molecular formula C8H13N3O2S B138044 4-Hydrazino-N-methylbenzenemethanesulfonamide CAS No. 139272-29-0

4-Hydrazino-N-methylbenzenemethanesulfonamide

Cat. No.: B138044
CAS No.: 139272-29-0
M. Wt: 215.28 g/mol
InChI Key: DZODFXKLAFRYEC-UHFFFAOYSA-N
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Description

4-Hydrazino-N-methylbenzenemethanesulfonamide is a useful research compound. Its molecular formula is C8H13N3O2S and its molecular weight is 215.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H13N3O2S/c1-10-14(12,13)6-7-2-4-8(11-9)5-3-7/h2-5,10-11H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZODFXKLAFRYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60905047
Record name 1-(4-Hydrazinophenyl)-N-methylmethanesulfonamide
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Molecular Weight

215.28 g/mol
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CAS No.

139272-29-0, 81880-96-8
Record name 4-Hydrazinyl-N-methylbenzenemethanesulfonamide
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Record name 4-Hydrazino-N-methylbenzenemethanesulfonamide
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Record name 1-(4-Hydrazinophenyl)-N-methylmethanesulfonamide
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Record name (4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride
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Record name Benzenemethanesulfonamide, 4-hydrazinyl-N-methyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDRAZINO-N-METHYLBENZENEMETHANESULFONAMIDE
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Foundational & Exploratory

4-Hydrazino-N-methylbenzenemethanesulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydrazino-N-methylbenzenemethanesulfonamide: Properties, Synthesis, and Applications

Introduction

This compound is a specialized organic compound that has garnered significant attention within the fields of medicinal chemistry and pharmaceutical development. Its molecular architecture, featuring a reactive hydrazine group and a sulfonamide moiety, makes it a valuable intermediate in the synthesis of complex therapeutic agents.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its pivotal role in drug discovery. The compound is most commonly handled as its more stable monohydrochloride salt.[2]

Physicochemical and Structural Properties

The structural characteristics of this compound are fundamental to its chemical behavior and utility. The presence of both a nucleophilic hydrazine group and a sulfonamide functional group dictates its reactivity profile.[1][2] The compound is typically a white to pale yellow crystalline solid.[][4]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
CAS Number 139272-29-088933-16-8[1][][5]
Molecular Formula C₈H₁₃N₃O₂SC₈H₁₄ClN₃O₂S[6][7]
Molecular Weight 215.27 g/mol 251.73 g/mol [][8]
Melting Point Not specified170-173°C[][4]
Boiling Point 427.4°C (Predicted)448.8°C at 760 mmHg[4][6]
Density 1.356 g/cm³ (Predicted)Not specified[][6]
Appearance Not specifiedWhite to off-white/pale yellow solid[]
Solubility Not specifiedSoluble in water[2][4]

Structural Identifiers:

  • IUPAC Name: 1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide[7]

  • SMILES: CNS(=O)(=O)CC1=CC=C(C=C1)NN[7]

  • InChI Key: DZODFXKLAFRYEC-UHFFFAOYSA-N[7]

Synthesis and Purification: A Protocol-Driven Approach

The synthesis of this compound hydrochloride is a well-established process in organic chemistry, typically starting from 4-Amino-N-methylbenzenemethanesulfonamide. The core of this transformation involves a diazotization reaction followed by a reduction.

Causality in Synthetic Strategy

The choice of a two-step process—diazotization followed by reduction—is dictated by the need for regioselective introduction of the hydrazine group onto the aromatic ring. Direct hydrazinolysis is not a viable route. The diazonium salt intermediate is highly reactive and susceptible to nucleophilic attack, but it is also thermally unstable.[1] This instability necessitates strict temperature control (0–5°C) throughout the diazotization and subsequent reduction steps to prevent decomposition and unwanted side reactions, such as hydrolysis, which would reduce the overall yield.[1] The use of stannous chloride as the reducing agent is a classic and effective method for converting diazonium salts to the corresponding hydrazines.

Detailed Synthesis Protocol

The following protocol is a representative method for the laboratory-scale synthesis of this compound hydrochloride.[9]

Step 1: Diazotization of 4-Amino-N-methylbenzenemethanesulfonamide

  • Prepare a mixture of 4-Amino-N-methylbenzenemethanesulfonamide (39.3 g), water (240 ml), and concentrated hydrochloric acid (400 ml).

  • Cool the stirred mixture in an ice bath to maintain a temperature below 0°C.

  • Slowly add a pre-cooled solution of sodium nitrite (13.72 g) in water (160 ml) to the mixture. The rate of addition should be controlled to ensure the temperature does not exceed 0°C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes while maintaining the low temperature.

Step 2: Reduction to this compound Hydrochloride

  • In a separate vessel, prepare a cold solution of stannous chloride dihydrate (221.1 g) in concentrated hydrochloric acid (400 ml).

  • Slowly add the diazonium salt mixture from Step 1 to the cold stannous chloride solution. The temperature must be rigorously kept below 0°C during this addition.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature over the course of one hour.

  • The product will precipitate as a solid.

Step 3: Isolation and Purification

  • Collect the solid precipitate by filtration.

  • Wash the collected solid thoroughly with diethyl ether (4 x 250 ml) to remove any organic impurities.

  • Dry the final product at 45°C to yield this compound hydrochloride as a white powder.[9]

  • Purity can be assessed by methods such as periodate titration.[9]

G cluster_synthesis Synthesis Workflow A 4-Amino-N-methyl- benzenemethanesulfonamide B Diazotization (NaNO₂, HCl, <0°C) A->B C Diazonium Salt Intermediate (Unstable) B->C D Reduction (SnCl₂·2H₂O, HCl, <0°C) C->D E Crude Product (Precipitate) D->E F Purification (Filtration, Washing, Drying) E->F G 4-Hydrazino-N-methyl- benzenemethanesulfonamide HCl (Final Product) F->G

Caption: Synthesis workflow for this compound HCl.

Reactivity, Stability, and Handling

The chemical reactivity of this compound is dominated by the hydrazine moiety, which is a potent nucleophile.[2] This reactivity is harnessed in subsequent synthetic steps, such as the Fischer indole synthesis, to construct more complex molecular frameworks.

Stability and Storage

Hydrazine derivatives are known to be susceptible to oxidation and decomposition.[1] Therefore, this compound and its hydrochloride salt should be stored in a dry, sealed container, preferably in a refrigerator and under an inert atmosphere like nitrogen to prolong shelf life.[4][10] The hydrochloride salt form offers enhanced stability compared to the free base, making it easier to handle and store.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. It is toxic if swallowed, may cause an allergic skin reaction, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure.[11] It is also very toxic to aquatic life.[11] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and all handling should be conducted in a well-ventilated laboratory fume hood.[4]

Applications in Drug Development and Medicinal Chemistry

The primary and most well-documented application of this compound is as a critical starting material in the synthesis of Sumatriptan, a medication used to treat migraine and cluster headaches.[1][12]

Role in Sumatriptan Synthesis

In the synthesis of Sumatriptan, the hydrazine compound is reacted with other reagents, such as 4,4-dimethoxy-N,N-dimethylbutanamine, often in the presence of a catalyst like a polyphosphate ester, to form the indole core of the drug.[12] This transformation leverages the nucleophilic nature of the hydrazine group to initiate the cyclization reaction that forms the indole ring system.

G cluster_application Application in Drug Synthesis A 4-Hydrazino-N-methyl- benzenemethanesulfonamide HCl C Fischer Indole Synthesis (Cyclization Reaction) A->C B Other Reagents (e.g., 4,4-dimethoxy-N,N- dimethylbutanamine) B->C D Sumatriptan (Final Drug Product) C->D

Caption: Role as a key intermediate in the synthesis of Sumatriptan.

Potential Biological Activities

Beyond its role as a synthetic intermediate, research into hydrazine derivatives suggests a broader potential for biological activity.[1] Studies on structurally related compounds have indicated promising anticancer properties. For example, a close derivative, 4-hydrazinylphenyl benzenesulfonate, has shown potent activity against breast cancer cell lines (MCF-7).[1] The proposed mechanism for such activity often involves the ability of the hydrazine group to form covalent bonds with nucleophilic sites on critical proteins and enzymes, thereby inhibiting their function.[1] Additionally, preliminary in vitro tests have suggested that this class of compounds may possess antimicrobial properties, potentially by disrupting bacterial metabolic pathways or cell wall synthesis.[1]

Conclusion

This compound is a compound of significant utility in modern medicinal chemistry. While its primary value lies in its established role as a key building block for the anti-migraine drug Sumatriptan, the inherent reactivity of its hydrazine and sulfonamide functional groups points toward broader potential applications. A thorough understanding of its physicochemical properties, synthetic pathways, and handling requirements is essential for researchers and drug development professionals seeking to leverage this versatile intermediate in the creation of novel therapeutic agents.

References

  • Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. (n.d.). Molbase. Retrieved January 14, 2026, from [Link]

  • 4-Hydrazino-N-Methyl benzene methane sulfonamide hydrochloride. (2024, April 9). ChemBK. Retrieved January 14, 2026, from [Link]

  • 4-Hydrazino-N-methylbenzene methanesulphonamide hydrochloride. (n.d.). PharmaCompass. Retrieved January 14, 2026, from [Link]

  • 4-Hydrazinyl-N-methylbenzenemethanesulfonamide. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • CAS 88933-16-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass. Retrieved January 14, 2026, from [Link]

  • Manufacturing method of sumatriptan. (n.d.). Google Patents.
  • This compound hydrochloride. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

Sources

An In-Depth Technical Guide to 4-Hydrazino-N-methylbenzenemethanesulfonamide: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of 4-Hydrazino-N-methylbenzenemethanesulfonamide, a key chemical intermediate with significant relevance in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular architecture, physicochemical properties, synthetic pathways, and its role in the creation of therapeutic agents.

Core Molecular Structure and Physicochemical Profile

This compound is an organic compound characterized by a benzenemethanesulfonamide backbone substituted with a hydrazino group.[1] The unique arrangement of a hydrazino moiety, a sulfonamide group, and an N-methyl substituent confers specific reactivity and properties that are leveraged in multi-step organic syntheses.

The molecular structure consists of a central benzene ring. A methanesulfonamide group (-CH₂SO₂NHCH₃) is attached to this ring, and a hydrazino group (-NHNH₂) is present at the para position (position 4) relative to the methanesulfonamide group. This specific substitution pattern is crucial for its intended reactivity in pharmaceutical manufacturing.

Molecular Diagram

molecular_structure cluster_ring cluster_substituents C1 C C2 C C1->C2 C1->C2 : CH2 CH₂ C1->CH2 C3 C C2->C3 C4 C C3->C4 C3->C4 : C5 C C4->C5 N1 NH C4->N1 C6 C C5->C6 C5->C6 : C6->C1 S S CH2->S O1 O S->O1 O2 O S->O2 NH NH S->NH CH3 CH₃ NH->CH3 N2 NH₂ N1->N2

Caption: 2D molecular structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its commonly used hydrochloride salt.

PropertyValue (Base Compound)Value (Hydrochloride Salt)Source(s)
Molecular Formula C₈H₁₃N₃O₂SC₈H₁₄ClN₃O₂S[2][3]
Molecular Weight 215.28 g/mol 251.73 g/mol [2][4]
CAS Number 139272-29-088933-16-8[2][3]
Appearance White to light yellow crystalline powderWhite powder[5]
Melting Point Not specified170-173°C[]
Boiling Point 427.4°C at 760 mmHg (predicted)Not specified[][]
Density 1.356 g/cm³ (predicted)Not specified[][]
Solubility Soluble in water and some organic solventsSoluble in water[5]
SMILES CNS(=O)(=O)CC1=CC=C(C=C1)NNCNS(=O)(=O)CC1=CC=C(C=C1)NN.Cl[2][]
InChI InChI=1S/C8H13N3O2S/c1-10-14(12,13)6-7-2-4-8(11-9)5-3-7/h2-5,10-11H,6,9H2,1H3InChI=1S/C8H13N3O2S.ClH/c1-10-14(12,13)6-7-2-4-8(11-9)5-3-7;/h2-5,10-11H,6,9H2,1H3;1H[2][]

Synthesis Protocol: Formation of the Hydrochloride Salt

A common synthetic route to this compound involves the diazotization of the corresponding amine precursor followed by reduction. The resulting compound is often isolated as its hydrochloride salt to improve stability.[8]

Experimental Methodology

The following protocol outlines the synthesis of this compound hydrochloride from 4-Amino-N-methylbenzenemethanesulfonamide.[8]

Step 1: Diazotization

  • Prepare a mixture of 4-Amino-N-methylbenzenemethanesulfonamide (39.3 g), water (240 ml), and concentrated hydrochloric acid (400 ml).

  • Cool the stirred mixture to a temperature not exceeding 0°C.

  • Slowly add a solution of sodium nitrite (13.72 g) in water (160 ml) to the cooled mixture, ensuring the temperature remains below 0°C.

  • After the addition is complete, stir the mixture for an additional 15 minutes.

Step 2: Reduction

  • In a separate vessel, prepare a cold solution of stannous chloride dihydrate (221.1 g) in concentrated hydrochloric acid (400 ml).

  • Slowly add the diazonium salt mixture from Step 1 to the cold stannous chloride solution, maintaining a temperature below 0°C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature over the course of one hour.

Step 3: Isolation and Purification

  • Collect the resulting solid precipitate by filtration.

  • Wash the collected solid thoroughly with diethyl ether (4 x 250 ml).

  • Dry the solid at 45°C to yield the final product, this compound hydrochloride, as a white powder.[8]

Synthesis Workflow Diagram

synthesis_workflow start Start: 4-Amino-N-methyl- benzenemethanesulfonamide diazotization Diazotization (NaNO₂, HCl, <0°C) start->diazotization reduction Reduction (SnCl₂·2H₂O, HCl, <0°C) diazotization->reduction filtration Filtration reduction->filtration washing Washing with Diethyl Ether filtration->washing drying Drying (45°C) washing->drying end End Product: 4-Hydrazino-N-methyl- benzenemethanesulfonamide HCl drying->end

Sources

4-Hydrazino-N-methylbenzenemethanesulfonamide CAS number 139272-29-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Hydrazino-N-methylbenzenemethanesulfonamide (CAS: 139272-29-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a specialized organic compound whose significance in the pharmaceutical industry far outweighs its general recognition. Primarily utilized as a critical starting material for the synthesis of Sumatriptan, a widely used medication for migraine and cluster headaches, this molecule's unique structural features—a reactive hydrazine group coupled with a sulfonamide moiety—also position it as a compound of interest for broader therapeutic applications. This guide provides a comprehensive technical overview of its chemical properties, established and theoretical synthesis protocols, its pivotal role in drug manufacturing, and emerging research into its potential anticancer and antimicrobial activities.

Introduction and Strategic Importance

This compound, identified by CAS number 139272-29-0, is a cornerstone intermediate in pharmaceutical synthesis.[1] Its structure is a derivative of benzenemethanesulfonamide, a class of compounds extensively researched for diverse biological activities.[2] The strategic importance of this molecule is anchored in its hydrazine functional group (-NHNH2), which serves as a powerful nucleophile and a key reactant in the construction of heterocyclic systems, most notably the indole ring central to the structure of Sumatriptan.[3][4] Beyond this established role, the compound's structural elements are common in molecules investigated for enzyme inhibition, making it a subject of interest in medicinal chemistry.[5][]

Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is fundamental for its application in synthesis and research. The properties of the free base and its commonly used hydrochloride salt are summarized below.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
CAS Number 139272-29-088933-16-8[7][8][9]
Molecular Formula C₈H₁₃N₃O₂SC₈H₁₄ClN₃O₂S[1][7][10]
Molecular Weight 215.27 g/mol 251.73 g/mol [1][5][11]
Appearance White to light yellow crystalline powderWhite powder[12][13]
Boiling Point (Predicted) 427.4 ± 55.0 °CNot Applicable[1][7]
Density (Predicted) 1.356 ± 0.06 g/cm³Not Available[7]
Solubility Soluble in some organic solventsSoluble in water, methanol, ethanol[13][14]
InChI Key DZODFXKLAFRYEC-UHFFFAOYSA-NWZZPGBAXFSIKJJ-UHFFFAOYSA-N[5][15]

Synthesis and Manufacturing Protocols

The synthesis of this compound is a multi-step process requiring precise control of reaction conditions. The most established route proceeds via the diazotization of an amino precursor, followed by reduction.

cluster_main Primary Synthesis Route cluster_alt Alternative (Theoretical) Route A 4-Amino-N-methyl- benzenemethanesulfonamide B Diazonium Salt Intermediate A->B  NaNO₂, HCl  (Diazotization, <0°C) C 4-Hydrazino-N-methyl- benzenemethanesulfonamide (Target Compound) B->C  SnCl₂·2H₂O  (Reduction, <0°C) D 4-Nitro-N-methyl- benzenemethanesulfonamide E Target Compound D->E  Controlled Reduction  (e.g., N₂H₄·H₂O, Catalyst)  [Risk of over-reduction]

Caption: Key synthetic pathways to this compound.

Protocol 1: Synthesis via Diazotization and Reduction

This method is a well-documented and reliable laboratory-scale synthesis.[12] The causality behind the stringent temperature control is to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.

Materials:

  • 4-Amino-N-methylbenzenemethanesulfonamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Diethyl Ether

Step-by-Step Methodology:

  • Preparation of Amine Slurry: In a reaction vessel, create a stirred mixture of 4-Amino-N-methylbenzenemethanesulfonamide (1.0 eq), water, and concentrated HCl. Cool this mixture to a temperature below 0°C using an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) to the amine slurry. The rate of addition must be carefully controlled to maintain the reaction temperature at or below 0°C. This step generates the unstable diazonium salt.

  • Preparation of Reducing Agent: In a separate vessel, dissolve stannous chloride dihydrate (approx. 4-5 eq) in concentrated HCl and cool the solution to below 0°C.

  • Reduction: Slowly add the diazonium salt mixture from Step 2 to the cold stannous chloride solution from Step 3. Again, the temperature must be rigorously maintained below 0°C to prevent side reactions and decomposition.

  • Isolation: Once the addition is complete, allow the mixture to warm to room temperature over approximately 1 hour. The resulting solid precipitate is the hydrochloride salt of the target compound.

  • Purification: Collect the solid by filtration, wash thoroughly with diethyl ether to remove organic impurities, and dry under vacuum at a moderate temperature (e.g., 45°C) to yield the final product.[12]

Alternative Synthetic Routes

A speculative but chemically plausible route involves the partial reduction of 4-nitro-N-methylbenzenemethanesulfonamide.[5] This pathway is attractive due to potentially cheaper starting materials. However, it presents a significant control challenge: the reduction must be halted at the hydrazine stage without proceeding to the more thermodynamically stable amine. Key variables to control this process include the choice of reducing agent (hydrazine hydrate is a possibility), the catalyst (Raney nickel is active but may promote over-reduction), and the solvent system.[5]

Core Application: The Fischer Indole Synthesis of Sumatriptan

The primary industrial application of this compound is as a key precursor in the synthesis of Sumatriptan. This transformation typically employs the Fischer indole synthesis, a classic organic reaction that forms an indole from a hydrazine and an aldehyde or ketone.

A 4-Hydrazino-N-methyl- benzenemethanesulfonamide (This Compound) C Hydrazone Intermediate A->C B 4,4-Dialkoxy-N,N- dimethylbutanamine B->C D Sumatriptan C->D  Acid Catalyst  (e.g., Polyphosphate Ester)  [Cyclization]

Caption: Simplified workflow for the synthesis of Sumatriptan.

In this process, this compound hydrochloride is reacted with a protected form of a 4-aminobutanal derivative, such as 4,4-dimethoxy-N,N-dimethylbutanamine.[4] This reaction first forms a hydrazone intermediate. Subsequent treatment with an acid catalyst, such as polyphosphate ester, induces an intramolecular electrophilic substitution (a[15][15]-sigmatropic rearrangement followed by elimination of ammonia) to construct the indole ring system, yielding Sumatriptan.[4]

Emerging Therapeutic and Research Applications

While its role in Sumatriptan synthesis is well-established, research indicates that the structural motifs within this compound hold potential for other therapeutic areas.

Anticancer Potential

The hydrazine functional group is known to be a pharmacophore in various anticancer agents. Research into derivatives of this compound has shown promising results. The biological activity is often attributed to the ability of the hydrazine group to form covalent bonds with nucleophilic sites on critical enzymes or proteins within cancer cells, leading to inhibition of their function.[5]

CompoundTarget Cell LineIC₅₀ ValueReference
4-hydrazinylphenyl benzenesulfonate (Derivative)MCF-7 (Breast Cancer)~9.32 nM[5]
This compoundMCF-7 (Breast Cancer)0.5 µM[5]

One study highlighted that a close derivative exhibited nanomolar activity against the MCF-7 breast cancer cell line.[5] The presence of the N-methyl group has been noted as potentially crucial for enhancing antitumor efficacy, possibly by improving pharmacokinetic properties or optimizing the fit within a biological target.[5][16]

Molecule Hydrazine-Containing Inhibitor Enzyme Target Enzyme (e.g., Kinase) Molecule->Enzyme Covalent Bonding to Active Site Pathway Cell Proliferation Pathway Molecule->Pathway Inhibition Apoptosis Apoptosis Molecule->Apoptosis Promotes Enzyme->Pathway Activates Pathway->Apoptosis Suppresses

Caption: Conceptual mechanism of enzyme inhibition by a hydrazine-based compound.

Antimicrobial Properties

Preliminary in-vitro studies have suggested that this compound may possess antimicrobial properties.[5] The sulfonamide group itself is a classic antibacterial pharmacophore, famous since the discovery of Prontosil.[2] It is hypothesized that the compound could interfere with essential bacterial metabolic pathways or disrupt cell wall synthesis, though the precise mechanism requires further investigation.[5]

Analytical and Quality Control

Ensuring the purity and identity of this compound is critical for its use in GMP (Good Manufacturing Practice) environments.

  • Purity Assay: A classic and effective method for quantifying the hydrazine moiety is through periodate titration. In this assay, the hydrazine is oxidized by a known excess of periodate, and the remaining periodate is then back-titrated to determine the amount consumed, which directly correlates to the purity of the compound.[12]

  • Structural Confirmation: Standard spectroscopic methods are used to confirm the identity and structure of the synthesized material. These include:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to verify the chemical environment of all protons and carbons.

    • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[17]

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups like N-H (from hydrazine and sulfonamide), S=O, and C-N bonds.

Safety and Handling

As with all hydrazine derivatives, this compound requires careful handling due to potential toxicity and reactivity.[14]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

  • Storage: Store in a cool, dry, and tightly sealed container away from oxidizing agents.[13]

Conclusion

This compound is a pivotal molecule in modern pharmaceutical manufacturing, serving as an indispensable building block for the anti-migraine agent Sumatriptan. Its synthesis, while requiring careful control, is well-established. Beyond this primary role, its inherent chemical functionalities—the reactive hydrazine and the bioactive sulfonamide—mark it as a compound of significant interest for future drug discovery efforts, particularly in the fields of oncology and antimicrobials. This guide provides the foundational knowledge for researchers and developers to effectively utilize and explore the full potential of this versatile chemical intermediate.

References

  • Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride . Molbase. [Link]

  • 4-Hydrazino-N-methylbenzene methanesulphonamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry . PharmaCompass.com. [Link]

  • 4-Hydrazino-N-Methyl benzene methane sulfonamide hydrochloride . ChemBK. [Link]

  • 4-Hydrazinyl-N-methylbenzenemethanesulfonamide . PubChem. [Link]

  • KR100566562B1 - Manufacturing method of sumatriptan.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development . MDPI. [Link]

  • Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles . ResearchGate. [Link]

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A Comprehensive Technical Guide to 4-Hydrazino-N-methylbenzenemethanesulfonamide Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth technical overview of 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride salt (CAS No: 88933-16-8). Primarily known as a critical synthesis intermediate in the pharmaceutical industry, its most prominent role is in the manufacturing of Sumatriptan, a widely used medication for migraine headaches.[1][2][3] This guide details its chemical and physical properties, provides a validated synthesis protocol, explores its applications, and outlines essential safety and handling procedures. The content is tailored for researchers, medicinal chemists, and professionals in drug development who require a thorough understanding of this compound for laboratory and industrial applications.

Chemical and Physical Properties

This compound hydrochloride is an organic compound characterized by a hydrazino group attached to a methyl-substituted benzenemethanesulfonamide core.[2] This structure is fundamental to its utility as a building block in more complex active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

The core physicochemical properties are summarized in the table below, compiled from various chemical data repositories.

PropertyValueSource(s)
CAS Number 88933-16-8[1][4][5][6][7]
Molecular Formula C₈H₁₄ClN₃O₂S[4][5][6][8]
Molecular Weight 251.73 g/mol [1][4][5][6][7][8]
IUPAC Name 1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide;hydrochloride[5][7]
Synonyms 4-Hydrazinyl-N-methylbenzenemethanesulfonamide HCl, GR 40918A, Sumatriptan sulphazine[1][4]
Appearance White powder to Pale Yellow Solid[9][]
Melting Point 170-173°C[]
Boiling Point 427.4°C at 760 mmHg[]
Density 1.356 g/cm³[]
SMILES CNS(=O)(=O)Cc1ccc(NN)cc1.Cl[1][6][7]
InChI Key WZZPGBAXFSIKJJ-UHFFFAOYSA-N[1][8]

Synthesis and Purification Protocol

The synthesis of this compound is a well-established process rooted in classical organic chemistry, involving the conversion of an aromatic amine to a hydrazine derivative. The most common route proceeds via a diazotization reaction followed by a controlled reduction.

Expertise & Causality: The choice of a two-step diazotization-reduction pathway is standard for synthesizing arylhydrazines from their corresponding anilines. The initial diazotization converts the primary amine into a diazonium salt, which is an excellent electrophile. Strict temperature control (below 0°C) is paramount because diazonium salts are notoriously unstable at higher temperatures and can decompose, drastically reducing the yield.[9] The subsequent reduction using stannous chloride is a reliable method to convert the diazonium group to the desired hydrazine functionality.[9]

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification A 4-Amino-N-methylbenzene methanesulphonamide P1 Diazotization A->P1 B Sodium Nitrite (NaNO2) B->P1 C Conc. Hydrochloric Acid (HCl) C->P1 D Stannous Chloride Dihydrate (SnCl2·2H2O) P2 Reduction D->P2 Temp < 0°C P1->P2 Diazonium Salt Intermediate Temp < 0°C Product 4-Hydrazino-N-methylbenzene methanesulfonamide HCl P2->Product Crude Product Wash Wash with Diethyl Ether Product->Wash Dry Dry at 45°C Wash->Dry Sumatriptan_Synthesis Start 4-Hydrazino-N-methylbenzene methanesulfonamide HCl Product Sumatriptan (Migraine Therapeutic) Start->Product Reagent 4,4-Dialkoxy-N,N- dimethylbutanamine Reagent->Product Catalyst Polyphosphate Ester (in Acetonitrile) Catalyst->Product Fischer Indole Synthesis

Sources

An In-depth Technical Guide to 4-Hydrazino-N-methylbenzenemethanesulfonamide: From Synthesis Intermediate to a Hypothesized Biological Effector

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-Hydrazino-N-methylbenzenemethanesulfonamide, a molecule of significant interest in pharmaceutical sciences. Primarily recognized as a critical starting material in the synthesis of the anti-migraine therapeutic, Sumatriptan, this document delves into the intricacies of its role in the Fischer indole synthesis. Beyond its established synthetic utility, this guide explores the hypothesized mechanism of action of this compound as a bioactive compound in its own right. Drawing upon the known pharmacological profiles of its constituent functional groups—the sulfonamide and the hydrazine moieties—we will propose potential pathways for its observed, albeit less studied, anticancer and antimicrobial properties. This whitepaper aims to serve as a definitive resource for researchers in drug discovery and development, providing both a solid foundation in its synthetic applications and a forward-looking perspective on its potential therapeutic mechanisms.

Introduction: A Molecule of Duality

This compound, with the CAS number 139272-29-0, is a substituted aromatic hydrazine. Its molecular structure, characterized by a benzenemethanesulfonamide backbone with a hydrazino group at the para position and a methyl group on the sulfonamide nitrogen, underpins its chemical reactivity and potential biological activity.

PropertyValue
IUPAC Name 4-hydrazinyl-N-methylbenzenemethanesulfonamide
Molecular Formula C₈H₁₃N₃O₂S
Molecular Weight 215.27 g/mol
Appearance Pale yellow solid[]
Solubility Soluble in water and some organic solvents (as hydrochloride salt)[2]

While its fame is largely derived from its indispensable role in the synthesis of Sumatriptan, the presence of the reactive hydrazino group and the pharmacologically significant sulfonamide moiety suggests a broader biological potential that warrants deeper investigation.

Established Role: The Gateway to Sumatriptan

The primary industrial application of this compound is as a key precursor in the manufacture of Sumatriptan, a serotonin 5-HT₁ receptor agonist used in the treatment of migraine headaches.[2][3] The synthesis hinges on the classical Fischer indole synthesis, a robust method for creating the indole core of the drug.

The Fischer Indole Synthesis of Sumatriptan: A Step-by-Step Protocol

The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form an indole. In the case of Sumatriptan synthesis, this compound hydrochloride is reacted with a protected form of 4-aminobutanal.

Step 1: Formation of the Hydrazone The initial step is the condensation reaction between this compound and a suitable aldehyde, typically 4,4-dimethoxy-N,N-dimethylbutanamine, in an acidic medium to form the corresponding hydrazone.[4]

Step 2: Acid-Catalyzed Cyclization The formed hydrazone undergoes an acid-catalyzed intramolecular electrophilic substitution. A common catalyst for this step is a polyphosphoric acid ester in a solvent like chloroform.[4] This reaction proceeds via a[4][4]-sigmatropic rearrangement of the enehydrazine tautomer.

Step 3: Aromatization and Formation of the Indole Ring Following the cyclization, a molecule of ammonia is eliminated, leading to the formation of the stable, aromatic indole ring system of Sumatriptan.

Step 4: Deprotection and Final Product Formation In some synthetic routes, a final deprotection step may be necessary to yield the active Sumatriptan molecule.

Fischer_Indole_Synthesis cluster_start Starting Materials Hydrazine 4-Hydrazino-N- methylbenzenemethanesulfonamide Hydrazone_Formation Hydrazone Formation (Acid Catalyst) Hydrazine->Hydrazone_Formation Aldehyde 4,4-dimethoxy-N,N- dimethylbutanamine Aldehyde->Hydrazone_Formation Hydrazone Intermediate Hydrazone Hydrazone_Formation->Hydrazone Cyclization [3,3]-Sigmatropic Rearrangement (Polyphosphoric Acid) Hydrazone->Cyclization Indole_Formation Aromatization (Elimination of NH3) Cyclization->Indole_Formation Sumatriptan Sumatriptan Indole_Formation->Sumatriptan

Caption: Fischer Indole Synthesis of Sumatriptan.

Hypothesized Mechanism of Action: A Tale of Two Moieties

While direct, in-depth studies on the mechanism of action of this compound are limited, its chemical structure allows for the formulation of a scientifically grounded hypothesis regarding its potential biological effects. This hypothesis is built upon the well-documented activities of its two key functional groups: the sulfonamide and the hydrazine.

The Sulfonamide Contribution: A Legacy of Therapeutic Versatility

The sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of drugs with diverse mechanisms of action.

  • Antimicrobial Activity: The classic mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3][5][6] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides halt bacterial growth. It is plausible that this compound could exert a similar bacteriostatic effect.

  • Anticancer Activity: In the realm of oncology, sulfonamides exhibit a much broader range of mechanisms.[7][8][9] These include:

    • Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in pH regulation and tumorigenesis. Inhibition of CAs can lead to an acidic tumor microenvironment, which is detrimental to cancer cell survival.

    • Cell Cycle Arrest: Certain sulfonamide derivatives have been shown to induce cell cycle arrest, often in the G1 phase, preventing cancer cell proliferation.[2][7]

    • Disruption of Microtubule Assembly: Some sulfonamides interfere with the dynamics of microtubule polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis.[2][7]

    • Angiogenesis Inhibition: By inhibiting matrix metalloproteinases (MMPs) or other pro-angiogenic factors, sulfonamides can disrupt the formation of new blood vessels that supply tumors with nutrients.[2][7]

Sulfonamide_MoA cluster_targets Potential Cellular Targets Sulfonamide Sulfonamide Moiety DHPS Dihydropteroate Synthase (Bacteria) Sulfonamide->DHPS Inhibition CA Carbonic Anhydrases Sulfonamide->CA Inhibition Tubulin Microtubules Sulfonamide->Tubulin Disruption CDKs Cyclin-Dependent Kinases Sulfonamide->CDKs Modulation MMPs Matrix Metalloproteinases Sulfonamide->MMPs Inhibition Folate Synthesis Inhibition Folate Synthesis Inhibition DHPS->Folate Synthesis Inhibition pH Dysregulation pH Dysregulation CA->pH Dysregulation Mitotic Arrest Mitotic Arrest Tubulin->Mitotic Arrest Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) CDKs->Cell Cycle Arrest (G1) Angiogenesis Inhibition Angiogenesis Inhibition MMPs->Angiogenesis Inhibition Bacteriostatic Effect Bacteriostatic Effect Folate Synthesis Inhibition->Bacteriostatic Effect Anticancer Effect Anticancer Effect pH Dysregulation->Anticancer Effect Mitotic Arrest->Anticancer Effect Cell Cycle Arrest (G1)->Anticancer Effect Angiogenesis Inhibition->Anticancer Effect

Caption: Hypothesized Mechanisms of the Sulfonamide Moiety.

The Hydrazine Moiety: A Reactive Pharmacophore

The hydrazine group (-NHNH₂) is a highly reactive functional group that can participate in a variety of biological interactions. Its nucleophilic nature allows it to react with electrophilic species within cells, including enzyme cofactors and metabolic intermediates.[10]

  • Metabolic Activation and Covalent Modification: Hydrazine derivatives can be metabolized by cellular enzymes, such as cytochrome P450s, to form reactive intermediates like diazenes and free radicals.[11] These reactive species can then form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and cytotoxicity. This is a plausible mechanism for both its potential anticancer and antimicrobial effects.

  • Enzyme Inhibition:

    • Monoamine Oxidase (MAO) Inhibition: Hydrazine is a well-known pharmacophore in a class of antidepressants known as MAO inhibitors. While there is no direct evidence, the structural similarity of this compound to known MAOIs suggests the possibility of MAO inhibition, which could have neurological implications.

    • Inhibition of Gluconeogenesis: Some hydrazine compounds, such as hydrazine sulfate, have been investigated for their ability to inhibit gluconeogenesis by targeting enzymes like phosphoenolpyruvate carboxykinase (PEPCK).[12] This would deprive cancer cells of a key energy source.

  • Modulation of Inflammatory Pathways: Hydrazine sulfate has also been reported to inhibit the activity of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in cancer cachexia.[12]

Integrated Hypothesis: A Synergistic Effect

The potential biological activity of this compound likely arises from a synergistic or additive effect of its sulfonamide and hydrazine moieties. It is conceivable that the sulfonamide portion of the molecule could facilitate its transport into cells and binding to specific enzymes, while the hydrazine group acts as a reactive warhead, leading to irreversible inhibition or covalent modification of the target.

Future Directions and Conclusion

This compound stands as a molecule with a well-defined role in pharmaceutical synthesis and a yet-to-be-fully-elucidated biological potential. While its importance as a precursor to Sumatriptan is undisputed, this guide puts forth a compelling, evidence-based hypothesis for its intrinsic bioactivity. Future research should focus on validating these hypothesized mechanisms through targeted enzymatic assays, cell-based studies, and preclinical models. Elucidating the specific molecular targets and signaling pathways affected by this compound could unlock new therapeutic applications for this versatile molecule and its derivatives.

References

  • Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55–75.
  • Supuran, C. T. (2008). Anticancer and Antiviral Sulfonamides. Current Medicinal Chemistry, 15(1), 63-81.
  • Cleveland Clinic. (2022, February 24). Sulfonamides (Sulfa Drugs). Retrieved from [Link]

  • Božić, D. D., & Cvijetić, I. N. (2014). Antimicrobial sulfonamide drugs. Arhiv za farmaciju, 64(4), 235-251.
  • Wikipedia contributors. (2024, January 5). Sulfonamide (medicine). In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • MSD Manual Professional Edition. (2023). Sulfonamides. Retrieved from [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Hydrazones: origin, reactivity and biological activity. Advances in Bioresearch, 10(4), 1-9.
  • Abdel-Aziz, A. A., & El-Azab, A. S. (2010). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. ResearchGate. Retrieved from [Link]

  • El-Sayad, K. A., Elmasry, G. H., & Abdel-Aziz, M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 147, 107409.
  • Siteman Cancer Center. (2018, August 23). Hydrazine Sulfate (PDQ®)–Health Professional Version. Retrieved from [Link]

  • Abbas, H. A. S., & Elsawi, A. E. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 28(15), 5818.
  • Calca Solutions. (n.d.). Empowered Hydrazine Pharmaceuticals with Calca Solutions. Retrieved from [Link]

  • National Cancer Institute. (2015, December 11). Hydrazine Sulfate. Retrieved from [Link]

  • Associates for Women's Medicine. (2018, August 23). Hydrazine Sulfate (PDQ®): Integrative, alternative, and complementary therapies - Health Professional Information [NCI]. Retrieved from [Link]

  • Bar-Peled, L., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv.
  • Mondal, M., et al. (2018). Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. ChemMedChem, 13(23), 2495–2501.
  • Mondal, M., et al. (2018). Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin.
  • Al-Suwaidan, I. A., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(8), 1916.
  • Kalgutkar, A. S., & Henne, K. R. (2000). BIOTRANSFORMATION OF HYDRAZINE DERIVATIVES IN THE MECHANISM OF TOXICITY. Drug Metabolism Reviews, 32(3-4), 335-360.
  • Knoll Aktiengesellschaft. (2001). Processes for the preparation of sumatriptan and related compounds. (WO2001034561A1).
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  • O'Hagan, D. (2012, May 7). Application of Bioisosteres in Drug Design. [PowerPoint slides].
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Unlocking Therapeutic Potential: A Technical Guide to Investigating 4-Hydrazino-N-methylbenzenemethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of 4-Hydrazino-N-methylbenzenemethanesulfonamide. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a theoretical overview to provide a practical framework for investigating the compound's mechanism of action. By dissecting its structural components—a reactive hydrazine moiety and a pharmacologically significant sulfonamide group—we identify and propose a strategic, multi-pronged approach to target validation. This guide details the scientific rationale and provides robust, step-by-step experimental protocols for assessing the compound's activity against three high-probability enzyme classes: Monoamine Oxidases (MAOs), Cyclooxygenases (COXs), and Carbonic Anhydrases (CAs). Furthermore, it includes validated methodologies for evaluating its broader cytotoxic and antimicrobial potential. Our objective is to equip research teams with the foundational knowledge and actionable protocols required to systematically uncover and validate the therapeutic promise of this compound.

Introduction: Deconstructing the Therapeutic Hypothesis

This compound is an organic compound whose therapeutic potential is largely unexplored in publicly available literature. However, a detailed analysis of its chemical architecture allows for the formulation of a strong, evidence-based hypothesis regarding its likely biological targets. The molecule can be deconstructed into two key pharmacophores:

  • The Hydrazine Moiety (-NHNH₂): This functional group is a well-known structural alert in medicinal chemistry, recognized for its ability to act as a potent, often irreversible, inhibitor of enzymes, particularly those with a flavin cofactor.[1] Hydrazine derivatives have a long history as pharmaceuticals, most notably as Monoamine Oxidase Inhibitors (MAOIs).[1] The nucleophilicity of the terminal nitrogen and its capacity to undergo oxidative activation make it a prime candidate for covalent or tight-binding interactions within an enzyme's active site.

  • The Benzenesulfonamide Moiety (-SO₂NH-): The sulfonamide group is a cornerstone of modern pharmacology. It is the defining feature of several major drug classes, including antibacterial agents, diuretics, and, most relevant to this investigation, inhibitors of zinc-containing metalloenzymes like Carbonic Anhydrases (CAs).[2][3][4] The sulfonamide's ability to coordinate with the zinc ion in the active site of CAs is a well-established mechanism of inhibition.[2][3] Additionally, sulfonamide derivatives have been successfully developed as selective inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.[5][6]

This dual-pharmacophore structure suggests that this compound is not a random chemical entity but a molecule primed for specific biological interactions. This guide, therefore, proposes a logical and systematic investigation into its potential as an inhibitor of MAOs, CAs, and COXs, alongside broader screening for anticancer and antimicrobial effects.

Compound Profile

For clarity and accurate experimental design, the key identifiers and properties of the compound are summarized below. Note the distinction between the free base and its commonly used hydrochloride salt.

PropertyThis compound (Free Base)This compound HCl (Salt)
Synonyms N-Methyl-4-diazanylsulfabenzamide, 1-(4-hydrazinylphenyl)-N-methylmethanesulfonamideN-Methyl-4-diazanyltoluenesulfamine hydrochloride
CAS Number 139272-29-0[2]88933-16-8[3]
Molecular Formula C₈H₁₃N₃O₂S[2]C₈H₁₄ClN₃O₂S[3]
Molecular Weight 215.28 g/mol [2]251.73 g/mol [3]
Appearance (Predicted) SolidWhite to light yellow crystalline powder[1]
Solubility (Predicted) Soluble in organic solventsSoluble in water, methanol, and ethanol[1]

This data is compiled from multiple sources for comprehensive reference.[1][2][3][7]

Proposed Primary Therapeutic Targets & Investigative Pathways

Based on the structural analysis, a logical starting point for the investigation is to screen the compound against the following enzyme families. The subsequent sections will provide detailed protocols for these investigations.

Therapeutic_Investigation_Pathway cluster_targets Primary Therapeutic Target Classes cluster_screening Broad Bioactivity Screening Compound 4-Hydrazino-N- methylbenzenemethanesulfonamide MAO Monoamine Oxidases (MAO-A & MAO-B) Compound->MAO Hydrazine Moiety CA Carbonic Anhydrases (e.g., CA-II, CA-IX) Compound->CA Sulfonamide Moiety COX Cyclooxygenases (COX-1 & COX-2) Compound->COX Sulfonamide Moiety Anticancer Anticancer Activity (e.g., MCF-7 Cell Line) Compound->Anticancer Antimicrobial Antimicrobial Activity (Gram +/- Bacteria) Compound->Antimicrobial

Caption: Proposed investigative pathways for this compound.

Target Validation Protocol: Monoamine Oxidase (MAO) Inhibition

Scientific Rationale

Monoamine oxidases (MAOs) are mitochondrial flavoenzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[8] Their inhibition can increase the synaptic availability of these neurotransmitters, a mechanism central to the treatment of depression and neurodegenerative diseases.[1][8] Hydrazine-based compounds, such as phenelzine and isocarboxazid, are classic irreversible MAO inhibitors.[1] They are thought to form a stable covalent bond with the FAD cofactor of the enzyme, leading to its inactivation.[9] The presence of the hydrazine group in our target compound makes MAO-A and MAO-B prime therapeutic targets.

Experimental Workflow: Fluorometric MAO Inhibition Assay

This protocol is designed for a 96-well plate format, enabling efficient screening and IC₅₀ determination. The assay principle relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of MAO activity. H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin, which can be quantified. A reduction in the rate of fluorescence increase indicates MAO inhibition.[10]

MAO_Assay_Workflow start Start prep_reagents Prepare Reagents: - MAO Assay Buffer - MAO-A/MAO-B Enzymes - Test Compound Dilutions - Control Inhibitors - HRP & Amplex Red start->prep_reagents plate_setup Plate Setup (96-well): - Add Buffer, Enzyme, and  Test/Control Compounds prep_reagents->plate_setup pre_incubate Pre-incubate plate (e.g., 15 min at 37°C) Allows inhibitor-enzyme binding plate_setup->pre_incubate reaction_mix Prepare Reaction Mix: Amplex Red, HRP, and MAO Substrate (e.g., Tyramine) pre_incubate->reaction_mix initiate Initiate Reaction: Add Reaction Mix to all wells reaction_mix->initiate read Kinetic Fluorescence Reading (Ex/Em = 535/590 nm) Read every 60s for 30 min initiate->read analyze Data Analysis: - Calculate reaction rates (slopes) - Determine % Inhibition - Plot dose-response curve - Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the fluorometric MAO inhibition assay.

Detailed Step-by-Step Protocol

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[10]

  • Substrate: p-Tyramine (for both isoforms) or Benzylamine (selective for MAO-B)[10]

  • Fluorogenic Probe: Amplex® Red

  • Horseradish Peroxidase (HRP)

  • Positive Controls: Clorgyline (MAO-A selective), Selegiline (MAO-B selective)

  • Test Compound: this compound HCl

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Causality: All reagents are prepared in the MAO Assay Buffer to maintain optimal pH and ionic strength for enzyme activity.

    • Prepare serial dilutions of the test compound and positive controls in DMSO, then dilute further in Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the well should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • Prepare a working solution of MAO-A or MAO-B enzyme in cold Assay Buffer immediately before use. The concentration should be optimized to yield a robust linear reaction rate during the assay period.

  • Assay Plate Setup:

    • Causality: Setting up controls is critical for data validation. The "No Inhibitor" control represents 100% enzyme activity, while the "Blank" corrects for background fluorescence.

    • To appropriate wells, add 50 µL of Assay Buffer.

    • Add 20 µL of the diluted test compound, positive control, or vehicle (for 100% activity control).

    • Add 10 µL of the MAO enzyme working solution to all wells except the blank wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or irreversible inhibitors.

  • Reaction Initiation and Measurement:

    • Causality: The reaction is initiated by adding a substrate-probe mixture. A kinetic read is essential to measure the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.

    • Prepare a 2X Reaction Mix containing Amplex® Red, HRP, and the MAO substrate in Assay Buffer.

    • Initiate the reaction by adding 20 µL of the 2X Reaction Mix to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~590 nm) every minute for 20-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

    • Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

Target Validation Protocol: Carbonic Anhydrase (CA) Inhibition

Scientific Rationale

Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[11] They are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[11] The primary sulfonamide group (R-SO₂NH₂) is the quintessential zinc-binding group for CA inhibitors.[2][4] The sulfonamide nitrogen deprotonates and coordinates to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water/hydroxide and blocking catalytic activity. The benzenesulfonamide core of our target compound makes various CA isoforms, particularly the well-studied CA-II (cytosolic) and the tumor-associated CA-IX (transmembrane), highly probable targets.

Experimental Workflow: Colorimetric CA Inhibition Assay

This assay is based on the esterase activity of CAs. The enzyme can hydrolyze p-nitrophenyl acetate (p-NPA), a colorless substrate, to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at ~405 nm. The rate of color development is proportional to CA activity, and its reduction in the presence of the test compound indicates inhibition.

CA_Assay_Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer (Tris-HCl, pH 7.5) - CA Enzyme (e.g., hCA-II) - Test Compound Dilutions - Acetazolamide (Control) - p-NPA Substrate start->prep_reagents plate_setup Plate Setup (96-well): - Add Buffer, Enzyme, and  Test/Control Compounds prep_reagents->plate_setup pre_incubate Pre-incubate plate (e.g., 10 min at RT) Allows inhibitor-enzyme binding plate_setup->pre_incubate initiate Initiate Reaction: Add p-NPA Substrate Solution pre_incubate->initiate read Kinetic Absorbance Reading (405 nm) Read every 30s for 15-20 min initiate->read analyze Data Analysis: - Calculate reaction rates (slopes) - Determine % Inhibition - Plot dose-response curve - Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Detailed Step-by-Step Protocol

Materials:

  • Human Carbonic Anhydrase II (or other desired isoforms)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Positive Control: Acetazolamide

  • Test Compound: this compound HCl

  • 96-well clear, flat-bottom microplate

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation:

    • Causality: The substrate p-NPA is often dissolved in a water-miscible organic solvent like acetonitrile or DMSO due to its limited aqueous solubility. The final solvent concentration must be controlled across all wells.

    • Prepare a stock solution of p-NPA (e.g., 3 mM) in acetonitrile.

    • Prepare serial dilutions of the test compound and Acetazolamide in Assay Buffer (with a small, consistent amount of DMSO if needed for solubility).

    • Prepare a working solution of CA enzyme in cold Assay Buffer.

  • Assay Plate Setup (Total volume: 200 µL):

    • Causality: The plate is set up to include blanks (no enzyme) to subtract the rate of non-enzymatic substrate hydrolysis, ensuring the measured activity is solely from the CA enzyme.

    • Blank Wells: Add 180 µL of Assay Buffer.

    • Control & Test Wells: Add 160 µL of Assay Buffer.

    • Add 2 µL of the appropriate test compound dilution, positive control, or vehicle to the Control and Test wells.

    • Add 20 µL of the CA working solution to all wells except the Blank wells.

    • Mix and pre-incubate at room temperature for 10 minutes to facilitate inhibitor binding.

  • Reaction Initiation and Measurement:

    • Causality: The reaction is started by adding the substrate. An immediate kinetic read captures the initial, linear phase of the reaction, providing the most accurate measurement of inhibition.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time plot.

    • Correct the rates of the Control and Test wells by subtracting the average rate of the Blank wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Corrected Rate_inhibitor / Corrected Rate_control)] * 100

    • Plot the % Inhibition vs. log[Inhibitor] and fit the data to determine the IC₅₀ value.

Target Validation Protocol: Cyclooxygenase (COX) Inhibition

Scientific Rationale

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible at sites of inflammation. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. A number of selective COX-2 inhibitors, such as celecoxib, are diaryl heterocycles containing a sulfonamide or sulfone moiety.[5] This structural precedent suggests that this compound could potentially exhibit inhibitory activity against COX enzymes, with a possibility of selectivity for COX-2.

Experimental Workflow: Fluorometric COX Inhibition Assay

This assay measures the peroxidase activity of COX. The initial product of the COX reaction, Prostaglandin G2 (PGG2), is reduced to PGH2 by the peroxidase function of the enzyme. This assay uses a fluorometric probe that acts as a co-substrate in this reduction, generating a fluorescent product. Inhibitors of the cyclooxygenase activity will prevent the formation of PGG2, thereby decreasing the rate of fluorescence generation.

COX_Assay_Workflow start Start prep_reagents Prepare Reagents: - COX Assay Buffer - COX-1/COX-2 Enzymes - Heme Cofactor - Test Compound Dilutions - Celecoxib (Control) - Fluorometric Probe - Arachidonic Acid (Substrate) start->prep_reagents plate_setup Plate Setup (96-well): - Add Buffer, Heme, Enzyme  and Test/Control Compounds prep_reagents->plate_setup pre_incubate Pre-incubate plate (e.g., 10 min at 25°C) Allows inhibitor-enzyme binding plate_setup->pre_incubate initiate Initiate Reaction: Add Arachidonic Acid Solution pre_incubate->initiate read Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) Read every 60s for 10 min initiate->read analyze Data Analysis: - Calculate reaction rates (slopes) - Determine % Inhibition - Plot dose-response curve - Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the fluorometric cyclooxygenase inhibition assay.

Detailed Step-by-Step Protocol

Materials:

  • Ovine COX-1 and Human Recombinant COX-2

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme Cofactor

  • Arachidonic Acid (Substrate)

  • Fluorometric COX Probe

  • Positive Control: Celecoxib (COX-2 selective) or Indomethacin (non-selective)

  • Test Compound: this compound HCl

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Causality: Heme is a required cofactor for COX peroxidase activity and must be included in the reaction buffer. Arachidonic acid is prepared in an alkaline solution and added last, as the acidic form is the substrate and its addition will initiate the reaction.

    • Prepare working solutions of COX-1 and COX-2 in cold Assay Buffer containing heme.

    • Prepare serial dilutions of the test compound and controls.

    • Prepare the arachidonic acid substrate solution.

  • Assay Plate Setup (Total volume ~200 µL):

    • Causality: Separate assays are run for COX-1 and COX-2 to determine isoform selectivity, a critical parameter for modern anti-inflammatory drug candidates.

    • To appropriate wells, add 150 µL Assay Buffer and 10 µL Heme.

    • Add 10 µL of the appropriate test compound dilution, positive control, or vehicle.

    • Add 10 µL of either the COX-1 or COX-2 working solution.

    • Add 10 µL of the fluorometric probe.

    • Mix and incubate for 5-10 minutes at 25°C.

  • Reaction Initiation and Measurement:

    • Causality: The reaction is highly temperature-sensitive; maintaining a constant 25°C is crucial for reproducible results.

    • Initiate the reaction by adding 20 µL of the arachidonic acid solution.

    • Immediately begin kinetic measurement of fluorescence (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well.

    • Determine the % Inhibition for each concentration relative to the vehicle control.

    • Calculate the IC₅₀ values for both COX-1 and COX-2.

    • Calculate the COX-2 Selectivity Index: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

Broad Bioactivity Screening Protocols

In parallel with specific target validation, it is prudent to assess the compound's broader biological effects. The following protocols provide standardized methods for evaluating general anticancer and antimicrobial activity.

Anticancer Activity: Cell Viability Assay

Scientific Rationale: Many compounds with enzyme-inhibiting properties exhibit anticancer effects. For instance, inhibiting tumor-associated enzymes like CA-IX can disrupt the tumor microenvironment, while other mechanisms might induce apoptosis or cell cycle arrest. A cell viability assay is a fundamental first step to determine if the compound has cytotoxic or cytostatic effects on cancer cells. The MCF-7 breast cancer cell line is a common and well-characterized model for initial screening.[2]

Protocol: PrestoBlue™ Cell Viability Assay This assay uses the redox indicator resazurin, which is reduced by metabolically active (i.e., viable) cells to the fluorescent product resorufin. A decrease in fluorescence indicates a loss of cell viability.

Procedure Outline:

  • Cell Culture: Plate MCF-7 cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound HCl for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only (negative) and a known cytotoxic drug (positive) controls.

  • Assay:

    • Add PrestoBlue™ reagent (typically 10% of the culture volume) to each well.

    • Incubate at 37°C for 1-3 hours.

    • Read fluorescence (Ex/Em ~560/590 nm).

  • Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Assay

Scientific Rationale: The sulfonamide moiety is the basis for sulfa drugs, the first class of synthetic antimicrobial agents. They act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The presence of this moiety in the target compound warrants an investigation into its antimicrobial properties.

Protocol: Minimum Inhibitory Concentration (MIC) Determination The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure Outline:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli for Gram-negative, S. aureus for Gram-positive) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Plate Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Forward Outlook

This compound presents a compelling case for therapeutic investigation, rooted in the established pharmacological activities of its constituent hydrazine and sulfonamide moieties. The experimental pathways detailed in this guide provide a rigorous and logical framework for systematically evaluating its potential as an inhibitor of monoamine oxidases, carbonic anhydrases, and cyclooxygenases. By employing the provided step-by-step protocols, research teams can generate the robust, quantitative data necessary to validate these primary targets, uncover potential anticancer or antimicrobial properties, and ultimately define the compound's therapeutic profile. The successful identification of a primary target will pave the way for subsequent mechanism of action studies, structure-activity relationship (SAR) optimization, and preclinical development.

References

  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(8), 1939. Available at: [Link]

  • Akocak, S., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 126-132. Available at: [Link]

  • Supuran, C. T., et al. (2000). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry, 43(18), 3476-3483. Available at: [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydrazinyl-N-methylbenzenemethanesulfonamide. Retrieved January 14, 2026, from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved January 14, 2026, from [Link]

  • Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) – Mechanism of Action. Retrieved January 14, 2026, from [Link]

  • Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 128(4), 913–919. Available at: [Link]

  • Özen, T., et al. (2019). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 24(20), 3780. Available at: [Link]

  • ChemBK. (2024). 4-Hydrazino-N-Methyl benzene methane sulfonamide hydrochloride. Retrieved January 14, 2026, from [Link]

  • Muntingh, G. L. (2011). Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. SAFP, 53(1), 28-31. Available at: [Link]

  • Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1226873. Available at: [Link]

  • Supuran, C. T. (2007). COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. Mini-Reviews in Medicinal Chemistry, 7(2), 167-172. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Hydrazino-N-methylbenzenemethanesulfonamide: From Serendipitous Discovery to a Scaffold of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Hydrazino-N-methylbenzenemethanesulfonamide, a molecule whose significance has evolved from a crucial synthetic intermediate to a compound of interest for its own potential biological activities. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's discovery, synthesis, and burgeoning role in medicinal chemistry.

Introduction: A Molecule of Dual Identity

This compound, with the Chemical Abstracts Service (CAS) registry number 139272-29-0 for the free base and 88933-16-8 for its hydrochloride salt, is an organic compound characterized by a benzenemethanesulfonamide backbone substituted with a hydrazino group.[1][2] Initially gaining prominence as a key intermediate in the synthesis of the anti-migraine drug Sumatriptan, this molecule has attracted further scientific curiosity for its potential anticancer and antimicrobial properties.[3][4] This guide will traverse the historical landscape of its discovery, provide a detailed exposition of its synthesis, and explore the mechanistic underpinnings of its observed and potential biological effects.

The Genesis of a Key Intermediate: Discovery and History

The documented history of this compound is intrinsically linked to the development of Sumatriptan. While the full text of the original publications could not be accessed for this guide, extensive citation analysis of patents reveals that the seminal work describing the preparation of this compound is detailed in a 1992 publication in Tetrahedron Letters and a related British Patent.[5][6] These foundational documents outline its synthesis as a critical step in the construction of the indole structure of Sumatriptan.

The initial focus was not on the intrinsic biological activity of this compound itself, but rather on its utility as a versatile chemical building block. Its discovery was a means to an end—the efficient synthesis of a groundbreaking treatment for migraines.[5] However, as is often the case in drug discovery, the exploration of synthetic intermediates can unveil unexpected biological potential. The presence of the sulfonamide and hydrazine moieties, both known pharmacophores, hinted at a broader biological relevance that would later be investigated.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is essential for its application in both synthesis and biological studies.

PropertyValueSource
Molecular Formula C₈H₁₃N₃O₂S[1]
Molecular Weight 215.28 g/mol [1]
Appearance Pale Yellow Solid (hydrochloride salt)[3]
Melting Point 170-173°C (hydrochloride salt)[3]
Boiling Point 427.4°C at 760 mmHg (hydrochloride salt)[3]
Density 1.356 g/cm³ (hydrochloride salt)[3]
Synthetic Pathway

The synthesis of this compound hydrochloride is typically achieved through a two-step process starting from 4-Amino-N-methylbenzenemethanesulfonamide. This process involves a diazotization reaction followed by a reduction.

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction Start 4-Amino-N-methyl- benzenemethanesulfonamide Reagents1 Sodium Nitrite (NaNO₂) Hydrochloric Acid (HCl) Start->Reagents1 Intermediate Diazonium Salt Intermediate Reagents1->Intermediate Reagents2 Stannous Chloride Dihydrate (SnCl₂·2H₂O) Intermediate->Reagents2 Product 4-Hydrazino-N-methyl- benzenemethanesulfonamide HCl Reagents2->Product

Caption: Synthetic pathway for this compound HCl.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established synthetic methods.

Materials:

  • 4-Amino-N-methylbenzenemethanesulfonamide

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Water

  • Diethyl ether

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a suitable reaction vessel, create a stirred mixture of 4-Amino-N-methylbenzenemethanesulfonamide (39.3 g), water (240 ml), and concentrated hydrochloric acid (400 ml).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of sodium nitrite (13.72 g) in water (160 ml) to the cooled mixture, ensuring the temperature does not exceed 0°C.

    • Stir the resulting mixture for 15 minutes at 0°C.

  • Reduction to the Hydrazine:

    • In a separate vessel, prepare a cold solution of stannous chloride dihydrate (221.1 g) in concentrated hydrochloric acid (400 ml).

    • Slowly add the diazonium salt mixture from step 1 to the cold stannous chloride solution, maintaining the temperature below 0°C.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature over the course of 1 hour.

  • Isolation and Purification:

    • Collect the resulting solid precipitate by filtration.

    • Wash the solid thoroughly with diethyl ether (4 x 250 ml).

    • Dry the solid at 45°C to yield the final product, this compound hydrochloride, as a white powder.

Self-Validation: The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A periodate titration can also be used to determine the percentage purity.

Unveiling the Biological Potential: Mechanism of Action

The biological activities of this compound are thought to arise from the distinct properties of its sulfonamide and hydrazine functional groups.

The Sulfonamide Moiety: A Potential Antimicrobial Agent

The sulfonamide group is a well-established pharmacophore in antimicrobial drugs.[7] Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[7] Folic acid is an essential nutrient for microbial growth and replication. By blocking its synthesis, sulfonamides exhibit a bacteriostatic effect. While the specific antimicrobial activity of this compound has not been extensively characterized, its chemical structure suggests a potential for this mechanism of action.

Antimicrobial_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide 4-Hydrazino-N-methyl- benzenemethanesulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Postulated antimicrobial mechanism of action.

The Hydrazine Group: A Scaffold for Anticancer Activity

Hydrazine and its derivatives have been investigated for their potential anticancer properties.[8][9] The proposed mechanisms are varied and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[10] For instance, some sulfonamide derivatives have been shown to inhibit carbonic anhydrases, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[10][11] Additionally, related hydrazone compounds have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis.[8] While the precise anticancer mechanism of this compound remains to be fully elucidated, its structure provides a promising scaffold for the design of novel anticancer agents. A study on a close derivative, 4-hydrazinylphenyl benzenesulfonate, showed potent activity against the MCF-7 breast cancer cell line.[9]

Anticancer_Mechanism Compound 4-Hydrazino-N-methyl- benzenemethanesulfonamide Target1 Carbonic Anhydrase IX/XII Compound->Target1 Inhibition Target2 COX-2 Compound->Target2 Inhibition Target3 Apoptosis Induction Pathways Compound->Target3 Activation Effect1 Disruption of pH Homeostasis Target1->Effect1 Effect2 Reduced Inflammation & Proliferation Target2->Effect2 Effect3 Cancer Cell Death Target3->Effect3

Caption: Potential anticancer mechanisms of action.

Future Directions and Research Applications

The primary application of this compound remains its use as a key intermediate in the synthesis of Sumatriptan and potentially other triptan-class drugs.[12] However, its intriguing structural motifs warrant further investigation into its own therapeutic potential.

Key Research Areas:

  • Anticancer Drug Development: The compound could serve as a lead structure for the development of novel anticancer agents. Structure-activity relationship (SAR) studies could be conducted to optimize its potency and selectivity against various cancer cell lines.

  • Antimicrobial Research: A comprehensive evaluation of its antimicrobial spectrum against a panel of clinically relevant bacteria and fungi is needed to ascertain its potential as an anti-infective agent.

  • Enzyme Inhibition Studies: Investigations into its inhibitory activity against specific enzymes, such as carbonic anhydrases and COX-2, could provide a clearer understanding of its mechanism of action and guide the design of more targeted therapies.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • This compound

  • 96-well microtiter plates

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of this compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound stands as a testament to the often-unforeseen potential of chemical intermediates. Born out of the necessity for a key building block in the synthesis of a major pharmaceutical, its inherent chemical features now position it as a molecule of interest in its own right. While its role in the production of Sumatriptan is well-established, the exploration of its anticancer and antimicrobial activities is still in its nascent stages. This guide has aimed to provide a thorough technical foundation for researchers and drug development professionals, encouraging further investigation into the multifaceted nature of this intriguing compound. The elucidation of its specific mechanisms of action and a comprehensive assessment of its biological activity spectrum will be pivotal in determining its future therapeutic applications.

References

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. National Institutes of Health. [Link]

  • Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Bentham Science. [Link]

  • A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI. [Link]

  • Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. ResearchGate. [Link]

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  • 4-Hydrazinyl-N-methylbenzenemethanesulfonamide. PubChem. [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]

  • KR100566562B1 - Manufacturing method of sumatriptan - Google Patents.
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  • Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Impact Factor. [Link]

  • CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents.

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A Technical Guide to the Spectroscopic Characterization of 4-Hydrazino-N-methylbenzenemethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydrazino-N-methylbenzenemethanesulfonamide is a key organic intermediate, recognized primarily for its critical role in the synthesis of Sumatriptan, a widely used medication for treating migraine headaches[1]. The purity and structural integrity of this precursor are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust analytical characterization is not merely a procedural step but a foundational requirement in its manufacturing and use.

This guide provides an in-depth technical overview of the essential spectroscopic techniques required for the comprehensive characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating framework, this document begins with the synthesis and purity verification of the compound, establishing a reliable baseline for subsequent spectroscopic analysis. The insights presented herein are tailored for researchers, quality control analysts, and drug development professionals who require a practical, field-proven approach to structural elucidation.

Compound Profile:

PropertyValue (Free Base)Value (Hydrochloride Salt)Reference
IUPAC Name 1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide;hydrochloride[2][3]
CAS Number 139272-29-088933-16-8[2][3][4]
Molecular Formula C₈H₁₃N₃O₂SC₈H₁₄ClN₃O₂S[2][5]
Molecular Weight 215.28 g/mol 251.73 g/mol [2][3]

Prerequisite: Synthesis and Purity Verification

Meaningful spectroscopic data can only be derived from a sample of confirmed purity. The presence of starting materials, solvents, or side-products can confound spectral interpretation. Therefore, a validated synthesis and rigorous purity assessment are the first steps in any characterization workflow. The compound is typically handled as its more stable hydrochloride salt.

Synthesis Protocol: this compound HCl

The following protocol is adapted from established methods involving the reduction of a diazonium salt intermediate[6].

Causality: This multi-step synthesis is a classic pathway. Diazotization of the primary amine creates a reactive diazonium cation. Subsequent reduction, in this case with stannous chloride, is a reliable method for converting the diazonium group to a hydrazine moiety. Performing the reaction at low temperatures (below 0°C) is critical to prevent the unstable diazonium salt from decomposing.

Step-by-Step Methodology:

  • Diazotization:

    • Combine 4-Amino-N-methylbenzenemethanesulfonamide (39.3 g) with water (240 ml) and concentrated hydrochloric acid (400 ml) in a reaction vessel.

    • Cool the stirred mixture to below 0°C using an ice-salt bath.

    • Slowly add a pre-cooled solution of sodium nitrite (13.72 g) in water (160 ml), ensuring the temperature does not exceed 0°C.

    • Stir the resulting mixture for an additional 15 minutes at this temperature.

  • Reduction:

    • In a separate, larger vessel, prepare a cold solution of stannous chloride dihydrate (221.1 g) in concentrated hydrochloric acid (400 ml). Maintain its temperature below 0°C.

    • Slowly add the diazonium salt mixture from Step 1 to the stannous chloride solution. Meticulous temperature control is crucial to prevent side reactions.

    • Once the addition is complete, allow the mixture to warm to room temperature over the course of 1 hour.

  • Isolation and Purification:

    • Collect the resulting precipitate by filtration.

    • Wash the solid thoroughly with diethyl ether (4 x 250 ml) to remove organic impurities.

    • Dry the product at 45°C to yield the title compound as a white powder[6].

cluster_synthesis Synthesis Workflow A 4-Amino-N-methylbenzene methanesulfonamide B Diazonium Salt Intermediate A->B  NaNO₂, HCl  < 0°C C 4-Hydrazino-N-methylbenzene methanesulfonamide HCl (Crude) B->C  SnCl₂·2H₂O, HCl  < 0°C D Purified Product C->D  Filtration &  Ether Wash

Caption: Synthesis workflow for the target compound.

Purity Assessment: A Self-Validating System

To ensure the sample is suitable for analysis, orthogonal purity checks are essential.

  • High-Performance Liquid Chromatography (HPLC): This technique separates the main compound from any impurities. An HPLC-MS system can further provide mass identification for co-eluting peaks[7].

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector (e.g., at 254 nm) and/or a mass spectrometer.

    • Acceptance Criterion: The main peak should represent >98% of the total integrated peak area.

  • Periodate Titration: This classical chemical method provides a quantitative assay for the hydrazine functional group, offering a functional confirmation of the compound's identity and purity[6].

Spectroscopic Analysis: Data and Interpretation

The following sections detail the expected spectroscopic data for this compound. These predictions are based on the known molecular structure and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides the most detailed information about the molecular skeleton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as it solubilizes the polar compound and its hydrochloride salt, and its high boiling point allows for the observation of exchangeable N-H protons from the sulfonamide and hydrazine groups[7].

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.25d, J ≈ 8.4 Hz2HAr-H (ortho to CH₂)Protons on the aromatic ring adjacent to the electron-donating CH₂SO₂ group.
~ 6.80d, J ≈ 8.4 Hz2HAr-H (ortho to NHNH₂)Protons adjacent to the electron-donating hydrazine group, expected to be upfield.
~ 4.5 – 5.5br s3H-NH-NH₂ Exchangeable protons of the hydrazine group. This range is characteristic for hydrazino protons[7].
~ 4.30s2HAr-CH₂ -SO₂Methylene protons adjacent to the aromatic ring and the sulfonyl group.
~ 2.60q, J ≈ 5 Hz1HSO₂-NH -CH₃Exchangeable proton on the sulfonamide nitrogen, showing coupling to the methyl group.
~ 2.45d, J ≈ 5 Hz3HNH-CH₃ Methyl protons coupled to the adjacent N-H proton.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~ 148.0Ar-C -NHNH₂Aromatic carbon directly attached to the nitrogen, significantly deshielded.
~ 130.0Ar-C H (ortho to CH₂)Aromatic methine carbons.
~ 128.5Ar-C -CH₂Quaternary aromatic carbon attached to the methylene group.
~ 113.0Ar-C H (ortho to NHNH₂)Aromatic methine carbons shielded by the electron-donating hydrazine group.
~ 57.0Ar-C H₂-SO₂Aliphatic carbon of the methylene bridge.
~ 29.0NH-C H₃Aliphatic carbon of the N-methyl group.
Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups. The sulfonamide and hydrazine moieties produce highly characteristic absorption bands.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
3350 - 3250MediumN-H StretchHydrazine (-NH₂) & Sulfonamide (-NH)
3100 - 3000MediumC-H StretchAromatic C-H
2980 - 2850WeakC-H StretchAliphatic C-H (CH₃, CH₂)
~ 1600MediumN-H BendHydrazine (-NH₂)[7]
~ 1510StrongC=C StretchAromatic Ring
~ 1350 - 1300StrongS=O Asymmetric StretchSulfonamide (-SO₂-)[7]
~ 1160 - 1130StrongS=O Symmetric StretchSulfonamide (-SO₂-)

The two strong bands for the S=O stretches are a definitive marker for the sulfonamide group and are essential for confirming the compound's identity.

Mass Spectrometry (MS)

Causality: Electrospray Ionization (ESI) in positive ion mode is the method of choice as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining molecular weight[7].

  • Expected Molecular Ion: For the free base (C₈H₁₃N₃O₂S), the expected monoisotopic mass is 215.07 Da[2]. The ESI-MS spectrum should show a prominent peak at m/z 216.08 corresponding to the [M+H]⁺ ion.

  • Fragmentation Analysis: Tandem MS (MS/MS) can be used to induce fragmentation, providing structural confirmation. A logical fragmentation pathway involves the cleavage of the benzylic C-S bond or the N-N bond, as these are relatively weaker points in the structure.

M [M+H]⁺ m/z = 216.08 F1 Fragment 1 m/z = 106.07 (Loss of CH₃NHSO₂) M->F1  -95.01 Da F2 Fragment 2 m/z = 185.06 (Loss of NH₃) M->F2  -31.02 Da

Caption: A plausible ESI-MS fragmentation pathway.

Standard Operating Procedures (SOPs) for Data Acquisition

The following are generalized protocols. Instrument-specific parameters should be optimized by the analyst.

SOP 1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~10-15 mg of the hydrochloride salt and dissolve in ~0.7 mL of DMSO-d₆. Vortex until fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe for the sample.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay (d1) of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0 to 200 ppm.

    • Use a longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.

SOP 2: FTIR Data Acquisition
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Clean the ATR crystal with isopropanol and collect a background spectrum. This is crucial to subtract atmospheric H₂O and CO₂ signals.

  • Sample Collection: Apply pressure to the sample with the ATR anvil to ensure good contact. Collect the sample spectrum.

  • Data Analysis: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually displayed in terms of transmittance or absorbance.

SOP 3: LC-MS Data Acquisition
  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.

  • Chromatography:

    • Equilibrate a C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm) with the starting mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

    • Inject 1-5 µL of the sample.

    • Run a suitable gradient (e.g., 5% to 95% Acetonitrile over 5-10 minutes).

  • Mass Spectrometry:

    • Use an ESI source in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize source parameters (capillary voltage, gas flow, temperature) to maximize the signal for the [M+H]⁺ ion at m/z 216.08.

Conclusion

The structural verification of this compound is reliably achieved through a synergistic application of NMR, IR, and MS. NMR spectroscopy provides an unambiguous map of the proton and carbon framework. IR spectroscopy offers rapid confirmation of essential functional groups, particularly the defining sulfonamide moiety. Mass spectrometry confirms the molecular weight and can provide further structural evidence through fragmentation analysis. By adhering to the integrated workflow of synthesis, purity validation, and multi-technique spectroscopic analysis detailed in this guide, researchers and developers can ensure the quality and identity of this vital pharmaceutical intermediate, thereby upholding the principles of scientific integrity and product safety.

References

  • Molbase. (n.d.). Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydrazinyl-N-methylbenzenemethanesulfonamide. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). KR100566562B1 - Manufacturing method of sumatriptan.
  • PharmaCompass. (n.d.). 4-Hydrazino-N-methylbenzene methanesulphonamide hydrochloride. Retrieved January 14, 2026, from [Link]

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An In-depth Technical Guide to the Solubility and Stability of 4-Hydrazino-N-methylbenzenemethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydrazino-N-methylbenzenemethanesulfonamide is a key organic intermediate, notable for its role in the synthesis of various pharmaceutical compounds. Its molecular architecture, featuring a hydrazino group and a sulfonamide moiety, makes it a versatile building block in medicinal chemistry. However, these same functional groups also present unique challenges regarding the compound's solubility and stability—two of the most critical physicochemical parameters that dictate the success of a drug candidate's journey from laboratory to clinic.

The aqueous solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate and subsequent absorption, thereby governing its bioavailability. Concurrently, the stability of an API determines its shelf-life, dictates storage conditions, and ensures that the patient receives a safe and efficacious product. For a compound like this compound, the nucleophilic hydrazino group can be susceptible to oxidative and hydrolytic degradation, making a thorough stability assessment imperative.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility and stability of this compound. Grounded in established scientific principles and regulatory expectations, this document moves beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach.

Core Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is the starting point for any detailed investigation. The key physicochemical properties of this compound and its common hydrochloride salt form are summarized below.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
CAS Number 139272-29-088933-16-8[1][2]
Molecular Formula C₈H₁₃N₃O₂SC₈H₁₄ClN₃O₂S[1][3]
Molecular Weight 215.27 g/mol 251.73 g/mol [1][3]
Appearance -White to light yellow crystalline powder[4]
Melting Point -~170-173 °C[4][5]
Boiling Point ~427.4 °C (Predicted)~448.8 °C[1][4]
Topological Polar Surface Area 92.6 Ų92.6 Ų[6][7]

Solubility Profiling: A Cornerstone of Developability

Solubility is not an absolute value but a function of the physicochemical environment. For pharmaceutical development, assessing solubility in aqueous media across a physiologically relevant pH range is essential. The hydrochloride salt form of the compound is noted to be soluble in water, methanol, and ethanol[4].

The Scientific Rationale: Equilibrium vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic (equilibrium) and kinetic solubility. While high-throughput kinetic methods are useful for early discovery screening, thermodynamic solubility, which represents the true saturation point of a compound in a solvent at equilibrium, is the definitive measure required for late-stage development. The most reliable method for determining thermodynamic solubility is the saturation shake-flask (SSF) method, often considered the "gold standard".[8] This method is favored for its simplicity and its ability to allow the system to reach true thermodynamic equilibrium.[8]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound hydrochloride. The integrity of this protocol lies in its self-validating nature; equilibrium is confirmed by ensuring the measured concentration remains constant over an extended period.

Objective: To determine the thermodynamic solubility of the compound in various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) at a physiologically relevant temperature (37 °C).

Methodology:

  • Preparation of Media: Prepare buffers according to standard pharmacopeial procedures. Ensure all solvents are degassed to prevent bubble formation.

  • Addition of Compound: Add an excess amount of this compound hydrochloride to a known volume of each buffer in a sealed, inert container (e.g., glass vial). The excess solid is critical to ensure a saturated solution is formed in equilibrium with the solid phase.[9]

  • Equilibration: Place the vials in an orbital shaker or rotator set at a constant temperature (e.g., 37 °C). Agitate the suspensions for a predetermined period, typically 24 to 48 hours, which is usually sufficient to reach equilibrium.[10]

  • Verification of Equilibrium: To ensure equilibrium has been reached, sample the suspensions at multiple time points (e.g., 24, 48, and 72 hours). Analyze the concentration at each point. The system is considered at equilibrium when consecutive measurements show no significant change in concentration.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step, as failure to do so will lead to erroneously high solubility values. Centrifugation at a high speed (e.g., 10,000 rpm for 10-20 minutes) followed by careful collection of the supernatant is a reliable method.[8] Filtration through a low-binding filter (e.g., 0.22 µm PVDF) can also be used, but potential adsorption of the compound to the filter must be evaluated.

  • Quantification: Aspirate an aliquot of the clear supernatant. Dilute it with an appropriate solvent to fall within the linear range of a pre-validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Calculate the concentration of the dissolved compound in the original supernatant, expressing the result in mg/mL or µg/mL.

Data Presentation: Solubility Profile

The results should be compiled into a clear and concise table to facilitate analysis and comparison.

Solvent/Buffer SystempHTemperature (°C)Equilibrium Time (h)Solubility (mg/mL)
Purified Water~3748Data
SGF Simulated Gastric Fluid1.23748Data
Acetate Buffer4.53748Data
SIF Simulated Intestinal Fluid6.83748Data
Phosphate Buffer7.43748Data
Visualization: Shake-Flask Solubility Workflow

The following diagram illustrates the logical flow of the saturation shake-flask protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep_media Prepare Buffer (e.g., pH 7.4) add_compound Add Excess Compound to Buffer prep_media->add_compound agitate Agitate at 37°C (e.g., 24-72h) add_compound->agitate sample Sample at t1, t2, t3 agitate->sample check Is C(t2) ≈ C(t3)? sample->check check->agitate No separate Phase Separation (Centrifugation/Filtration) check->separate Yes quantify Quantify Supernatant (e.g., HPLC-UV) separate->quantify result Equilibrium Solubility Value quantify->result

Caption: Workflow for Equilibrium Solubility Determination.

Stability Analysis: Ensuring Molecular Integrity

Stability testing is a regulatory requirement and a scientific necessity to understand how a drug substance changes over time under the influence of various environmental factors.[11][12][13][14] Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the API to conditions more severe than accelerated stability testing to rapidly identify potential degradation products and pathways.[15][16] This information is instrumental in developing and validating stability-indicating analytical methods, which are capable of separating the intact API from any degradants.[17][18]

The Scientific Rationale: Probing Molecular Liabilities

Forced degradation studies are designed to target specific chemical vulnerabilities within a molecule.[15] Given the structure of this compound, the following stress conditions are scientifically justified:

  • Acidic/Basic Hydrolysis: To challenge the sulfonamide and hydrazino groups.

  • Oxidation: The hydrazino group is particularly susceptible to oxidation.

  • Photolysis: To assess sensitivity to light, which can induce photo-oxidation or rearrangement.

  • Thermal Stress: To evaluate the molecule's intrinsic thermal stability.

The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the molecule.[17]

Experimental Protocol: Forced Degradation Studies

Objective: To identify the degradation pathways of this compound under various stress conditions and to support the development of a stability-indicating HPLC method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8 hours). Cool and neutralize with 0.1 N NaOH.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH. Heat at 60 °C for a specified time. Cool and neutralize with 0.1 N HCl.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A parallel sample protected from light serves as the control.

    • Thermal Degradation (Solid State): Subject the solid API to dry heat (e.g., 80 °C) for a defined period. Dissolve a known weight of the stressed solid in a solvent for analysis.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a high-resolution HPLC method (e.g., with a gradient elution profile and a photodiode array detector).

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Determine the retention times and relative peak areas of any degradation products.

    • Assess the peak purity of the parent compound in the stressed samples to ensure the analytical method is specific and stability-indicating.

Data Presentation: Summary of Forced Degradation

A summary table provides a clear overview of the compound's stability profile under stress.

Stress ConditionReagent/ParametersDurationTemperature% Degradation of Parent APINumber of Degradants
Acidic Hydrolysis 0.1 N HCl8 h60 °CDataData
Basic Hydrolysis 0.1 N NaOH4 h60 °CDataData
Oxidation 3% H₂O₂24 hRTDataData
Photolysis ICH Q1B-RTDataData
Thermal (Solid) Dry Heat48 h80 °CDataData
Visualization: Forced Degradation Study Workflow

This diagram outlines the process of conducting a forced degradation study.

G cluster_stress Stress Application cluster_analysis Analysis & Evaluation cluster_outcome Outcomes start API Solution acid Acidic (HCl, Heat) start->acid base Basic (NaOH, Heat) start->base oxid Oxidative (H₂O₂) start->oxid photo Photolytic (ICH Light) start->photo thermal Thermal (Dry Heat) start->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc photo->hplc thermal->hplc eval Evaluate Data: - % Degradation - Impurity Profile - Peak Purity hplc->eval path Degradation Pathways eval->path method Validated Stability-Indicating Method eval->method

Caption: Workflow for a Pharmaceutical Forced Degradation Study.

Conclusion

The rigorous evaluation of solubility and stability is non-negotiable in the development of safe, effective, and reliable pharmaceutical products. For this compound, a systematic approach as outlined in this guide is essential. The shake-flask method provides the definitive data needed for biopharmaceutical classification and formulation design, while forced degradation studies are indispensable for understanding intrinsic molecular liabilities and for developing robust analytical methods. By integrating these scientifically grounded protocols, researchers can confidently characterize this important intermediate, mitigating risks and accelerating the path of new medicines to the patients who need them.

References

  • Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.
  • Quality Chemical. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18).
  • BioProcess International.
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  • ResearchGate.
  • ChemBK. 4-Hydrazino-N-Methyl benzene methane sulfonamide hydrochloride - Introduction. (2024-04-09).
  • ChemicalBook. This compound CAS#: 139272-29-0.
  • CymitQuimica. 4-Hydrazino-N-methyl benzene methanesulfonamide, hydrochloride (1:1).
  • Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • International Council for Harmonis
  • World Health Organization (WHO). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018-09-30).
  • Saudi Food and Drug Authority. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2022-08-22).
  • PharmaCompass.com.
  • PubChem. 4-Hydrazinyl-N-methylbenzenemethanesulfonamide.
  • Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10).
  • ResearchGate.
  • Benchchem. This compound | 139272-29-0.
  • Lund University Publications.
  • Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2016).
  • Slideshare. solubility experimental methods.pptx.
  • Biosynth. 4-Hydrazino-N-methyl benzene methanesulfonamide, hydrochloride (1:1) | 88933-16-8 | FH23874.
  • Echemi. 4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride.
  • PubChem. This compound hydrochloride.

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Methodological & Application

4-Hydrazino-N-methylbenzenemethanesulfonamide as a Sumatriptan intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Synthesis of Sumatriptan: The Central Role of 4-Hydrazino-N-methylbenzenemethanesulfonamide as a Key Intermediate

Abstract: Sumatriptan, a selective serotonin (5-HT₁B/1D) receptor agonist, is a cornerstone in the acute treatment of migraine and cluster headaches.[1] Its therapeutic efficacy is directly linked to its high purity and consistency, making the synthetic route a critical aspect of its pharmaceutical development. This application note provides a detailed guide on the synthesis of Sumatriptan, focusing on the pivotal role of the intermediate, this compound. We will explore the synthesis of this key intermediate and its subsequent conversion to Sumatriptan via the Fischer indole synthesis, a classic yet powerful method for indole ring formation.[2][3] This document outlines optimized protocols, explains the rationale behind experimental choices, and discusses quality control measures to ensure a robust and reproducible manufacturing process suitable for researchers and drug development professionals.

Introduction: The Synthetic Challenge of Sumatriptan

The molecular architecture of Sumatriptan, 3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide, features an indole core, which is the source of its biological activity. The construction of this indole ring system is the central challenge in its synthesis. The Fischer indole synthesis provides a direct and efficient pathway, utilizing an arylhydrazine and a suitable carbonyl compound.[3] In the industrial synthesis of Sumatriptan, this compound serves as the critical arylhydrazine precursor.[4][5] The purity and reactivity of this intermediate directly influence the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).

This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for the synthesis and analysis of this vital intermediate and the final Sumatriptan product.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and products is fundamental for process control and safety.

PropertyThis compound HClSumatriptan
IUPAC Name 1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide;hydrochloride3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide
CAS Number 88933-16-8[6][7][]103628-48-8 (base)
Molecular Formula C₈H₁₄ClN₃O₂S[6]C₁₄H₂₁N₃O₂S
Molecular Weight 251.73 g/mol [6][7]295.40 g/mol
Appearance White to off-white powder[9]White to pale yellow crystalline solid
Solubility Soluble in waterSparingly soluble in water, soluble in methanol
Melting Point 170-173°C[]~170-176°C (base)
Synthesis of the Key Intermediate: this compound Hydrochloride

The synthesis of the hydrazine intermediate is a two-step process starting from the corresponding aniline derivative, 4-Amino-N-methylbenzenemethanesulfonamide. The process involves diazotization of the primary amine followed by reduction of the resulting diazonium salt.

  • Diazotization: The reaction of the primary aromatic amine with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5°C) forms a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing, which would lead to side products and reduced yield.

  • Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride (tin(II) chloride) in concentrated hydrochloric acid.[9][10] The stannous chloride reduces the diazonium group to the hydrazine, providing the target intermediate as its hydrochloride salt.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction A 4-Amino-N-methylbenzene- methanesulfonamide B NaNO₂, conc. HCl (0-5°C) A->B Reacts with C Diazonium Salt Intermediate B->C Forms D Diazonium Salt Intermediate E SnCl₂·2H₂O, conc. HCl (<0°C) D->E Reduced by F 4-Hydrazino-N-methylbenzene- methanesulfonamide HCl E->F Yields

Caption: Synthesis of the Hydrazine Intermediate.

Materials:

  • 4-Amino-N-methylbenzenemethanesulfonamide (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (4.5 eq)

  • Deionized Water

  • Diethyl Ether

Procedure:

  • Vessel Preparation: To a stirred mixture of 4-Amino-N-methylbenzenemethanesulfonamide (e.g., 39.3 g) in water (240 ml) and concentrated HCl (400 ml), cool the slurry to below 0°C in an ice-salt bath.[9]

  • Diazotization: Prepare a solution of sodium nitrite (e.g., 13.72 g) in water (160 ml). Add this solution slowly to the cooled amine slurry, ensuring the temperature is maintained below 0°C throughout the addition.[9] Stir the resulting mixture for an additional 15 minutes.

  • Preparation of Reducing Agent: In a separate vessel, prepare a cold solution of stannous chloride dihydrate (e.g., 221.1 g) in concentrated HCl (400 ml), maintaining the temperature below 0°C.[9]

  • Reduction: Slowly add the diazonium salt mixture from step 2 to the cold stannous chloride solution. The rate of addition must be controlled to keep the temperature below 0°C.[9]

  • Warming and Precipitation: Once the addition is complete, allow the reaction mixture to warm to room temperature over approximately 1 hour. The product will precipitate as a solid.

  • Isolation and Drying: Collect the solid product by filtration. Wash the filter cake thoroughly with diethyl ether (e.g., 4 x 250 ml) to remove any organic impurities. Dry the collected solid at 45°C to yield this compound hydrochloride as a white powder.[9]

  • Purity Assessment: The purity of the intermediate should be confirmed. A periodate titration can be used to determine the percentage purity of the hydrazine salt.[9]

Core Synthesis: From Intermediate to Sumatriptan via Fischer Indolization

The Fischer indole synthesis is the key transformation, constructing the indole ring of Sumatriptan from the hydrazine intermediate and a suitable carbonyl partner.

The reaction proceeds by first forming a hydrazone from the reaction of this compound with an aldehyde equivalent, typically 4-dimethylaminobutyraldehyde diethyl acetal or 4,4-dimethoxy-N,N-dimethylbutanamine.[2][11] This hydrazone, under acidic conditions (e.g., sulfuric acid, polyphosphate ester), undergoes a[1][1]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[3]

  • Choice of Catalyst: While various acids can be used, polyphosphate ester (PPE) is often employed as it acts as both a catalyst and a solvent.[2][11] However, aqueous acid systems (HCl or H₂SO₄) are also common.[2][12] The choice of catalyst can significantly impact reaction time, temperature, and impurity profile.

  • Process Control: Temperature control is crucial during the cyclization step. Exothermic reactions can lead to the formation of dimeric and polymeric impurities, which significantly reduce the yield and complicate purification.[2]

G A 4-Hydrazino-N-methylbenzene- methanesulfonamide HCl C Hydrazone Formation (Aqueous Acid, 25-30°C) A->C B 4-Dimethylaminobutyraldehyde Diethyl Acetal B->C D Hydrazone Intermediate C->D E Cyclization (e.g., Polyphosphate Ester or Heat) D->E F Crude Sumatriptan Base E->F G Purification & pH Adjustment F->G H Pure Sumatriptan Base G->H

Caption: Fischer Indole Synthesis of Sumatriptan.

Materials:

  • This compound hydrochloride (1.0 eq)

  • 4-Dimethylaminobutyraldehyde diethyl acetal (0.9 eq)

  • Concentrated Hydrochloric Acid (or Sulfuric Acid)

  • Water

  • Sodium Carbonate solution

  • Activated Carbon

  • Methanol (for recrystallization)

Procedure:

  • Hydrazone Formation: Charge a suitable reactor with water, concentrated HCl, and this compound hydrochloride (e.g., 5 kg in 12.5 L water and 2 kg HCl).[2] Stir the mixture at ambient temperature (25-30°C).

  • Aldehyde Addition: Add 4-dimethylaminobutyraldehyde diethyl acetal (e.g., 4.5 kg) to the reaction mass. Maintain the temperature at 25-30°C for approximately 2 hours.[2]

  • In-Process Control (IPC): Monitor the reaction for completion using Thin Layer Chromatography (TLC) to confirm the consumption of the hydrazine starting material.

  • Cyclization and Work-up: This step can be performed in several ways. One common method involves heating the acidic hydrazone solution, which promotes cyclization. Alternatively, the hydrazone can be isolated and then treated with a cyclizing agent like polyphosphate ester.[2][11]

  • Neutralization and Isolation: Once cyclization is complete, dilute the reaction mass with water. Adjust the pH to ~2.5 with a sodium carbonate solution.[2] Treat with activated carbon to remove colored impurities and filter.

  • Precipitation: Adjust the pH of the filtrate to 9.0-9.5 with sodium carbonate solution to precipitate the Sumatriptan free base.[2]

  • Purification: Collect the crude product by filtration. The crude Sumatriptan base can be purified by recrystallization from a suitable solvent, such as methanol, to yield high-purity Sumatriptan.[13]

Impurity Profiling and Quality Control

Controlling impurities is mandated by regulatory agencies like the USP, EP, and ICH.[1][14] Impurities in Sumatriptan can arise from several sources.

Impurity TypeOrigin and ExamplesControl Strategy
Process-Related Impurities Unreacted this compound; By-products from incomplete cyclization.[1][14]Optimize reaction conditions (time, temp, stoichiometry); Effective purification steps.
Degradation Impurities Oxidation products of the indole or tertiary amine; Photodegradation products (Sumatriptan is light-sensitive).[1]Protect from light and oxygen during manufacturing and storage.
By-Products Dimeric and polymeric compounds formed during Fischer indolization, especially at elevated temperatures.[2]Strict temperature control during cyclization; Use of optimized catalyst concentrations.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities.

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure of the intermediate and final product.

  • Mass Spectrometry (MS): Provides molecular weight confirmation and structural information for impurity identification.

Conclusion

The synthesis of Sumatriptan via the Fischer indole pathway is a robust and scalable method. The successful execution of this synthesis hinges on the quality of the this compound intermediate and the precise control of the indolization reaction conditions. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers and development professionals can reliably produce high-purity Sumatriptan. The emphasis on in-process controls, impurity management, and proper analytical characterization ensures that the final API meets the stringent quality standards required for therapeutic use.

References

  • Molbase. Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride.[Link]

  • Veeprho. Sumatriptan Impurities and Related Compound.[Link]

  • Google Patents.
  • SynThink Research Chemicals. Sumatriptan EP Impurities & USP Related Compounds.[Link]

  • Quick Company. An Improved Process For The Preparation Of Sumatriptan.[Link]

  • Google Patents.
  • Google Patents.
  • Open Research@CSIR-NIScPR. A Highly Efficient Route for Synthesis of N-Hydroxymethyl Sumatriptan and Sumatriptan Dimer; Impurity C and H of Anti-migraine drug Sumatriptan.[Link]

  • SynZeal. Sumatriptan Impurities.[Link]

  • ResearchGate. Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction | Request PDF.[Link]

  • Semantic Scholar. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.[Link]

  • Grokipedia. Fischer indole synthesis.[Link]

  • Semantic Scholar. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I . AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN.[Link]

  • Uptodateresearchpublication. SYNTHESIS PLANNING OF POTENT ANTIMIGRAINE DRUG 'SUMATRIPTAN' USING RETROSYNTHETIC ANALYSIS.[Link]

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Application Notes & Protocols: 4-Hydrazino-N-methylbenzenemethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to its Strategic Application in Modern Organic Synthesis for Drug Discovery and Development

Executive Summary

This document provides an in-depth technical guide on the synthetic utility of 4-Hydrazino-N-methylbenzenemethanesulfonamide, a versatile reagent primarily utilized in the construction of heterocyclic scaffolds. This guide is tailored for researchers, medicinal chemists, and process development scientists. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of its reactivity, offering field-proven insights into protocol optimization, safety, and strategic deployment in complex synthetic campaigns. The primary focus will be on its role in the Fischer indole synthesis—a cornerstone reaction for creating pharmacologically relevant indole cores—and its application in the synthesis of substituted pyrazoles.

Reagent Profile and Characteristics

This compound, typically handled as its more stable hydrochloride salt, is a substituted phenylhydrazine. The presence of the N-methylbenzenemethanesulfonamide group at the para-position significantly influences its reactivity and imparts desirable physicochemical properties to the resulting synthetic intermediates and final products.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource(s)
CAS Number 88933-16-8[1][2]
Molecular Formula C₈H₁₄ClN₃O₂S[2][3][4]
Molecular Weight 251.73 g/mol [2][4]
Appearance White to pale yellow crystalline powder[][6]
Melting Point 170-173°C[]
Solubility Soluble in water and alcohols like methanol and ethanol.[6]
Storage Store in a dry, sealed container, often refrigerated.[][6]

Safety, Handling, and Storage

As with all hydrazine derivatives, this compound hydrochloride must be handled with appropriate care. It is classified as a hazardous substance.

  • Hazard Profile: Harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3). Some data also suggests it may be toxic if swallowed and suspected of causing genetic defects.[3]

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[6]

  • Storage: The compound is deliquescent and should be stored in a tightly sealed container in a dry, well-ventilated area, often under refrigeration to maintain long-term stability.[][6]

Core Application: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic, powerful acid-catalyzed reaction that forms an indole from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[7] this compound is a premier building block for this transformation, particularly in the pharmaceutical industry for the synthesis of triptans, a class of drugs used to treat migraines.[7]

Mechanistic Rationale

The choice of this specific hydrazine is strategic. The sulfonamide moiety often serves as a bioisostere or a critical pharmacophoric element in the final drug molecule. The reaction proceeds through a predictable cascade, which is essential for process control and optimization.

fischer_indole_mechanism A Aryl Hydrazine + Ketone/Aldehyde B Phenylhydrazone A->B C Phenylhydrazone D Ene-hydrazine (Key Intermediate) C->D [H⁺] E Protonated Ene-hydrazine F Di-imine Intermediate E->F Heat, [H⁺] G Di-imine H Cyclized Aminal G->H Rearomatization I Aromatic Indole H->I -NH₃, [H⁺] fischer_workflow reagents 1. Combine Hydrazine HCl & Carbonyl Compound acid 2. Add Acid Catalyst (e.g., HCl, PPA) reagents->acid reflux 3. Heat Reaction Mixture (Reflux) acid->reflux workup 4. Aqueous Workup & Neutralization reflux->workup extract 5. Organic Extraction workup->extract purify 6. Purification (Crystallization/Chromatography) extract->purify product 7. Isolate Pure Indole Product purify->product

Caption: General workflow for the Fischer Indole Synthesis.

Materials:

  • This compound hydrochloride

  • 4,4-Dimethoxy-N,N-dimethylbutanamine

  • 2N Hydrochloric Acid

  • Polyphosphate ester (PPE)

  • Chloroform

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound hydrochloride in 2N hydrochloric acid.

  • Add 4,4-dimethoxy-N,N-dimethylbutanamine to the suspension. Stir the mixture at room temperature for 1-2 hours to form the intermediate hydrazone, 4-[2-[4-(Dimethylamino)butylidene]hydrazino]-N-methylbenzene-methanesulfonamide. [8]3. Cyclization: The intermediate can be isolated or, as described in some processes, the reaction mixture is carried forward. For cyclization, the intermediate is dissolved in a suitable solvent like chloroform. [8]4. Add polyphosphate ester (PPE) to the solution. The amount of PPE is critical and should be optimized; it acts as both the acid catalyst and a dehydrating agent.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired indole.

Core Application: Pyrazole and Carbazole Synthesis

The nucleophilic nature of the hydrazine moiety also allows for condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form five-membered pyrazole rings. This is another powerful method for generating heterocyclic structures of medicinal importance. [9]Additionally, reaction with cyclic ketones like cyclohexanone can lead to carbazole structures via an in-situ Fischer indole type reaction. [9]

Protocol: General Synthesis of a Substituted Pyrazole

This protocol is based on the condensation of a hydrazine with a β-diketone. [9][10] Reaction Scheme: Pyrazole Synthesis

Caption: Synthesis of pyrazoles from hydrazines.

Materials:

  • This compound hydrochloride

  • A suitable 1,3-diketone (e.g., acetylacetone, dibenzoylmethane)

  • Glacial Acetic Acid or Ethanol

  • Ice-cold water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone in a minimal amount of glacial acetic acid or ethanol.

  • Add an equimolar amount of this compound hydrochloride to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. The reaction progress should be monitored by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-cold water. A precipitate should form.

  • Stir for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water.

  • The crude pyrazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Conclusion

This compound is a high-value synthetic intermediate whose utility is centered on its capacity to readily form robust heterocyclic systems. Its application in the Fischer indole synthesis is a testament to its importance in the construction of complex molecular architectures, most notably in the pharmaceutical industry. Furthermore, its straightforward reactivity in condensation reactions to form pyrazoles highlights its versatility. A thorough understanding of its reactivity, combined with careful adherence to safety protocols, enables chemists to strategically leverage this reagent in the development of novel chemical entities.

References

  • Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. (n.d.). Molbase. Retrieved January 13, 2026, from [Link]

  • Manufacturing method of sumatriptan. (n.d.). Google Patents.
  • This compound hydrochloride. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Venugopala Rao, B., Hariharakrishnan, V., & Dubey, P. (2011). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry, 24, 1191-1194. Retrieved January 13, 2026, from [Link]

  • 4-Hydrazino-N-methylbenzene methanesulphonamide hydrochloride. (n.d.). PharmaCompass. Retrieved January 13, 2026, from [Link]

  • 4-Hydrazino-N-Methyl benzene methane sulfonamide hydrochloride. (2024, April 9). ChemBK. Retrieved January 13, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023, June 20). Frontiers in Chemistry. Retrieved January 13, 2026, from [Link]

  • 4-Hydrazinyl-N-methylbenzenemethanesulfonamide. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Fischer indole synthesis | Request PDF. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

Sources

Comprehensive Analytical Characterization of 4-Hydrazino-N-methylbenzenemethanesulfonamide: A Multi-Modal Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-Hydrazino-N-methylbenzenemethanesulfonamide, a key intermediate in pharmaceutical synthesis.[1][][3] We move beyond simple procedural lists to explain the causal reasoning behind the selection of each analytical technique, ensuring a deep understanding of the characterization workflow. The protocols herein are designed to establish the identity, purity, structure, and stability of the compound, forming a self-validating analytical system. This document integrates orthogonal methods, including chromatography, mass spectrometry, NMR spectroscopy, and thermal analysis, to build a complete quality profile essential for drug development and regulatory compliance.

Introduction: The Imperative for Rigorous Characterization

This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[][] The quality of this intermediate directly impacts the purity, safety, and efficacy of the final drug product. Therefore, a robust and comprehensive analytical strategy is not merely a quality control checkpoint but a foundational element of process development and regulatory submission.

The objective of this guide is to provide an integrated analytical workflow that addresses four key quality attributes:

  • Identity: Unambiguous confirmation of the chemical structure.

  • Purity: Quantitation of the main component and the detection, identification, and quantitation of all impurities (process-related or degradation-induced).

  • Solid-State Properties: Characterization of physical properties such as crystallinity, thermal stability, and solvation state.

  • Intrinsic Stability: Understanding the molecule's degradation pathways under stress conditions to develop stability-indicating methods.

This workflow is designed as a cohesive, self-validating system where orthogonal techniques provide complementary information, ensuring the highest degree of confidence in the analytical results.

Physicochemical Properties Summary

A foundational understanding begins with the basic physicochemical properties of the target molecule. These parameters influence sample preparation, storage, and the choice of analytical conditions.

PropertyValueSource(s)
Chemical Name This compound[5][6]
Synonyms 1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide[][6]
CAS Number 139272-29-0 (Free Base)[5][6]
Molecular Formula C₈H₁₃N₃O₂S[5][6]
Molecular Weight 215.27 g/mol [5]
Appearance White to pale yellow crystalline powder/solid[1][]
Melting Point ~170-173°C (as HCl salt)[]
Solubility Soluble in water and organic solvents like methanol (as HCl salt)[1]

The Analytical Workflow: An Integrated Strategy

A multi-technique approach is essential for a complete and unambiguous characterization. Each method provides a unique piece of the puzzle, and together they create a high-fidelity picture of the compound's quality.

Analytical_Workflow cluster_0 Core Characterization cluster_1 Stability Assessment A Bulk Material (4-Hydrazino-N-methyl- benzenemethanesulfonamide) B HPLC / UPLC (Purity & Impurities) A->B C LC-MS / MS (Identity & Impurity ID) A->C D NMR Spectroscopy (Structural Confirmation) A->D E Thermal Analysis (Solid-State Properties) A->E G Stability-Indicating HPLC Method B->G Method Validation F Forced Degradation (Stress Studies) C->F Impurity Tracking F->G

Caption: Overall analytical workflow for comprehensive characterization.

Chromatographic Analysis for Purity and Impurity Profiling

Principle & Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in pharmaceutical analysis.[7][8] Its high resolving power allows for the separation of the main compound from closely related process impurities and potential degradants. For this compound, a reversed-phase (RP-HPLC) method is ideal. The non-polar stationary phase (e.g., C18) effectively retains the aromatic molecule, while a polar mobile phase allows for controlled elution. UV detection is highly suitable due to the presence of the benzene chromophore.

Protocol: RP-HPLC Method for Purity Determination
  • Instrumentation: HPLC or UPLC system with a UV/PDA detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). The final concentration is ~100 µg/mL.

  • Chromatographic Conditions: The following conditions serve as a robust starting point and should be optimized and validated as per ICH guidelines.[7]

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the analyte and sharp peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the compound from the C18 column.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA gradient is crucial for eluting potential impurities with different polarities and ensuring the column is cleaned of late-eluting compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity. A PDA detector can be used to assess peak purity.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.
  • Data Analysis:

    • Calculate the purity of the main peak using the area percent method.

    • Identify and quantify any impurities relative to the main peak. Impurities present at or above 0.10% should be reported, identified, and qualified according to regulatory standards.

Mass Spectrometry for Identity and Structural Elucidation

Principle & Rationale: Mass Spectrometry (MS) is a powerful technique for confirming molecular identity by providing a highly accurate measurement of the molecule's mass-to-charge ratio (m/z).[9] When coupled with liquid chromatography (LC-MS), it becomes an indispensable tool for identifying unknown impurities by providing their molecular weights. Tandem MS (MS/MS) fragments the molecule, and the resulting fragmentation pattern acts as a structural fingerprint. Electrospray Ionization (ESI) in positive ion mode is highly effective for this molecule, as the hydrazine and N-methyl groups are readily protonated.[9]

Protocol: LC-MS for Identity Confirmation
  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: Use the same sample prepared for the HPLC analysis (~100 µg/mL). A more dilute sample (~1-10 µg/mL) may be required depending on the sensitivity of the mass spectrometer.

  • LC-MS Parameters:

    • LC Method: Use the HPLC method described in Section 3.

    • Ionization Mode: ESI, Positive (+)

    • Mass Range: Scan from m/z 50 to 500.

    • Data Acquisition: Acquire full scan data to detect all ions. For structural elucidation of impurities, perform data-dependent MS/MS on the most abundant ions in each scan.

  • Data Interpretation:

    • Identity Confirmation: Look for the protonated molecular ion [M+H]⁺ at m/z 216.08 (for the free base). The high-resolution mass should be within 5 ppm of the theoretical exact mass.

    • Impurity Identification: The m/z of impurity peaks can be used to hypothesize their structures (e.g., residual starting materials, dimers, or degradation products).

    • Structural Elucidation (MS/MS): Fragmentation of the parent ion can yield characteristic fragments, such as loss of the SO₂ group or cleavage at the N-N bond, providing further structural confirmation.

NMR Spectroscopy for Unambiguous Structural Confirmation

Principle & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[10] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. ¹H NMR confirms the presence and integration of all proton types, while ¹³C NMR identifies all unique carbon atoms. 2D NMR experiments (like COSY and HSQC) establish the connectivity between protons and carbons, leaving no ambiguity about the structure.[11]

Protocol: NMR Analysis
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen because it effectively dissolves the hydrochloride salt form of the compound and its ability to slow down the exchange of labile N-H protons allows for their observation in the ¹H spectrum.[9][12]

  • Experiments to Perform:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR: Standard carbon spectrum (e.g., with proton decoupling).

    • 2D COSY: To establish ¹H-¹H correlations (e.g., within the aromatic ring).

    • 2D HSQC: To establish direct ¹H-¹³C correlations.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • Aromatic Protons: Two doublets in the ~7.0-7.5 ppm region, characteristic of a 1,4-disubstituted benzene ring.

    • Hydrazine Protons (NH-NH₂): Broad signals that are exchangeable with D₂O. The NH may appear around 8-9 ppm and the NH₂ around 4-5 ppm.[9]

    • Methylene Protons (-CH₂-): A singlet around 4.3 ppm.

    • Sulfonamide Proton (-SO₂NH-): A signal that may be a triplet or quartet depending on coupling to the N-methyl group, likely around 7.5-8.0 ppm.

    • N-Methyl Protons (-NHCH₃): A doublet around 2.5 ppm.

Thermal Analysis for Solid-State Characterization

Principle & Rationale: The solid-state properties of a pharmaceutical compound can significantly affect its stability, dissolution, and manufacturability. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing these properties.[13][14][15] DSC measures heat flow to or from a sample as a function of temperature, allowing for the determination of melting point, purity, and polymorphism.[16] TGA measures changes in mass with temperature, which is used to detect the presence of solvates or hydrates and to assess thermal decomposition.[14][17]

Protocol: DSC and TGA Analysis
  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an appropriate aluminum pan (for DSC) or ceramic/platinum pan (for TGA).

  • DSC Method:

    • Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min.

    • Atmosphere: Inert nitrogen purge at 50 mL/min.

  • TGA Method:

    • Temperature Program: Heat from 25 °C to 400 °C at a rate of 10 °C/min.

    • Atmosphere: Inert nitrogen purge at 50 mL/min.

  • Data Interpretation:

    • DSC Thermogram: A sharp endotherm should be observed corresponding to the melting point of the crystalline solid.[17] The onset temperature is typically reported as the melting point. Broad peaks or multiple transitions may indicate impurities or the presence of different polymorphic forms.

    • TGA Curve: A stable baseline with no significant weight loss before the melting/decomposition point indicates an anhydrous, non-solvated material. A distinct weight loss step at temperatures below ~120 °C could indicate the loss of water (hydrate) or a volatile solvent (solvate).

Forced Degradation Studies for Stability Assessment

Principle & Rationale: Forced degradation (or stress testing) is a critical component of drug development mandated by regulatory bodies like the ICH.[18][19] It involves subjecting the compound to conditions more severe than those used in accelerated stability testing to identify likely degradation products and establish the intrinsic stability of the molecule.[20] The data generated are used to develop and validate a stability-indicating analytical method—an HPLC method proven to separate the intact drug from all its degradation products.[18]

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis A Drug Substance B Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 80°C, Dry Heat) A->E F Photolytic (ICH Q1B Light Box) A->F G Stressed Samples (Neutralized if needed) B->G C->G D->G E->G F->G H HPLC-PDA Analysis G->H I Peak Purity Assessment Mass Balance Calculation H->I

Sources

Application Notes and Protocols for Reactions of 4-Hydrazino-N-methylbenzenemethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydrazino-N-methylbenzenemethanesulfonamide is a key synthetic intermediate, valued for its role in the construction of complex heterocyclic structures. Its utility is primarily centered around the reactivity of the hydrazine moiety, which serves as a versatile nucleophile. This guide provides an in-depth exploration of the experimental protocols for the reactions of this compound, with a particular focus on its application in the renowned Fischer indole synthesis, a cornerstone reaction in medicinal chemistry for the preparation of indole-containing compounds.[1]

This document is intended for researchers, scientists, and professionals in drug development. It aims to furnish not just procedural steps, but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes. The protocols detailed herein are designed to be self-validating, with integrated analytical checkpoints and purification strategies.

Chemical Profile and Safety Considerations

Before commencing any experimental work, a thorough understanding of the reactant's properties and the necessary safety precautions is paramount.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Molecular Formula C₈H₁₄ClN₃O₂S[2]
Molecular Weight 251.73 g/mol [2]
Appearance White to light yellow crystalline powder[3]
Melting Point 170-173 °C[4]
Solubility Soluble in water and some organic solvents (e.g., methanol, ethanol)[3]

Safety Precautions:

Hydrazine derivatives are potent chemicals and must be handled with care.[5]

  • Toxicity: Hydrazine derivatives are toxic and may be carcinogenic.[6][7] Handle in a well-ventilated fume hood at all times.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable choice).[6]

  • Inhalation: Avoid inhaling dust or vapors.[3]

  • Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.[3]

  • Waste Disposal: Dispose of all waste containing hydrazine derivatives according to institutional and local regulations for hazardous chemical waste.[6]

Core Reaction: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system.[1] The reaction proceeds by the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[8] this compound is an excellent substrate for this reaction, leading to the formation of 5-sulfonamido-substituted indoles, a scaffold present in numerous pharmacologically active molecules, most notably the anti-migraine drug Sumatriptan.[2]

Reaction Mechanism Overview

The mechanism of the Fischer indole synthesis is a well-established sequence of chemical transformations:[1]

  • Hydrazone Formation: The reaction commences with the condensation of this compound with an aldehyde or ketone under acidic conditions to form the corresponding hydrazone.[8]

  • Tautomerization: The hydrazone tautomerizes to its enamine form.[8]

  • [2][2]-Sigmatropic Rearrangement: The enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, to generate a di-imine intermediate.[8]

  • Aromatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular cyclization occurs.[8]

  • Elimination: Finally, the elimination of ammonia yields the stable indole ring.[8]

Visualizing the Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 4-Hydrazino-N-methyl- benzenemethanesulfonamide HCl E Hydrazone Formation (in situ) A->E B Aldehyde or Ketone B->E C Acid Catalyst (e.g., HCl, H2SO4) C->E D Solvent (e.g., Water, Ethanol) D->E F Cyclization (Heating) E->F Heat J TLC Monitoring E->J G Neutralization (e.g., Na2CO3, NH4OH) F->G F->J H Extraction (e.g., Ethyl Acetate, DCM) G->H I Purification (Recrystallization or Chromatography) H->I K Product Characterization (NMR, MS, HPLC) I->K

Caption: Workflow for the Fischer Indole Synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Indole Derivatives via Fischer Indole Synthesis

This protocol provides a general framework for the reaction of this compound with a variety of aldehydes and ketones. The specific conditions may require optimization depending on the reactivity of the carbonyl compound.

Materials:

  • This compound hydrochloride

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Acid catalyst (e.g., concentrated HCl, H₂SO₄)

  • Solvent (e.g., water, ethanol, or a mixture)

  • Base for neutralization (e.g., sodium carbonate, ammonium hydroxide)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., ethyl acetate/hexanes mixture)

  • Visualization agent for TLC (e.g., UV lamp, iodine chamber)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound hydrochloride (1.0 equivalent) in the chosen solvent.

  • Addition of Reactants: Add the aldehyde or ketone (1.0 - 1.2 equivalents) to the stirred solution.

  • Acid Catalysis: Carefully add the acid catalyst. The amount will vary depending on the specific reaction, but a common starting point is to ensure the reaction medium is acidic (pH 1-2).

  • Reaction: Heat the reaction mixture to reflux. The reaction time can range from 2 to 24 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9] Periodically take a small aliquot from the reaction mixture, neutralize it with a drop of base, and spot it on a TLC plate alongside the starting materials. Develop the plate in an appropriate solvent system and visualize the spots under a UV lamp. The reaction is complete when the starting hydrazine spot has disappeared and a new, more nonpolar product spot is prominent.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the reaction mixture with a suitable base until the pH is approximately 8-9.

    • If a precipitate forms, it can be collected by filtration. Otherwise, proceed with extraction.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents).[10][11][12]

Protocol 2: Synthesis of Sumatriptan Base - A Specific Application

This protocol is adapted from published procedures for the synthesis of Sumatriptan.[2][13]

Materials:

  • This compound hydrochloride (50 g)

  • 4-Dimethylaminobutyraldehyde diethyl acetal (45 g)

  • Concentrated Hydrochloric Acid (20 g)

  • Water (125 mL)

  • Sodium Carbonate

  • Activated Carbon

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask, combine water (125 mL) and concentrated hydrochloric acid (20 g). Add this compound hydrochloride (50 g) and stir the mixture at 25-30 °C for 15 minutes.

  • Addition of Acetal: Add 4-dimethylaminobutyraldehyde diethyl acetal (45 g) to the reaction mixture.

  • Reaction: Maintain the reaction at 25-30 °C for 2 hours.

  • Monitoring: Monitor the reaction by TLC until completion.

  • Work-up:

    • Dilute the reaction mixture with water (200 mL).

    • Adjust the pH to 2.5 with sodium carbonate.

    • Add activated carbon, stir, and filter.

    • Adjust the pH of the filtrate to 9.0-9.5 with sodium carbonate.

    • Extract the crude Sumatriptan base with ethyl acetate (2 x 400 mL).

    • Combine the ethyl acetate layers, wash with water, and dry over an anhydrous drying agent.

  • Purification:

    • Concentrate the ethyl acetate solution under reduced pressure to obtain a syrup.

    • Add acetonitrile (50 mL) to the residue and heat to 40 °C to dissolve.

    • Stir the solution at 20-25 °C for 1 hour, then cool to 5-10 °C.

    • Maintain at this temperature for 4-5 hours to allow for crystallization.

    • Isolate the solid Sumatriptan base by filtration.

Analytical Characterization

Thorough characterization of the reaction products is essential to confirm their identity and purity.

Table 2: Analytical Techniques for Reaction Monitoring and Product Characterization

TechniqueApplicationKey Observables
Thin Layer Chromatography (TLC) Reaction monitoring and qualitative purity assessment.Disappearance of starting material spots and appearance of product spot(s) with different Rf values.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product.Characteristic chemical shifts and coupling patterns for the indole ring protons and carbons.[15][16][17]
Mass Spectrometry (MS) Determination of the molecular weight of the product.Molecular ion peak corresponding to the expected product.[18][19]
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis and separation of complex mixtures.Retention time and peak area for purity determination.[18]
Visualizing the Analytical Workflow

Analytical_Workflow Start Crude Product TLC TLC Analysis (Qualitative Purity) Start->TLC Purification Purification (Recrystallization/Chromatography) TLC->Purification Pure_Product Purified Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (LC-MS, GC-MS) Pure_Product->MS HPLC HPLC Analysis (Quantitative Purity) Pure_Product->HPLC Final_Characterization Final Product Characterization Report NMR->Final_Characterization MS->Final_Characterization HPLC->Final_Characterization

Sources

Application Notes & Protocols: 4-Hydrazino-N-methylbenzenemethanesulfonamide in Oncological Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Niche Compound in Cancer Research

4-Hydrazino-N-methylbenzenemethanesulfonamide is an organic compound that has emerged in medicinal chemistry and pharmacology for its potential biological activities.[1] While not a frontline cancer therapeutic, its unique chemical structure, featuring a hydrazino group attached to a methyl-substituted benzenesulfonamide, makes it a molecule of interest for researchers in drug development.[1] This compound primarily serves as a versatile synthesis intermediate in the creation of more complex, biologically active molecules.[2][3] Its significance in cancer research is largely contextual, tied to the synthesis of targeted therapies and the exploration of novel anti-tumor agents.[]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound and its derivatives in cancer research. It will delve into its known biological activities, its role as a synthetic building block, and provide detailed protocols for its theoretical application in relevant cancer models.

Biological Activity and Mechanism of Action

The biological activity of this compound and its derivatives is primarily attributed to the reactive hydrazino group. This functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity.[1] This mechanism is a cornerstone of its potential therapeutic effects.

Antitumor Properties: Research has indicated that hydrazine derivatives can exhibit significant antitumor properties.[1] For instance, a derivative of this compound has demonstrated nanomolar activity against the MCF-7 breast cancer cell line.[1] The presence of the N-methyl group was identified as a crucial component for this antitumor efficacy.[1] Another closely related derivative, 4-hydrazinylphenyl benzenesulfonate, also showed potent activity against MCF-7 cells with an IC50 value of approximately 9.32 nM.[1] These findings suggest that the core structure of this compound can be a valuable scaffold for developing novel anti-breast cancer agents. The proposed mechanism involves the induction of apoptosis in cancer cells by modulating signaling pathways essential for cell survival and proliferation.[1]

Role as a Synthetic Intermediate

A primary application of this compound in the pharmaceutical landscape is its use as a key intermediate in the synthesis of various drugs. While direct links to a wide array of cancer drugs are not extensively documented, its structural motifs are present in several important therapeutic agents. For example, hydrazine derivatives are used in the synthesis of targeted therapies like the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, and the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib.[5][6][7][8][9][10]

The synthesis of Ibrutinib, a crucial drug for chronic lymphocytic leukemia, involves the use of hydrazine hydrate in its synthetic pathway.[6] Similarly, the synthesis of Sunitinib, used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors, can also involve hydrazine derivatives.[9][10] This underscores the importance of compounds like this compound as foundational elements in the construction of complex and life-saving cancer therapeutics.

Experimental Protocols

The following protocols are designed to provide a framework for investigating the potential anticancer activities of this compound or its novel derivatives.

In Vitro Cytotoxicity Assay using MCF-7 Breast Cancer Cells

This protocol outlines a method to determine the cytotoxic effects of the compound on the MCF-7 human breast cancer cell line.

Materials:

  • This compound (or derivative)

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • PrestoBlue™ HS Cell Viability Reagent or similar (e.g., MTT, XTT)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Once cells reach 80-90% confluency, detach them using Trypsin-EDTA, and seed 5,000 cells per well in a 96-well plate. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • Viability Assay:

    • Add 10 µL of PrestoBlue™ reagent to each well.

    • Incubate for 1-2 hours at 37°C.

    • Measure the fluorescence or absorbance using a microplate reader according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for In Vitro Cytotoxicity Assay:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture MCF-7 Cells Seed Seed Cells in 96-well Plate Culture->Seed PrepareCompound Prepare Compound Dilutions Treat Treat Cells with Compound PrepareCompound->Treat Incubate Incubate for 48-72h Treat->Incubate AddReagent Add Viability Reagent Incubate->AddReagent ReadPlate Read Plate AddReagent->ReadPlate Calculate Calculate % Viability ReadPlate->Calculate Plot Plot Dose-Response Curve Calculate->Plot DetermineIC50 Determine IC50 Plot->DetermineIC50 G Compound 4-Hydrazino-N- methylbenzenemethanesulfonamide Derivative SignalingPathways Modulation of Pro-survival/ Pro-apoptotic Signaling Pathways Compound->SignalingPathways Apoptosis Induction of Apoptosis SignalingPathways->Apoptosis CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath

Caption: Proposed mechanism of action leading to apoptosis.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
CAS Number 88933-16-8[2][][11][12]
Molecular Formula C8H14ClN3O2S[2][3][12]
Molecular Weight 251.73 g/mol [2][12]
Appearance Pale Yellow Solid[]
Melting Point 170-173°C[]
Boiling Point 427.4°C at 760 mmHg[]
Density 1.356 g/cm³[]

Table 2: Reported In Vitro Activity of a Related Hydrazine Derivative

CompoundCell LineAssayIC50Reference
4-hydrazinylphenyl benzenesulfonateMCF-7PrestoBlue Viability Assay~9.32 nM[1]

Conclusion and Future Directions

This compound is a compound with demonstrated utility as a synthetic intermediate and potential as a scaffold for the development of novel anticancer agents. Its derivatives have shown promising activity against breast cancer cell lines, warranting further investigation into their mechanism of action and efficacy in preclinical models. Future research should focus on synthesizing a library of derivatives to establish a clear structure-activity relationship, elucidating the specific molecular targets, and evaluating their therapeutic potential in in vivo cancer models.

References

  • Benchchem. (n.d.). This compound | 139272-29-0.
  • BOC Sciences. (n.d.). CAS 88933-16-8 this compound MONOHYDROCHLORIDE.
  • Google Patents. (n.d.). EP4281454B1 - Process for making ibrutinib.
  • Google Patents. (n.d.). US10023542B2 - Ibrutinib intermediate compounds, preparation methods and uses thereof.
  • Biosynth. (n.d.). 4-Hydrazino-N-methyl benzene methanesulfonamide, hydrochloride (1:1) | 88933-16-8 | FH23874.
  • Google Patents. (n.d.). CN104557945A - Synthesis method of ibrutinib.
  • Google Patents. (n.d.). US20160264584A1 - Method for Preparing Ibrutinib.
  • MedKoo Biosciences. (n.d.). Ibrutinib Synthetic Routes.
  • Molbase. (n.d.). Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). 4-Hydrazino-N-methyl Benzene Methanesulfonamide, Hydrochloride Salt.
  • BOC Sciences. (n.d.). CAS 139272-29-0 this compound.
  • PubChem. (n.d.). 4-Hydrazinyl-N-methylbenzenemethanesulfonamide.
  • PubChem. (n.d.). This compound hydrochloride.
  • Google Patents. (n.d.). US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
  • Google Patents. (n.d.). CN103992308A - Method for preparing sunitinib.
  • ChemBK. (n.d.). 4-Hydrazino-N-Methyl benzene methane sulfonamide hydrochloride.
  • Google Patents. (n.d.). WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof.
  • Google Patents. (n.d.). US8618309B2 - Sunitinib and salts thereof and their polymorphs.

Sources

Application Notes and Protocols: Antimicrobial Assays for 4-Hydrazino-N-methylbenzenemethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Sulfonamides, a class of synthetic antimicrobial compounds, have long been a cornerstone of infectious disease treatment. Their mechanism of action, primarily the inhibition of bacterial folic acid synthesis, offers a proven scaffold for the design of new derivatives with enhanced potency and broader spectrums of activity.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing of 4-Hydrazino-N-methylbenzenemethanesulfonamide and its derivatives.

Recent studies have highlighted the potential of benzenesulfonamide derivatives, including those with hydrazino moieties, as promising antimicrobial and anticancer agents.[3][4][5] The protocols detailed herein are designed to provide a robust framework for the preliminary in vitro evaluation of these compounds, establishing their inhibitory and bactericidal potential against a panel of clinically relevant microorganisms. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is emphasized to ensure data accuracy, reproducibility, and comparability across different studies.[6]

Mechanism of Action: The Folate Synthesis Pathway

Sulfonamides, including this compound derivatives, exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[1][2] Bacteria synthesize their own folic acid, which is essential for the production of nucleotides and certain amino acids, and ultimately for DNA, RNA, and protein synthesis.[1][7] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), these sulfonamide derivatives block the pathway, leading to a bacteriostatic effect (inhibition of growth).[8] In some cases, at higher concentrations or in combination with other drugs, a bactericidal (killing) effect can be achieved.[7]

Sulfonamide Mechanism of Action PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Sulfonamide 4-Hydrazino-N-methyl- benzenemethanesulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA

Caption: Competitive inhibition of DHPS by a sulfonamide derivative.

Key Antimicrobial Assays

The preliminary antimicrobial activity of novel compounds is typically assessed using a combination of assays to determine their inhibitory and cidal capabilities. The following protocols are foundational for the evaluation of this compound derivatives.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] This method is considered a gold standard for susceptibility testing.[10]

Protocol:

Materials:

  • This compound derivative (test compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Note the final concentration of the solvent should not exceed 1% in the assay wells, as it may affect bacterial growth.

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 11 in the desired rows.

    • Add 100 µL of the test compound at twice the highest desired final concentration to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mix thoroughly, and continue this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound). Well 12 will contain 100 µL of uninoculated CAMHB as a sterility control.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and dilutes the compound to its final test concentration.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth Microdilution Workflow start Start inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum inoculate Inoculate Wells with Bacteria inoculum->inoculate dilution Serial Dilute Compound in 96-Well Plate dilution->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read Read Results: Identify Lowest Concentration with No Growth incubate->read mic Determine MIC read->mic

Caption: Workflow for MIC determination via broth microdilution.

Agar Disk Diffusion (Kirby-Bauer) Assay

The disk diffusion assay is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[12] It is a valuable screening tool to quickly determine if a compound has inhibitory properties.

Protocol:

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[12]

  • Sterile paper disks (6 mm diameter)

  • Test compound solution of a known concentration

  • Bacterial inoculum prepared to a 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Application:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[13]

  • Disk Preparation and Placement:

    • Impregnate sterile paper disks with a known amount of the this compound derivative solution. A solvent control disk should also be prepared.

    • Allow the disks to dry completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[14] Disks should be spaced at least 24 mm apart from center to center.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[13]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters (mm).

    • The size of the zone correlates with the susceptibility of the microorganism to the compound.

Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) test determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15][16]

Protocol:

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile MHA plates

  • Micropipettes and sterile tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

    • From each of these clear wells, aspirate a 10-100 µL aliquot.

  • Plating:

    • Spread the aliquot from each well onto a separate, appropriately labeled MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[17]

Data Presentation and Interpretation

The results from these assays should be systematically recorded and presented. A tabular format is highly recommended for clarity and ease of comparison.

Table 1: Illustrative Antimicrobial Activity Data for a Hypothetical this compound Derivative (Compound X)

Test OrganismGram StainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)MBC/MIC RatioInterpretation
S. aureus ATCC 29213Positive1632182Bactericidal
E. coli ATCC 25922Negative64>25612>4Bacteriostatic
P. aeruginosa ATCC 27853Negative128>2568>2Bacteriostatic
C. albicans ATCC 10231N/A (Fungus)32128154Fungicidal

Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal or fungicidal activity.[18]

Conclusion

The protocols outlined in this application note provide a standardized approach for the initial in vitro antimicrobial characterization of this compound derivatives. By systematically determining the MIC, MBC, and zones of inhibition, researchers can effectively screen novel compounds, understand their spectrum of activity, and identify promising candidates for further development in the fight against infectious diseases. Rigorous adherence to established guidelines and meticulous experimental execution are paramount for generating reliable and impactful data.

References

  • Vertex AI Search. (n.d.).
  • ResearchGate. (2025). Antimicrobial sulfonamide drugs. Retrieved January 14, 2026, from [Link]

  • PubMed. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved January 14, 2026, from [Link]

  • Semantic Scholar. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. Retrieved January 14, 2026.
  • SEAFDEC/AQD Repository. (2004). Disk diffusion method. Retrieved January 14, 2026, from [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved January 14, 2026.
  • MDPI. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Retrieved January 14, 2026, from [Link]

  • Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Retrieved January 14, 2026, from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved January 14, 2026, from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved January 14, 2026, from [Link]

  • ASM Journals. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Retrieved January 14, 2026.
  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 14, 2026.
  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved January 14, 2026, from [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved January 14, 2026, from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved January 14, 2026, from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and antimicrobial evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives. Retrieved January 14, 2026, from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved January 14, 2026, from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved January 14, 2026, from [Link]

  • PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved January 14, 2026, from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 14, 2026, from [Link]

Sources

Application Notes and Protocols: Derivatization of 4-Hydrazino-N-methylbenzenemethanesulfonamide for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the derivatization of 4-Hydrazino-N-methylbenzenemethanesulfonamide, a versatile scaffold for the synthesis of compound libraries aimed at biological screening. The inherent reactivity of the hydrazino group allows for a multitude of chemical transformations, enabling the generation of diverse molecular architectures. This guide details scientifically-grounded protocols for key derivatization reactions, including Schiff base formation, acylation, and cyclization, providing researchers in drug discovery and medicinal chemistry with the tools to efficiently construct focused libraries. The rationale behind experimental choices, self-validating protocols, and supporting literature are integrated to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the this compound Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] The scaffold of this compound combines the established pharmacological relevance of the benzenesulfonamide moiety with the synthetic versatility of a hydrazino group.[5] This unique combination makes it an exceptional starting point for the construction of combinatorial libraries, which are essential for high-throughput screening (HTS) campaigns in drug discovery.[6][7][8]

The primary reactive center for derivatization is the terminal nitrogen of the hydrazino group (-NHNH₂), which is a potent nucleophile.[9] This allows for a variety of reliable and high-yielding chemical transformations suitable for library synthesis. The strategic derivatization of this scaffold enables the exploration of vast chemical space, facilitating the identification of novel bioactive molecules.[6][10] Preliminary studies have already indicated that derivatives of this compound may possess antimicrobial and anticancer properties.[5]

Core Derivatization Strategies

The generation of a diverse chemical library from this compound hinges on a few robust and versatile chemical reactions. The following sections detail the chemistry and rationale behind three primary derivatization strategies.

Schiff Base (Hydrazone) Formation

Rationale: The condensation reaction between the hydrazino group and an aldehyde or ketone is one of the most efficient methods for introducing molecular diversity. This reaction is typically high-yielding and can be performed under mild conditions, making it ideal for parallel synthesis.[11][12][13] The resulting hydrazones are not only biologically active themselves but can also serve as intermediates for further synthetic transformations.[14]

Mechanism: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the stable C=N double bond of the hydrazone.

N-Acylation

Rationale: Acylation of the hydrazino group with various acylating agents (e.g., acid chlorides, anhydrides, or carboxylic acids) introduces amide functionalities. This strategy allows for the systematic modification of steric and electronic properties of the final compounds. The resulting N-acylhydrazides are also valuable intermediates in peptide synthesis and other chemical transformations.[15][16][17]

Mechanism: The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to form the amide bond.

Heterocyclic Ring Formation (Cyclization)

Rationale: The hydrazino group is a key precursor for the synthesis of a wide variety of nitrogen-containing heterocycles, such as pyrazoles and triazines.[9] These heterocyclic scaffolds are prevalent in many biologically active compounds. Cyclization reactions allow for the creation of rigid, three-dimensional structures, which can lead to higher binding affinities and specificities for biological targets.[18][19]

Mechanism: Cyclization reactions often involve a multi-step process, starting with the formation of a hydrazone or a similar intermediate, followed by an intramolecular cyclization and often a subsequent aromatization step. The specific mechanism depends on the cyclizing agent used.

Experimental Protocols

The following protocols are designed to be robust and adaptable for library synthesis. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Workflow for Library Synthesis

The following diagram illustrates a generalized workflow for the parallel synthesis of a compound library from this compound.

G cluster_prep Preparation cluster_reaction Derivatization Reactions cluster_workup Work-up & Purification cluster_analysis Analysis & Screening start 4-Hydrazino-N-methyl- benzenemethanesulfonamide (Starting Material) dissolve Dissolve in appropriate solvent (e.g., Ethanol) start->dissolve aliquot Aliquot into reaction vials/plate wells dissolve->aliquot add_reagents Add diverse building blocks (Aldehydes, Acyl Chlorides, etc.) aliquot->add_reagents reaction_cond Incubate under optimized conditions (Heat, Catalyst) add_reagents->reaction_cond workup Reaction Quenching & Product Precipitation reaction_cond->workup purification Filtration/Washing or Parallel Chromatography workup->purification analysis Characterization (LC-MS, NMR) purification->analysis screening Biological Screening analysis->screening

Caption: General workflow for library synthesis.

Protocol 1: Schiff Base (Hydrazone) Formation in a 96-Well Plate Format

This protocol describes the parallel synthesis of a hydrazone library.

Materials:

  • This compound hydrochloride (1.0 eq)

  • A diverse set of aromatic and aliphatic aldehydes (1.1 eq)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • 96-well reaction block with sealing mat

  • Shaker-incubator

Procedure:

  • Preparation of Stock Solution: Prepare a 0.2 M stock solution of this compound hydrochloride in absolute ethanol.

  • Aliquot Starting Material: Dispense 200 µL of the stock solution (0.04 mmol) into each well of the 96-well reaction block.

  • Addition of Aldehydes: To each well, add 1.1 equivalents of a unique aldehyde from a pre-prepared aldehyde stock solution (e.g., 0.4 M in ethanol).

  • Catalyst Addition: Add 2 µL of glacial acetic acid to each well to catalyze the reaction.[9]

  • Reaction Incubation: Securely seal the reaction block and place it in a shaker-incubator at 60 °C for 4-6 hours.

  • Monitoring: Monitor the reaction progress by taking a small aliquot from a representative well and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Isolation: Upon completion, cool the reaction block to room temperature. The product may precipitate. If so, collect the solids by centrifugation and wash with cold ethanol. If the product remains in solution, the solvent can be removed in vacuo.

Protocol 2: N-Acylation in Solution Phase

This protocol describes the N-acylation of this compound with an acid chloride.

Materials:

  • This compound hydrochloride (10 mmol)

  • Acyl chloride (e.g., acetyl chloride, 11 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Triethylamine (TEA) or Pyridine (12 mmol)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve this compound hydrochloride (10 mmol) in 40 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (12 mmol) to the solution to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Acyl Chloride Addition: Slowly add the acyl chloride (11 mmol) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, wash the organic layer with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acylhydrazide.

  • Purification: Purify the product by recrystallization or column chromatography.

Protocol 3: Pyrazole Synthesis via Cyclocondensation

This protocol describes the synthesis of a pyrazole derivative using a 1,3-dicarbonyl compound.

Materials:

  • This compound hydrochloride (10 mmol)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, 10 mmol)

  • Ethanol (50 mL)

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound hydrochloride (10 mmol) and the 1,3-dicarbonyl compound (10 mmol) in 50 mL of ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will likely precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Data Presentation and Characterization

For a library of synthesized compounds, it is crucial to present the data in a clear and organized manner. The following table is an example of how to summarize the characterization data for a small set of derivatives.

Compound IDDerivatization MethodR-Group (from Aldehyde/Acyl Chloride)Molecular Weight ( g/mol )Yield (%)Purity (LC-MS, %)
LIB-001 Schiff BaseBenzaldehyde305.3885>95
LIB-002 Schiff Base4-Chlorobenzaldehyde339.8282>95
LIB-003 N-AcylationAcetyl Chloride257.3278>98
LIB-004 N-AcylationBenzoyl Chloride319.3875>95
LIB-005 CyclizationAcetylacetone279.3590>98

Biological Screening Considerations

The synthesized compound library can be screened against a variety of biological targets. Given the known activities of sulfonamides, relevant assays could include:

  • Antimicrobial Assays: Screening against a panel of Gram-positive and Gram-negative bacteria.[2][3][20]

  • Anticancer Assays: Evaluating cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer).[5]

  • Enzyme Inhibition Assays: Targeting specific enzymes like carbonic anhydrase, which is a known target for sulfonamide drugs.[1][2]

Conclusion

This compound is a highly valuable and versatile starting material for the generation of diverse compound libraries for biological screening. The straightforward and robust derivatization protocols for Schiff base formation, N-acylation, and cyclization reactions enable the efficient exploration of chemical space. The application of these methods, coupled with systematic biological evaluation, holds significant promise for the discovery of novel therapeutic agents.

References

  • Vertex AI Search. (2024). Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride.
  • Yousif, M. N. M., El-Gazzar, A.-R. B. A., Hafez, H. N., Fayed, A. A., ElRashedy, A., & Yousif, N. M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695–707.
  • BenchChem. (n.d.). This compound | 139272-29-0.
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 7(78), 49581-49595.
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Biological Evaluation of Sulfonamide Derivatives as Antimicrobial Agents. Egyptian Pharmaceutical Journal, 17(1), 1-10.
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  • ResearchGate. (2025). Biological activities of sulfonamides.
  • Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing.
  • Organic Chemistry Portal. (n.d.).
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  • Sonntag, N. O. V. (1968). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 45(8), 571–574.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of the Hydrazinyl Group in Library Synthesis.
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  • PubMed. (2023). Synthesis, characterization, and biological properties of novel Schiff bases containing pentafluorophenyl hydrazine. Journal of Biochemical and Molecular Toxicology, 37(12), e23512.
  • Flinders, B., et al. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using.
  • PubMed. (2002). Acylation of hydrazides with acetic acid and formic acid. Chemical & Pharmaceutical Bulletin, 50(1), 140-2.
  • ChemBK. (2024). 4-Hydrazino-N-Methyl benzene methane sulfonamide hydrochloride.
  • Google Patents. (n.d.).
  • Xia & He Publishing Inc. (2022). Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes.
  • Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-l,2,4-triazino[5,6-b]indoles. Chemical Papers, 29(3), 418-420.
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  • National Center for Biotechnology Information. (2010). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines.
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  • ResearchGate. (2025).

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Laboratory safety procedures for handling 4-Hydrazino-N-methylbenzenemethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 4-Hydrazino-N-methylbenzenemethanesulfonamide

Introduction

This compound and its hydrochloride salt are pivotal intermediates in pharmaceutical research and development, notably in the synthesis of compounds like Sumatriptan.[1][2] The presence of a hydrazine functional group, however, imparts a significant hazard profile that necessitates rigorous and informed safety protocols.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to provide a framework for understanding the causality behind each safety recommendation. The objective is to empower laboratory personnel to handle this compound with the highest degree of safety, ensuring both personal protection and the integrity of experimental outcomes. The protocols herein are designed as self-validating systems, integrating risk assessment, hazard control, and emergency preparedness into a cohesive workflow.

Section 1: Hazard Analysis & Risk Assessment

A comprehensive understanding of the compound's chemical properties and toxicological profile is the foundation of safe laboratory practice. The hydrochloride salt (CAS 88933-16-8) is the most commonly supplied form and is the primary subject of this guide.

Compound Profile

The following table summarizes the key physical and chemical identifiers for this compound Hydrochloride.

PropertyValueSource(s)
Chemical Name This compound Hydrochloride[1][5]
CAS Number 88933-16-8[1][6][7]
Molecular Formula C₈H₁₄ClN₃O₂S[1][8][9]
Molecular Weight 251.73 g/mol [1][8][9][10]
Appearance White to pale yellow crystalline powder/solid[5][11][]
Melting Point 170-196°C (Range varies by supplier)[5][11][]
Solubility Soluble in water[11]
GHS Hazard Identification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The following classifications have been reported and demand stringent control measures.[8]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 3 / 4H301/H302: Toxic or Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
Skin Sensitization Category 1H317: May cause an allergic skin reaction
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects
STOT, Single Exposure Category 3H335: May cause respiratory irritation
STOT, Repeated Exposure Category 2H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment Acute & Chronic, Cat. 1H410: Very toxic to aquatic life with long lasting effects

STOT: Specific Target Organ Toxicity

The Hydrazine Structural Alert: A Rationale for Caution

The primary driver of this compound's hazardous nature is the hydrazine (-H₂N-NH-) moiety. Hydrazines as a chemical class are associated with significant health risks.[3][4]

  • Causality of Toxicity: Hydrazine and its derivatives are potent reducing agents and nucleophiles. This reactivity allows them to interact with and disrupt essential biological macromolecules, leading to cellular damage.

  • Systemic Effects: The hazards listed above—particularly the suspected mutagenicity and target organ toxicity—are consistent with the known toxicological profile of hydrazine compounds.[3][8] Exposure can target the nervous system, liver, kidneys, and blood.[3] Therefore, treating this compound with the same level of caution as hydrazine itself is a prudent and necessary safety principle.

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

Safe handling is achieved by implementing a multi-layered system of controls, prioritizing the removal of the hazard before relying on personal barriers.

The Hierarchy of Controls

This guide follows the established hierarchy of controls, a systematic approach to mitigating workplace hazards. The most effective controls are at the top of the list.

  • Elimination/Substitution: (Not applicable for this topic)

  • Engineering Controls: Physically separate the operator from the hazard.

  • Administrative Controls: Changes to work practices and procedures.

  • Personal Protective Equipment (PPE): Protect the operator with barriers.

Mandatory Engineering Controls

All work involving this compound, from weighing milligram quantities to running reactions, must be performed within a certified and properly functioning chemical fume hood.[13] The high face velocity of a fume hood is critical for preventing the inhalation of fine powder particulates and potential vapors.

The laboratory must be equipped with an immediately accessible and certified emergency eyewash station and safety shower.[14]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical; its selection and use must be meticulous.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes (conforming to EN 166 or OSHA 29 CFR 1910.133 standards).[14][15] If there is a significant risk of splashing (e.g., during transfer of solutions or quenching a reaction), a full-face shield must be worn in addition to safety goggles.[3][13]

  • Skin and Body Protection: A flame-resistant lab coat is required.[3] Full-length pants and closed-toe shoes are mandatory.[3] For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Hand Protection: Use nitrile or neoprene gloves.[3][15] Double-gloving is strongly recommended, especially during weighing and solution preparation. Gloves must be inspected for tears or pinholes before each use. It is critical to understand that no glove material offers indefinite protection; therefore, gloves should be changed immediately upon known or suspected contact with the compound. Consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[15]

  • Respiratory Protection: Work within a fume hood negates the need for respiratory protection under normal operating conditions. However, in the event of a significant spill outside of containment or a ventilation failure, a full-face respirator with appropriate cartridges (e.g., combination ABEK type) must be used by emergency response personnel.[3]

Mandatory Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned laboratory task.

PPE_Workflow cluster_start Task Assessment cluster_weighing Solid Handling cluster_solution Liquid Handling cluster_end Final Check start Define Experimental Task weigh Weighing Solid Compound start->weigh Handling solid? solution Preparing/Transferring Solutions start->solution Handling liquid? weigh_ppe Required PPE: - Double Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat weigh->weigh_ppe conduct Conduct Procedure in Fume Hood weigh->conduct solution_ppe Required PPE: - Double Nitrile/Neoprene Gloves - Safety Goggles & Face Shield - Lab Coat & Chem-Resistant Apron solution->solution_ppe solution->conduct Emergency_Flowchart cluster_exposure Personnel Exposure cluster_spill Chemical Spill incident Incident Occurs (Spill or Exposure) exposure_type What type of exposure? incident->exposure_type Exposure spill_loc Where is the spill? incident->spill_loc Spill skin_eye Skin / Eye Contact exposure_type->skin_eye Skin/Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion flush Flush at Shower/Eyewash for 15 minutes skin_eye->flush fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth Do Not Induce Vomiting ingestion->rinse_mouth medical Seek Immediate Medical Attention (Bring SDS) flush->medical fresh_air->medical rinse_mouth->medical in_hood Small spill inside fume hood spill_loc->in_hood out_hood Spill outside fume hood spill_loc->out_hood cleanup Trained personnel clean up using spill kit in_hood->cleanup evacuate EVACUATE AREA Alert Safety Office out_hood->evacuate

Caption: Decision flowchart for responding to spills or personnel exposures.

Section 5: Waste Disposal

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and decontamination rinsates must be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal: Disposal must be carried out in strict accordance with all applicable regional, national, and local environmental regulations. Contact your institution's Environmental Health & Safety (EHS) department to arrange for proper disposal. Do not pour waste down the drain.

Section 6: References

  • PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

  • ChemBK. 4-Hydrazino-N-Methyl benzene methane sulfonamide hydrochloride. [Link]

  • PharmaCompass. 4-Hydrazino-N-methylbenzene methanesulphonamide hydrochloride. [Link]

  • PubChem. 4-Hydrazinyl-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information. [Link]

  • University of Notre Dame. Hydrazine - Risk Management and Safety. [Link]

  • Capot Chemical. (2013). MSDS of 4-Hydrazino-N-methylbenzeneethanesulfonamide hydrochloride. [Link]

  • Molbase. Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. [Link]

  • PubChem. 4-Hydrazinylbenzenesulfonamide hydrochloride. National Center for Biotechnology Information. [Link]

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  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

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  • CORE Scholar. (2016). Best Practices: Emergency Medical Management to Hydrazine Exposure. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Hydrazino-N-methylbenzenemethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-Hydrazino-N-methylbenzenemethanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on improving reaction yield and product purity. This molecule is a key synthetic intermediate, and mastering its preparation is crucial for various research and development applications[1][2].

This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind key process parameters.

Overview of Synthetic Strategies

The synthesis of this compound hydrochloride is primarily achieved through a two-step process starting from 4-Amino-N-methylbenzenemethanesulfonamide. This well-established route involves:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid[3][4][5].

  • Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine derivative using a suitable reducing agent, such as stannous chloride[6][7].

An alternative, though less commonly detailed for this specific molecule, involves the nucleophilic substitution of a para-substituted benzenesulfonamide (e.g., a 4-chloro derivative) with hydrazine hydrate, a method proven effective for analogous compounds[8][9][10].

Below, we address the most common issues that can compromise the yield and purity of your final product.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Issue 1: Low Yield in the Diazotization Step

Question: My yield is significantly lower than expected after the first step. What are the likely causes and how can I mitigate them?

Answer: Low yield in the diazotization step is almost always linked to the inherent instability of the diazonium salt intermediate. The primary causes are improper temperature control and incorrect reagent stoichiometry or addition rate.

Causality and Solutions:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures and will readily decompose, releasing nitrogen gas and forming undesired phenol byproducts[7][11]. This is the most common source of yield loss.

    • Protocol Insight: The reaction must be maintained at a strict temperature, typically between 0°C and 5°C, from the initial mixing of the amine in acid to the complete addition of the sodium nitrite solution[6][11]. Use an ice-salt bath for robust temperature management.

  • Improper Acid Concentration: A sufficient excess of strong acid (e.g., concentrated HCl) is critical. It serves two purposes: preventing the newly formed diazonium salt from coupling with the unreacted starting amine (forming an azo dye impurity) and ensuring the complete generation of nitrous acid (HNO₂) from sodium nitrite[5].

    • Protocol Insight: As a rule of thumb, use at least 2.5 to 3 equivalents of acid relative to the starting amine. One equivalent protonates the amine, one reacts with sodium nitrite, and an excess maintains a low pH.

  • Rate of Nitrite Addition: Adding the sodium nitrite solution too quickly can cause localized temperature spikes, leading to decomposition. It can also lead to an excess of nitrous acid, which can further catalyze side reactions.

    • Protocol Insight: Add the aqueous solution of sodium nitrite dropwise or via a syringe pump over a period of 15-30 minutes, ensuring the temperature never exceeds 5°C[6].

Issue 2: Inefficient Reduction of the Diazonium Salt

Question: The conversion of the diazonium salt to the hydrazine is incomplete, or I'm getting a complex mixture of products. What's going wrong?

Answer: Incomplete conversion or the formation of byproducts during the reduction step typically points to issues with the reducing agent, temperature control, or the transfer of the diazonium salt solution.

Causality and Solutions:

  • Choice and Quality of Reducing Agent: Stannous chloride (SnCl₂) is a common and effective reducing agent for this transformation. However, its reducing power must be carefully managed to prevent over-reduction to 4-Amino-N-methylbenzenemethanesulfonamide.

    • Protocol Insight: Use a significant excess of stannous chloride dihydrate (typically 4-5 equivalents) dissolved in concentrated acid to ensure a strongly reducing environment[6]. The reducing solution should be pre-cooled and maintained at a low temperature (below 0°C) during the addition of the diazonium salt solution[6].

  • Over-Reduction to Amine: If the reaction temperature is too high or the conditions are not controlled, the desired hydrazine can be further reduced to the corresponding primary amine, which can be a difficult impurity to remove.

    • Protocol Insight: The slow, controlled addition of the cold diazonium salt solution into the cold stannous chloride solution is paramount[6]. This ensures that the diazonium salt is immediately met with a large excess of the reducing agent under optimal temperature conditions, favoring the formation of the hydrazine over side products.

  • Premature Decomposition: Transferring the diazonium salt solution to the reduction flask must be done promptly after its formation. Allowing the solution to warm up or sit for an extended period will lead to decomposition and a loss of yield before the reduction can even occur.

Issue 3: Product Purity and Isolation Challenges

Question: My final product is an oil or a discolored solid, and purification is difficult. What are the common impurities and how can I obtain a clean product?

Answer: Purity issues often stem from side reactions during the synthesis. The hydrochloride salt of the product is a stable, crystalline solid, which greatly aids in its isolation and purification[12].

Causality and Solutions:

  • Common Impurities:

    • Starting Amine: Unreacted 4-Amino-N-methylbenzenemethanesulfonamide.

    • Over-Reduced Amine: The primary amine byproduct from the reduction step.

    • Azo Compounds: Formed from diazonium salt coupling with other aromatic species.

    • Phenolic Byproducts: From the decomposition of the diazonium salt.

  • Isolation and Purification Strategy:

    • Precipitation as Hydrochloride Salt: The reaction is performed in concentrated HCl, which means the final product naturally precipitates as its hydrochloride salt upon completion of the reduction and warming to room temperature[6]. This is the most effective initial purification step.

    • Washing: Thoroughly washing the filtered solid is crucial. Diethyl ether is an excellent choice for washing the crude product as it can remove many organic, non-polar impurities without dissolving the desired hydrochloride salt[6].

    • Recrystallization: If further purification is needed, recrystallization from a suitable solvent system, such as a methanol/water mixture, can be effective for analogous sulfonamide hydrazines[12].

    • Purity Assessment: The purity of the final product can be effectively assayed using periodate titration, which is a quantitative method for determining the concentration of hydrazine compounds[6].

Data Summary & Key Parameters

The following table summarizes the critical parameters for the diazotization and reduction steps.

ParameterDiazotization StepReduction StepRationale & Justification
Temperature 0°C to 5°CBelow 0°C during additionPrevents decomposition of unstable diazonium salt and minimizes over-reduction[6][11].
Key Reagents Sodium Nitrite (NaNO₂), Conc. HClStannous Chloride Dihydrate (SnCl₂·2H₂O)NaNO₂/HCl generates nitrous acid in situ. SnCl₂ is a strong, effective reducing agent for this conversion[6][7].
Reagent Ratio ~1.1 eq. NaNO₂; >2.5 eq. HCl~4.5 eq. SnCl₂·2H₂OSlight excess of nitrite ensures full conversion. Excess acid prevents side reactions. Large excess of SnCl₂ ensures rapid reduction[6].
Addition Method Slow, dropwise addition of NaNO₂ solutionSlow, portion-wise addition of diazonium solutionMaintains strict temperature control and prevents localized concentration spikes, which can lead to side reactions and decomposition[6].
Monitoring Visual (clear solution), Starch-iodide paperTLC, HPLCDiazotization is complete when a clear solution is formed. Progress of reduction can be monitored chromatographically.

Experimental Protocols

Workflow for this compound Synthesis

The following diagram illustrates the general workflow for the synthesis via the diazotization-reduction pathway.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Isolation A 4-Amino-N-methylbenzene- methanesulfonamide B Arenediazonium Chloride Intermediate A->B  1. Conc. HCl, H₂O, 0-5°C  2. NaNO₂ (aq), dropwise C 4-Hydrazino-N-methylbenzene- methanesulfonamide HCl B->C  Add to cold solution of  SnCl₂·2H₂O in Conc. HCl (<0°C) D Crude Product (Solid) C->D  Warm to RT,  Stir for 1h E Pure Product D->E  1. Filter  2. Wash with Et₂O  3. Dry

Caption: A troubleshooting flowchart for diagnosing sources of low yield.

References
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  • Basic Principles, Methods and Application of Diazotization Titration . Pharmaguideline. [Link]

  • Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination . Baghdad Science Journal. [Link]

  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid . [Link]

Sources

Technical Support Center: Optimizing Synthesis of 4-Hydrazino-N-methylbenzenemethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Hydrazino-N-methylbenzenemethanesulfonamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. This guide is structured as a series of troubleshooting scenarios and frequently asked questions that we've encountered in the field, designed to help you navigate the common challenges associated with this synthesis.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. The key to resolving these issues lies in understanding the sensitive nature of the intermediates and the critical parameters that govern the reaction's success.

Q1: Why is my reaction yield of this compound consistently low?

A1: Low yields in this specific synthesis, which typically proceeds via a diazonium salt intermediate, are almost always linked to three critical factors: temperature control, reagent quality, and side reactions.

Causality: The core of this synthesis is the formation of a diazonium salt from 4-Amino-N-methylbenzenemethanesulfonamide, which is then reduced. Diazonium salts are notoriously unstable at elevated temperatures.[1] If the temperature rises above the optimal 0–5°C range, the diazonium intermediate will rapidly decompose, often releasing nitrogen gas and forming phenol byproducts, which directly reduces the amount of intermediate available for the subsequent reduction step.[1][2]

Systematic Troubleshooting Protocol:

  • Verify Temperature Control: Ensure your reaction vessel is maintained at or below 0°C throughout the entire addition of sodium nitrite and the subsequent addition of the diazonium mixture to the reducing agent (stannous chloride).[2] Use an ice-salt bath for more robust temperature management.

  • Assess Reagent Purity: The purity of the starting amine and the stannous chloride is crucial. Old or improperly stored stannous chloride may have oxidized, reducing its efficacy.

  • Control Addition Rates: The slow, dropwise addition of sodium nitrite is essential. A rapid addition can cause localized heating, leading to the decomposition of the diazonium salt as it forms.[2] Similarly, the mixture containing the diazonium salt should be added slowly to the cold solution of the reducing agent.[2]

  • Ensure Strongly Acidic Conditions: The diazotization step requires a strong acid, like concentrated HCl, to generate nitrous acid (HNO₂) in situ and to stabilize the resulting diazonium salt.[2] Insufficient acid can lead to incomplete diazotization.

Below is a logical workflow to diagnose the cause of low yield.

G start Low Yield Observed temp_check Is Temperature Strictly Maintained ≤ 0°C During Diazotization? start->temp_check reagent_check Are Reagents (Amine, NaNO₂, SnCl₂) of High Purity? temp_check->reagent_check Yes fix_temp Root Cause: Diazonium Decomposition. Action: Improve cooling (ice-salt bath), monitor internal temperature. temp_check->fix_temp No acid_check Is Concentrated HCl Stoichiometry Correct? reagent_check->acid_check Yes fix_reagents Root Cause: Inefficient Reaction. Action: Use fresh, high-purity reagents. Verify SnCl₂ activity. reagent_check->fix_reagents No fix_acid Root Cause: Incomplete Diazotization. Action: Recalculate and verify acid volume and concentration. acid_check->fix_acid No end_node Yield Optimized acid_check->end_node Yes temp_yes Yes temp_no No reagent_yes Yes reagent_no No acid_yes Yes acid_no No G A 4-Amino-N-methylbenzene- methanesulfonamide B Diazonium Salt Intermediate A->B  NaNO₂, conc. HCl  T < 0°C C 4-Hydrazino-N-methylbenzene- methanesulfonamide HCl B->C  SnCl₂·2H₂O, conc. HCl  T < 0°C, then warm to RT

Sources

Technical Support Center: 4-Hydrazino-N-methylbenzenemethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydrazino-N-methylbenzenemethanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling, storage, and experimental use of this reactive intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the stability of the compound.

I. Understanding the Inherent Instability of this compound

This compound is a valuable building block, notably as a key intermediate in the synthesis of triptan-class drugs such as Sumatriptan. However, its utility is intrinsically linked to the reactivity of the hydrazine functional group. Hydrazine derivatives are well-documented to be susceptible to oxidative and hydrolytic degradation. Understanding these potential degradation pathways is critical for maintaining the compound's purity and preventing the formation of unwanted impurities that could compromise subsequent synthetic steps or biological assays.

This guide is structured to address the most common challenges and questions regarding the stability of this compound.

II. Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you might encounter during your experiments.

Problem 1: Rapid Decomposition of the Compound Upon Dissolution in Aqueous Buffers

Symptoms:

  • A freshly prepared solution of this compound in a neutral or basic aqueous buffer rapidly turns yellow or brown.

  • HPLC analysis of the solution shows a rapid decrease in the main peak area with the concurrent appearance of multiple new peaks.

Root Cause Analysis: The hydrazine moiety is susceptible to oxidation, a process often accelerated in aqueous solutions, especially at neutral to basic pH. Dissolved oxygen in the buffer can act as an oxidizing agent. The color change is a common indicator of the formation of oxidized species.

Solution Workflow:

  • Deoxygenate Buffers: Before dissolving the compound, thoroughly deoxygenate all aqueous buffers by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.

  • Work Under Inert Atmosphere: If possible, prepare solutions and conduct experiments under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

  • Control pH: If the experimental conditions allow, use slightly acidic buffers (pH 4-6) to increase the stability of the protonated form of the hydrazine, which is less prone to oxidation.

  • Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use. Do not store aqueous solutions of the compound.

Problem 2: Appearance of a Major Impurity in Reactions Run at Elevated Temperatures

Symptoms:

  • When using this compound in a reaction heated above room temperature, you observe the formation of a significant byproduct.

  • Mass spectrometry analysis of the byproduct suggests the loss of the hydrazine group.

Root Cause Analysis: While the related drug, Sumatriptan, is reported to be stable under thermal stress, its precursor, this compound, may exhibit different thermal liability. Diazonium intermediates, which can be involved in the synthesis of this compound, are known to be thermally unstable. Thermal stress can potentially lead to the cleavage of the C-N bond or other decomposition pathways.

Solution Workflow:

  • Optimize Reaction Temperature: If the reaction chemistry allows, attempt the reaction at a lower temperature for a longer duration.

  • Stepwise Addition: Instead of adding the entire amount of this compound at the beginning of a heated reaction, consider a slow, stepwise addition to maintain a low instantaneous concentration.

  • In-situ Monitoring: Use techniques like TLC or rapid HPLC analysis to monitor the progress of the reaction and the formation of the impurity. This can help in identifying the optimal reaction time before significant degradation occurs.

Problem 3: Gradual Degradation of Solid Compound During Storage

Symptoms:

  • Over time, the solid this compound darkens in color.

  • Purity analysis by HPLC shows a decrease in the main peak and the emergence of new impurity peaks compared to a freshly acquired sample.

Root Cause Analysis: Hydrazine derivatives are known to be sensitive to atmospheric oxygen and moisture, even in the solid state. Long-term exposure to air and humidity can lead to slow oxidative degradation.

Solution Workflow:

  • Proper Storage Conditions: Store the solid compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container.

  • Low Temperature Storage: Keep the compound at low temperatures, such as in a refrigerator or freezer, to slow down the rate of any potential degradation reactions.

  • Desiccation: Store the compound in a desiccator to protect it from moisture.

  • Consider Lyophilization: For long-term storage, lyophilization (freeze-drying) can be an effective method to remove residual water, which can accelerate hydrolysis.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

Based on the known reactivity of hydrazine compounds and forced degradation studies of the related drug Sumatriptan, the primary degradation pathways are likely to be:

  • Oxidation: The hydrazine group can be oxidized to form a diazene intermediate, which can then undergo further reactions, potentially leading to the formation of the corresponding amine (4-Amino-N-methylbenzenemethanesulfonamide) or other coupled products.

  • Hydrolysis: Under certain pH conditions, the C-N bond of the hydrazine group could be susceptible to hydrolysis, although this is generally less common than oxidation for aromatic hydrazines.

  • Photodegradation: Exposure to light, particularly UV light, can induce cleavage of the N-N bond in aromatic hydrazines.

Illustrative Degradation Pathways

cluster_main This compound cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation A H₂N-NH-Ar-SO₂NHCH₃ B [HN=N-Ar-SO₂NHCH₃] Diazene Intermediate A->B [O] D •NH₂ + •NH-Ar-SO₂NHCH₃ (Radical Species) A->D hv (Light) C H₂N-Ar-SO₂NHCH₃ (Amine Product) B->C Further Reaction

Caption: Plausible degradation pathways for this compound.

Q2: What analytical methods are recommended for assessing the stability of this compound?

High-Performance Liquid Chromatography (HPLC) is the most suitable technique. Here are some key considerations for method development:

ParameterRecommendationRationale
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation of the parent compound and its likely more polar degradation products.
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate or formate buffer, pH 3-4) and an organic solvent (e.g., acetonitrile or methanol).The acidic pH enhances the stability of the analyte during analysis. A gradient is often necessary to elute all degradation products.
Detection UV detection at a wavelength of maximum absorbance (e.g., around 225 nm). Mass Spectrometry (MS) for identification of unknowns.UV provides good sensitivity for the aromatic system. MS is invaluable for identifying the structures of degradation products.
Sample Preparation Dissolve the sample in the initial mobile phase or a compatible solvent. Analyze immediately after preparation.Minimizes degradation in the sample vial.

Q3: Are there any known incompatible solvents or reagents?

Avoid strong oxidizing agents (e.g., hydrogen peroxide, permanganates) as they will rapidly degrade the hydrazine moiety. Also, be cautious with strong bases, as they can deprotonate the hydrazine and make it more susceptible to oxidation. Solvents containing dissolved oxygen can also contribute to degradation over time.

Q4: How can I confirm the identity of degradation products?

A combination of HPLC with mass spectrometry (LC-MS) is the most powerful tool for this purpose. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the impurities. For definitive structural elucidation of major degradation products, isolation by preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.

Q5: What are the best practices for handling and weighing the solid compound?

Given its sensitivity to oxidation, it is advisable to handle the solid compound in a low-humidity environment and minimize its exposure to air. If possible, weigh out the required amount in a glove box under an inert atmosphere. If a glove box is not available, work quickly and reseal the container promptly.

IV. Summary of Best Practices

AreaKey Recommendation
Storage Store solid compound under an inert atmosphere, at low temperature, and protected from light and moisture.
Solution Preparation Use deoxygenated solvents/buffers. Prepare solutions fresh and use immediately. Consider slightly acidic conditions for aqueous solutions.
Reactions Optimize reaction conditions to use the lowest possible temperature. Monitor for impurity formation.
Analysis Use reversed-phase HPLC with a C18 column and a slightly acidic mobile phase. Analyze samples promptly after preparation.

By adhering to these guidelines, researchers can minimize the degradation of this compound, ensuring the reliability and reproducibility of their experimental results.

References

  • Palavai Sripal reddy et al. (2012). Impurities profiling Method and degradation studies for Sumatriptan succinate in Sumatriptan succinate and Naproxen sodium tablets. Journal of Chemical and Pharmaceutical Research, 4(6), 3263-3274.
  • Sharma, R., Singh, S., & Kour, H. (2020). Identification and characterization of stress degradation products of sumatriptan succinate by using LC/Q-TOF-ESI-MS/MS and NMR: Toxicity evaluation of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 186, 113315.
  • SynThink Research Chemicals.
  • Benchchem. (n.d.). This compound | 139272-29-0.
  • Zheng, N., & Zhu, M. (2011). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Synthesis, 2011(14), 2223–2236.
  • Sci-Hub. (n.d.). Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light.
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). This compound | 139272-29-0.
  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines.
  • Castegnaro, M., Brouet, I., Michelon, J., Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.

Technical Support Center: Resolving Impurities in 4-Hydrazino-N-methylbenzenemethanesulfonamide Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydrazino-N-methylbenzenemethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during the synthesis, purification, and handling of this compound. As a hydrazine derivative, this molecule presents unique stability and purification challenges that require careful consideration. This document provides in-depth, experience-driven advice to ensure the integrity and quality of your experimental samples.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound has a purity of less than 95% by HPLC. What are the most common impurities?

A1: The impurity profile largely depends on the synthetic route. For a typical synthesis involving diazotization of an amino precursor followed by reduction, common impurities include unreacted starting materials, over-reduced byproducts, and degradation products.[1][2]

Potential Impurity Likely Source Identification Method
4-Amino-N-methylbenzenemethanesulfonamideIncomplete diazotization or over-reduction of the target compound.[1][2]HPLC (compare retention time with standard), LC-MS
4-Nitro-N-methylbenzenemethanesulfonamideIncomplete reduction of the nitro precursor (if applicable).[2][3]HPLC, LC-MS
Stannous (Tin) SaltsCarryover from stannous chloride reduction step.[1]ICP-MS or other elemental analysis techniques.
Oxidation ProductsAir/light exposure leading to degradation of the sensitive hydrazine group.[3][4]LC-MS (look for masses corresponding to dimers or loss of N₂H₂), NMR
Residual Solvents (e.g., HCl, Ethanol)Incomplete drying or washing from synthesis/purification.[1][3]¹H NMR (characteristic solvent peaks), GC-HS

Q2: The color of my isolated solid is off-white or yellow, but I expected a white powder. What causes this discoloration?

A2: Discoloration is often a sign of trace impurities or degradation.[5] The hydrazine functional group is susceptible to oxidation, which can form colored byproducts.[3][4] The issue can also arise from residual reagents from the synthesis. A decolorization step using activated charcoal during recrystallization can often resolve this.[5][6]

Q3: How should I properly store this compound to prevent degradation?

A3: Due to the sensitivity of the hydrazine group to oxidation, proper storage is critical. The compound, particularly in its free base form, should be stored at low temperatures (refrigerator or freezer) under an inert atmosphere (e.g., argon or nitrogen).[3][] It should also be protected from light. For long-term storage, lyophilization or vacuum drying to remove residual water and oxygen is highly recommended.[3]

Troubleshooting Guide: Impurity Identification & Resolution

This section provides a more detailed, question-driven approach to resolving complex purity challenges.

Problem 1: An unknown peak is observed in my HPLC or LC-MS analysis.

Causality: An unknown peak indicates the presence of a substance that is not your target compound, a starting material, or a common solvent. This could be a byproduct from a side reaction or a degradation product. For instance, reacting 4-hydrazino-N-methyl-benzene methanesulfonamide under strongly acidic conditions with certain reagents can generate poorly soluble by-products.[8]

Troubleshooting Workflow:

  • Characterize the Impurity: Use HPLC coupled with a mass spectrometer (LC-MS) to determine the molecular weight of the unknown peak. This is the most critical first step in identification.[3][9]

  • Hypothesize Structure: Based on the molecular weight, propose potential structures. Consider common reactions of your starting materials and product:

    • Dimerization: Look for a mass that is approximately double your product's mass.

    • Loss of a functional group: Compare the impurity's mass to your product's mass.

    • Reaction with solvent: Consider adducts with solvents like acetonitrile or methanol.

  • Confirm with NMR: If the impurity can be isolated (e.g., via preparative HPLC), use ¹H and ¹³C NMR to confirm its structure.

  • Review Synthesis Conditions: Re-examine your reaction conditions (temperature, pH, reagents). Uncontrolled conditions can lead to unexpected side reactions.[3]

impurity_identification start Unknown Peak in HPLC/LC-MS get_mw Determine Molecular Weight (MW) via LC-MS start->get_mw hypothesize Hypothesize Potential Structures (Dimer, Fragment, Adduct) get_mw->hypothesize review_synthesis Review Synthesis Conditions (pH, Temp, Reagents) hypothesize->review_synthesis isolate Isolate Impurity? (e.g., Prep-HPLC) review_synthesis->isolate nmr Confirm Structure with NMR isolate->nmr Yes modify Modify Synthesis to Minimize Impurity isolate->modify No nmr->modify end Impurity Identified & Resolved modify->end

Caption: Workflow for identifying an unknown impurity.

Problem 2: My recrystallization attempt resulted in "oiling out" or very low yield.

Causality: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid crystal.[10] This typically happens if the solution is cooled too quickly, if the concentration of impurities is high, or if an inappropriate solvent is used.[10] Low yield is often due to using too much solvent or selecting a solvent in which the compound has significant solubility even at low temperatures.[6][10]

Solutions:

  • If Oiling Out Occurs:

    • Re-heat the solution to re-dissolve the oil.[10]

    • Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.[10]

    • Allow the solution to cool much more slowly. Insulate the flask to encourage gradual crystal formation.[10]

    • If the problem persists, the solvent may be inappropriate. Consider a different solvent system. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[5][10]

  • To Improve Low Yield:

    • Minimize Solvent: Use the absolute minimum volume of hot solvent required to dissolve the crude product.[6]

    • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize precipitation.[6][10]

    • Induce Crystallization: If crystals are slow to form, scratch the inside of the flask with a glass rod or add a single seed crystal of the pure compound.[10]

    • Consider an Anti-Solvent: Perform a solvent/anti-solvent crystallization. Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy.[6]

Experimental Protocols
Protocol 1: Analytical HPLC for Purity Assessment

This protocol is a starting point for assessing the purity of this compound. Optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a test solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or a methanol/water mixture.[9]

  • Analysis: Integrate the peak areas of the main compound and all impurity peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.[9]

Protocol 2: Recrystallization for Purification

This protocol details a robust single-solvent recrystallization method suitable for sulfonamides.[6]

  • Solvent Selection: The key is to find a solvent where the compound is highly soluble when hot and poorly soluble when cold.[6] Ethanol, isopropanol, or mixtures with water are good starting points.[5][10] A 70% isopropanol-water solution is often effective for similar sulfonamides.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Reheat the solution to boiling for a few minutes.[5][6]

  • Hot Filtration: To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[6][10]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Rapid cooling leads to smaller, less pure crystals.

  • Isolation: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[10] Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the purified crystals under vacuum.[3]

purification_decision start Crude Sample with Impurities check_purity Analyze by TLC/HPLC Purity < 90%? start->check_purity major_impurities Are impurities structurally very similar to product? check_purity->major_impurities Yes recrystallize Perform Recrystallization (Protocol 2) check_purity->recrystallize No (Gross Impurities) major_impurities->recrystallize No chromatography Perform Column Chromatography (Silica Gel + Modifier) major_impurities->chromatography Yes (e.g., Isomers) reanalyze Re-analyze Purity by HPLC recrystallize->reanalyze chromatography->reanalyze end Pure Product (>98%) reanalyze->end

Caption: Decision tree for selecting a purification method.

References
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • This compound | 139272-29-0. Benchchem.
  • Analysis of sulfonamides. Slideshare.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • Technical Support Center: Characterization of Complex Hydrazine Derivatives. Benchchem.
  • Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride.
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research - ACS Publications.
  • Methods for the Determination of Sulphonamides in Meat. PubMed.
  • Sulfonamide purification process. US2777844A - Google Patents.
  • (PDF) Chromatographic methods of determining hydrazine and its polar derivatives.
  • Manufacturing method of sumatriptan. KR100566562B1 - Google Patents.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.
  • Method for preparing 4-amino-N-methylphenyl methane sulfonamide. CN102351754A - Google Patents.
  • 4-Hydrazino-N-methylbenzene methanesulphonamide hydrochloride. Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com.
  • 4-Hydrazino-N-methyl benzene methanesulfonamide, hydrochloride (1:1). Biosynth.
  • Hydrazine hydrate removal by column chromatography. r/OrganicChemistry - Reddit.
  • Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. Request PDF - ResearchGate.
  • This compound MONOHYDROCHLORIDE. BOC Sciences.
  • 4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt. LGC Standards.
  • 4-Hydrazinyl-N-methylbenzenemethanesulfonamide Hydrochloride. PubChem.
  • Hydrazine purification. US3458283A - Google Patents.
  • 4-Hydrazinyl-N-methylbenzenemethanesulfonamide. PubChem.
  • This compound hydrochloride. PubChem.
  • 4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt. LGC Standards.

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Technical Support Center: Troubleshooting Inconsistent Results with Kinase Inhibitor-X

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Kinase Inhibitor-X. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to experimental variability. Our goal is to help you achieve consistent, reproducible, and trustworthy results.

Introduction: Why Good Experiments Go Bad

Inconsistent results are a frequent challenge in drug discovery, often stemming from a complex interplay between the compound's physicochemical properties, the biological system, and the assay methodology. A kinase inhibitor that shows potent activity one week may appear weak the next, leading to frustration and delays. This guide follows a logical, question-based format to systematically address the root causes of this variability, from the handling of the compound itself to the nuances of cellular and biochemical assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Compound Integrity and Handling

Question 1: My calculated IC50 value for Kinase Inhibitor-X varies significantly between experiments. What are the most common compound-related causes?

Answer: Fluctuations in IC50 values are often traced back to the compound itself before any biological variable is considered.[1][2] The underlying principle is that the actual concentration of active, soluble compound reaching your target kinase must be consistent. Any factor that alters this effective concentration will alter the apparent potency.

Key Areas for Investigation:

  • Compound Solubility: Kinase Inhibitor-X, like many small molecules, may have limited aqueous solubility. If the compound precipitates in your stock solution or, more critically, in the cell culture media or assay buffer, the nominal concentration you think you're adding is not the actual concentration in solution.[3][4]

    • Causality: Precipitated compound is not bioavailable and cannot interact with the target kinase. This leads to a rightward shift in the dose-response curve and a higher, more variable IC50.[3]

    • Troubleshooting:

      • Visual Check: Before treating your cells, visually inspect your diluted compound in media under a microscope. Look for crystals or amorphous precipitate.[3]

      • Solubility Profiling: Proactively determine the maximum soluble concentration in your specific assay media. This can be done by preparing serial dilutions, incubating them under assay conditions, centrifuging to pellet any precipitate, and measuring the concentration in the supernatant via HPLC-UV.[3]

  • Compound Stability & Storage: The chemical integrity of Kinase Inhibitor-X can be compromised by improper handling.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce water, which may cause the compound to precipitate or degrade.[5][6][7] Studies have shown that some compounds lose significant purity when subjected to freeze-thaw cycles compared to being stored at a consistent room temperature or refrigerated state.[5]

    • Long-Term Storage: Ensure the compound is stored under the manufacturer's recommended conditions (e.g., -20°C or -80°C, desiccated, protected from light).[8][9]

    • Troubleshooting:

      • Aliquot Stocks: Prepare single-use aliquots of your high-concentration DMSO stock to minimize freeze-thaw cycles.[6]

      • Fresh Dilutions: Always prepare fresh working dilutions in your aqueous assay buffer or media immediately before each experiment. Do not store aqueous dilutions.

  • DMSO Concentration: Dimethyl sulfoxide (DMSO) is the universal solvent for compounds like Kinase Inhibitor-X, but it is not biologically inert.

    • Causality: High concentrations of DMSO can be directly toxic to cells, confounding viability readouts and affecting enzyme kinetics.[10][11] Different cell lines exhibit varying sensitivity, but cytotoxicity is commonly observed at concentrations above 0.5-1%.[10][11][12]

    • Troubleshooting:

      • Consistent Vehicle Control: Ensure the final DMSO concentration is identical across all wells, including the "vehicle-only" control.[13]

      • Determine Safe Concentration: Perform a DMSO dose-response experiment on your specific cell line to find the highest concentration that does not impact cell viability or the signaling pathway of interest.[13][14] For most cell lines, it is best practice to keep the final DMSO concentration ≤0.1%.

Category 2: Cell-Based Assay Variability

Question 2: I'm seeing inconsistent results in my cell viability (e.g., MTT, CellTiter-Glo) assays, even when I'm careful with the compound. What cellular factors could be at play?

Answer: The physiological state of the cells is a critical variable. Reproducibility demands that the cells presented to the compound in each experiment are as identical as possible.

Key Areas for Investigation:

  • Cell Passage Number: Continuous culturing of cell lines leads to genetic and phenotypic drift.[15] Cells at high passage numbers can exhibit altered growth rates, metabolism, and drug sensitivity compared to their low-passage counterparts.[15][16][17]

    • Causality: Changes in the expression of the target kinase, downstream effectors, or drug efflux pumps can directly alter the cell's response to Kinase Inhibitor-X.

    • Troubleshooting:

      • Establish a Passage Number Window: Empirically determine a consistent working passage range for your experiments (e.g., passages 5-20).[16][18]

      • Implement a Cell Banking System: Create a master cell bank and multiple working cell banks from a low-passage stock.[19] Thaw a new vial from the working bank when the upper passage limit is reached to ensure a consistent starting population.[19][20]

  • Cell Seeding Density & Confluency: The number of cells plated and their growth phase at the time of treatment can significantly impact the IC50 value.[2]

    • Causality: Cell density can influence the metabolic rate and activation state of signaling pathways.[1] Furthermore, in a proliferation assay, the final readout is a function of both cell death and the rate of cell division; if control wells become over-confluent and stop dividing, the calculated inhibition percentage will be artificially skewed.[2]

    • Troubleshooting:

      • Optimize Seeding Density: Perform a growth curve analysis to determine the optimal seeding density that ensures cells remain in the exponential growth phase for the entire duration of the experiment.

      • Ensure Homogenous Seeding: Thoroughly resuspend cells to a single-cell suspension before plating to avoid clumps and ensure even distribution across the plate.[1]

  • Influence of Serum: Serum is a complex mixture of growth factors, proteins, and other biomolecules that can interact with your compound.[21]

    • Causality: Kinase Inhibitor-X may bind to serum proteins, primarily albumin. This protein-bound fraction is not free to enter the cell and engage the target kinase, thereby reducing the effective concentration of the drug.[22][23] Changes in serum lot or concentration can introduce significant variability.

    • Troubleshooting:

      • Consistent Serum Lot: If possible, purchase a large batch of a single serum lot to be used for an entire series of experiments.

      • Characterize Serum Effects: If results are still variable, consider testing the IC50 at different serum concentrations (e.g., 10%, 5%, 2%) or in serum-free media (if the cells can tolerate it for the assay duration) to understand the impact of serum binding.[3]

Category 3: Biochemical & Mechanistic Assays (Western Blot)

Question 3: I am treating cells with Kinase Inhibitor-X, but I am not seeing consistent inhibition of my downstream phospho-protein target via Western Blot. Why?

Answer: A Western blot provides a direct readout of pathway activity. Inconsistency here points to issues with either the timing of the biological response or the technical execution and quantification of the assay.[24][25]

Key Areas for Investigation:

  • Treatment Time Course: The inhibition of a signaling pathway is a dynamic process.

    • Causality: The peak of pathway inhibition may occur at a specific time point after treatment. If you are lysing cells too early, you may miss the effect. If you lyse them too late, the cell may have already initiated feedback mechanisms to reactivate the pathway.

    • Troubleshooting:

      • Perform a Time-Course Experiment: Treat cells with a fixed, high concentration of Kinase Inhibitor-X (e.g., 10x the expected IC50) and harvest cell lysates at multiple time points (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr). Probe for your phospho-target to identify the optimal treatment duration for maximum inhibition.

  • Accurate Protein Quantification and Loading: The central assumption of quantitative Western blotting is that differences in band intensity reflect biological changes, not differences in the amount of protein loaded per lane.[26]

    • Causality: Inaccurate protein quantification leads to uneven sample loading, making it impossible to reliably compare protein levels between treated and untreated samples.[26][27]

    • Troubleshooting:

      • Use a Reliable Protein Assay: Use a detergent-compatible protein assay like the BCA assay to accurately measure the protein concentration of your lysates.[26]

      • Validate Your Loading Control: Do not assume housekeeping proteins (e.g., GAPDH, β-actin) are stable under your experimental conditions. Their expression can sometimes be affected by drug treatments.[28] Total protein staining is an increasingly accepted, more robust method for normalization.[27][29]

  • Antibody Performance and Signal Detection: The quality of your antibodies and the detection method are paramount.

    • Troubleshooting:

      • Validate Antibodies: Confirm the specificity of your phospho-antibody by treating lysates with a phosphatase to ensure the signal disappears.[30]

      • Determine the Linear Range: Load a dilution series of a single lysate sample to determine the linear range of detection for both your target protein and the loading control with your specific imaging system.[28] Ensure that the band intensities in your experimental samples fall within this range.

Visual Troubleshooting Workflows

Below are diagrams to guide your troubleshooting process, from initial inconsistent results to specific validation protocols.

G cluster_0 Initial Problem cluster_1 Primary Investigation Branches cluster_2 Secondary Investigation Start Inconsistent IC50 or Downstream Inhibition Compound Compound Integrity Start->Compound Assay Assay & Cell Health Start->Assay Analysis Data Analysis & QC Start->Analysis Solubility Solubility Check Compound->Solubility Stability Stability & Storage Compound->Stability DMSO DMSO Effects Compound->DMSO Passage Cell Passage Assay->Passage Density Seeding Density Assay->Density Serum Serum Effects Assay->Serum Western Western Blot QC Assay->Western

Caption: General troubleshooting decision tree.

G cluster_pathway Kinase Signaling Pathway Kinase_Active Target Kinase (Active) Kinase_Inactive Target Kinase (Inactive) pSubstrate Phospho-Substrate (pSubstrate) Kinase_Active->pSubstrate Phosphorylates Substrate Substrate Downstream Downstream Effect pSubstrate->Downstream Inhibitor Kinhibitor-X Inhibitor->Kinase_Active Binds & Inhibits

Caption: Expected action of Kinase Inhibitor-X.

Key Protocols & Data Tables

Protocol: Assessing Compound Solubility in Cell Culture Media

This protocol helps determine the practical working concentration limit of Kinase Inhibitor-X in your specific experimental medium.

  • Preparation: Prepare a 10 mM stock solution of Kinase Inhibitor-X in 100% DMSO. Warm your complete cell culture medium (containing serum) to 37°C.

  • Serial Dilution: Create a series of 2X final concentrations in the medium. For example, to test a final concentration of 10 µM, add 2 µL of the 10 mM stock to 998 µL of pre-warmed medium to create a 20 µM solution. Mix thoroughly by gentle inversion.

  • Incubation: Incubate the tubes at 37°C in a cell culture incubator for a duration matching your typical experiment (e.g., 2 hours).

  • Visual Inspection: After incubation, place a small aliquot of each solution on a microscope slide and examine for any signs of crystalline precipitate or oily film.

  • Centrifugation: Transfer the remainder of the solutions to microcentrifuge tubes and spin at maximum speed (e.g., >14,000 x g) for 15 minutes to pellet any insoluble compound.

  • Quantification: Carefully collect the supernatant. Analyze the concentration of Kinase Inhibitor-X in the supernatant using a suitable analytical method like HPLC-UV, comparing it to a standard curve prepared in the same medium.

  • Determination: The highest concentration at which the measured supernatant concentration matches the nominal concentration is your maximum soluble concentration.

Table 1: Recommended Quality Control Checks
ParameterCheckRecommended ActionRationale
Compound Stock PurityVerify purity via LC-MS or HPLC upon receipt of a new batch.Ensures you are working with the correct, un-degraded molecule.
Freeze-ThawAliquot 10 mM DMSO stocks into single-use volumes.Prevents compound degradation or precipitation from repeated temperature cycling.[5][7]
Cell Culture Passage NumberMaintain a log and discard cells after a pre-defined passage number (e.g., P20).Ensures consistent phenotype and drug response.[15][16]
MycoplasmaTest cultures for mycoplasma contamination regularly (e.g., monthly).Mycoplasma can alter cell metabolism and drug sensitivity.[1]
Western Blot Protein LoadDetermine the linear range for each antibody and load within that range.Prevents signal saturation and allows for accurate quantification.[28][29]
NormalizationNormalize band intensity to total protein stain rather than a single housekeeping protein.Provides a more accurate correction for loading variations.[27]

References

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., ... & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484.
  • Biocompare. (2023, June 30). Best Practices to Reduce Cell Loss in Cryopreservation. Retrieved from [Link]

  • LI-COR Biosciences. (2020, April 27). How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. Retrieved from [Link]

  • Cole-Parmer. (2023, November 7). Comprehensive Guide of Dos and Don'ts for Freezing Cell. Retrieved from [Link]

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., ... & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. doi:10.1177/1087057109336593
  • Assay Genie. (2024, March 19). How to Thaw Cells: Best Practices for Cell Culture Success. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of various DMSO concentrations on cell viability. Retrieved from [Link]

  • de Oliveira, D. M., Rached, R. N., & de Oliveira, S. H. P. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(1), 1-8.
  • Bio-Rad. (n.d.). Image Analysis and Quantitation for Western Blotting. Retrieved from [Link]

  • Taylor, S. C., Berlinguer-Palmini, R., & Mudge, A. W. (2014). A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies. Journal of visualized experiments : JoVE, (93), 51922.
  • Galvao, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International journal of molecular sciences, 23(14), 7777.
  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Oxford Academic. (2023, May 10). 117 The Impact of Cell Passage Number on Elucidating Toxicological Mechanisms in Vitro. Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Cytion. (n.d.). Impact of Passage Number on Cell Line Phenotypes. Retrieved from [Link]

  • Karaman, M. F., Valk, E., Vikerpuur, M., & Viht, K. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
  • Thompson, J. F., Hayes, J. B., & Ahn, N. G. (2012). Quantification of ERK kinase activity in biological samples using differential sensing. Analytical biochemistry, 423(2), 221-227.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • The, C. H., & Chan, S. Y. (2017). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 8(26), 42263-42278.
  • Varghese, R. T., Sastri, M., & Anderson, K. S. (2013). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. ACS chemical biology, 8(1), 146-155.
  • Brand, M., Egner, R., & Mueller, J. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of medicinal chemistry, 60(1), 157-169.
  • Reddit. (2021, February 19). Who else is struggling with getting reproducible IC50 curves for cancer cells?. Retrieved from [Link]

  • Del-Rio-Ruiz, V., Kumar, S., & Prausnitz, M. R. (2021).
  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]

  • Atienza, J. M., Martínez-García, M. A., & Pérez-Albaladejo, E. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 14(19), 4849.
  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • Quora. (2017, January 26). What is the role of the serum in a cell culture?. Retrieved from [Link]

  • Orita, M., Warizaya, M., & Yamashita, T. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of medicinal chemistry, 54(9), 2997-3003.
  • Fan, L., Lim, F., & Lee, K. (2015). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Biotechnology and bioengineering, 112(10), 2111-2123.
  • ResearchGate. (n.d.). 73 questions with answers in KINASE ASSAY | Scientific method. Retrieved from [Link]

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Enhancing the stability of 4-Hydrazino-N-methylbenzenemethanesulfonamide solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Hydrazino-N-methylbenzenemethanesulfonamide

A Guide to Enhancing Solution Stability and Troubleshooting Degradation

Welcome to the technical support guide for this compound (and its hydrochloride salt). This resource is designed for researchers, medicinal chemists, and formulation scientists who utilize this valuable synthetic intermediate. The inherent reactivity of the hydrazine and sulfonamide functional groups presents unique stability challenges.[1][2] This guide provides in-depth, practical solutions to mitigate degradation, ensuring the integrity of your experiments and the quality of your results.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound.

Q1: My freshly prepared solution of this compound is rapidly turning yellow or brown. What is causing this discoloration?

A: This is a classic sign of oxidation. The hydrazino (-NH-NH₂) group in the molecule is highly susceptible to autoxidation, especially when exposed to atmospheric oxygen.[3] This process involves the loss of electrons from the hydrazine moiety, leading to the formation of colored degradation products. The reaction can be accelerated by factors such as elevated pH, the presence of trace metal ions (like copper or iron), and exposure to light.[3][4]

Q2: What are the primary chemical degradation pathways I need to be aware of?

A: You must consider three main degradation pathways:

  • Oxidation: As mentioned, the electron-rich hydrazine group is a potent reducing agent and readily reacts with oxygen.[3][5] This is often the most rapid degradation pathway in solution.

  • Hydrolysis: The sulfonamide group (-SO₂-NH-) is susceptible to cleavage by water (hydrolysis). This reaction is highly pH-dependent and is significantly accelerated under acidic conditions.[6]

  • Photodegradation: Like many aromatic sulfonamides, this compound can be degraded by exposure to ultraviolet (UV) light.[6][7] This can lead to complex degradation profiles and a loss of potency.

Q3: What are the ideal storage conditions for the compound in its solid form versus in a solution?

A: The storage conditions are critical for maintaining the compound's integrity.

  • Solid Form (Hydrochloride Salt): The solid hydrochloride salt is more stable than the free base. It should be stored in a tightly sealed, airtight container at refrigerated temperatures (2-8°C) and protected from light.[1][] This minimizes exposure to moisture and atmospheric oxygen and slows any potential solid-state degradation.

  • Solutions: All solutions should be considered to have limited stability and should ideally be prepared fresh. For short-term storage, keep solutions at 2-8°C in amber glass vials with minimal headspace. For longer-term stability, solutions should be prepared with deoxygenated solvents, stored under an inert atmosphere (e.g., argon or nitrogen), and frozen at -20°C or below.[1][3]

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving common stability-related problems encountered during experiments.

Issue: Rapid Loss of Purity in a Freshly Prepared Solution

Q: I've confirmed the purity of my solid starting material, but my HPLC analysis shows significant degradation (e.g., >10%) within a few hours of preparing a solution. What are the likely causes and how do I fix this?

A: This issue almost always points to an aggressive degradation-promoting factor in your solution preparation or environment. The primary culprits are dissolved oxygen, inappropriate pH, light exposure, and contamination.

Follow this systematic troubleshooting workflow to identify and resolve the issue.

G start Start: Rapid Degradation Observed check_oxygen Step 1: Mitigate Oxygen - Use deoxygenated solvents (sparge with N2/Ar). - Prepare solution under inert atmosphere. - Use sealed vials with minimal headspace. start->check_oxygen reanalyze1 Re-analyze Purity via HPLC check_oxygen->reanalyze1 check_ph Step 2: Evaluate pH - Measure pH of your solution. - Is it strongly acidic (pH < 3)? - Consider buffering to a mildly acidic pH (e.g., 4-6). reanalyze1->check_ph No stable Problem Solved: Solution is Stable reanalyze1->stable Yes reanalyze2 Re-analyze Purity via HPLC check_ph->reanalyze2 check_light Step 3: Protect from Light - Prepare solution in a dark room or under amber light. - Use amber glass vials or wrap vials in foil. reanalyze2->check_light No reanalyze2->stable Yes reanalyze3 Re-analyze Purity via HPLC check_light->reanalyze3 check_contaminants Step 4: Check for Contaminants - Use high-purity (e.g., HPLC grade) solvents. - Ensure glassware is scrupulously clean (acid-wash to remove metal traces). reanalyze3->check_contaminants No reanalyze3->stable Yes reanalyze4 Re-analyze Purity via HPLC check_contaminants->reanalyze4 reanalyze4->stable Yes unstable Problem Persists: Consult Advanced Topics reanalyze4->unstable No

Caption: Troubleshooting workflow for rapid solution degradation.

Causality Explained:

  • Oxygen: The hydrazine functional group is the most likely site of initial degradation via oxidation.[3] Removing dissolved oxygen is the single most effective step to enhance stability.

  • pH: While the sulfonamide is most stable at neutral to alkaline pH, the hydrazine group is more stable under acidic conditions where the lone pair of electrons is protonated, making it less susceptible to oxidation.[6][9] However, strongly acidic conditions (e.g., pH < 3) will accelerate hydrolysis of the sulfonamide bond.[6] Therefore, a compromise pH, often in the mildly acidic range, is typically optimal.

  • Light: Photons, particularly in the UV range, provide the activation energy for the cleavage of the sulfonamide bond or can generate radicals that accelerate oxidation.[6][10]

  • Contaminants: Trace metals are known catalysts for hydrazine decomposition and autoxidation.[4][11] Using high-purity reagents and clean equipment is a prerequisite for stability studies.

Section 3: Protocols for Enhancing & Evaluating Stability

This section provides actionable protocols for preparing more stable solutions and for intentionally degrading the compound to understand its liabilities, a process known as forced degradation.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol integrates best practices to maximize the short-term stability of a this compound solution for experimental use.

Materials:

  • This compound HCl (solid)

  • High-purity solvent (e.g., HPLC-grade water, DMSO, or ethanol)

  • Inert gas (Argon or Nitrogen) with sparging tube

  • Amber glass volumetric flask and vials with PTFE-lined screw caps

  • Analytical balance

Procedure:

  • Solvent Deoxygenation: Sparge your chosen solvent with a gentle stream of inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of the solid compound and place it into the amber volumetric flask. Perform this step efficiently to minimize exposure to air and humidity.

  • Dissolution under Inert Atmosphere: Add the deoxygenated solvent to the flask to about 70% of the final volume. Gently swirl to dissolve. It is best practice to maintain a blanket of inert gas over the solution during this process.

  • Final Volume Adjustment: Once fully dissolved, bring the solution to the final volume with the deoxygenated solvent.

  • Aliquoting: Immediately aliquot the stock solution into smaller amber glass vials. Fill the vials as much as possible to minimize the headspace.

  • Inert Gas Purge: Before sealing each vial, gently flush the headspace with inert gas for 5-10 seconds.

  • Storage: Tightly cap the vials and store them immediately at the appropriate temperature (2-8°C for short-term, ≤ -20°C for longer-term).

Protocol 2: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[12][13] The goal is to achieve 5-20% degradation of the parent compound.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration & Temp.Primary Target Moiety
Acid Hydrolysis 0.1 M HCl2 - 8 hours at 60°CSulfonamide
Base Hydrolysis 0.1 M NaOH2 - 8 hours at 60°CSulfonamide (less labile than in acid)
Oxidation 3% H₂O₂24 hours at Room Temp.Hydrazine
Thermal 80°C (in solution)48 - 72 hoursBoth (overall thermal lability)
Photostability ICH Q1B Option 2 (light cabinet)Expose until plateauSulfonamide & Hydrazine

Methodology:

  • Prepare separate solutions of the compound (e.g., at 1 mg/mL) for each stress condition listed in Table 1.

  • For hydrolytic and oxidative studies, add the specified reagent.

  • Expose the solutions to the indicated conditions. A control sample, protected from the stress condition (e.g., wrapped in foil for photostability, kept at room temp for thermal stress), should be run in parallel.

  • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.

  • For acid/base samples, neutralize the solution with an equimolar amount of base/acid before analysis.

  • Analyze all samples, including the control, by a suitable analytical method like HPLC-UV to determine the percentage of degradation and profile the degradants.

Section 4: Advanced Topics & Mechanistic Insights

Q: There seems to be a conflict: acidic pH protects the hydrazine group from oxidation but promotes hydrolysis of the sulfonamide. How do I determine the optimal pH for my formulation?

A: This is a critical challenge in formulating this molecule. The optimal pH is a compromise that must be determined empirically based on the acceptable shelf-life and specific application.

  • Mechanism of Conflict: The hydrazine group's lone pair of electrons is basic. In acidic pH, it becomes protonated (-NH-NH₃⁺), which significantly reduces its nucleophilicity and susceptibility to oxidation.[9] Conversely, the sulfonamide linkage is an amide, and its hydrolysis is catalyzed by H⁺ ions.[6]

  • Finding the Sweet Spot: The ideal pH will be where the rates of both degradation reactions are minimized to an acceptable level. This is typically in the mildly acidic range (e.g., pH 4.0 - 6.5). In this range, the hydrazine group is partially protonated, offering some protection from oxidation, while the rate of acid-catalyzed hydrolysis is not yet at its maximum.

The diagram below illustrates this relationship.

G cluster_0 Degradation Rate vs. pH cluster_1 Hydrolysis (Sulfonamide) cluster_2 Oxidation (Hydrazine) cluster_3 Optimal Stability Zone ph_axis Low pH (Acidic) -> High pH (Alkaline) hydrolysis_high High Rate hydrolysis_low Low Rate hydrolysis_high->hydrolysis_low Rate Decreases as pH increases oxidation_low Low Rate oxidation_high High Rate oxidation_low->oxidation_high Rate Increases as pH increases optimal_zone Compromise pH (e.g., 4.0 - 6.5)

Caption: Relationship between pH and primary degradation pathways.

An experimental approach, such as a pH-rate profile study, is the definitive way to identify the pH of maximum stability for your specific solvent system and storage conditions.

References

  • Benchchem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Benchchem. (n.d.). This compound | 139272-29-0.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • ChemBK. (2024). 4-Hydrazino-N-Methyl benzene methane sulfonamide hydrochloride.
  • ResearchGate. (2015). Decompostion of Hydrazine in Aqueous Solutions.
  • ResearchGate. (n.d.). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate.
  • Google Patents. (1956). US2771343A - Method for stabilizing hydrazine against decomposition by copper in contact therewith.
  • ResearchGate. (2008). Environmental levels of ultraviolet light potentiate the toxicity of sulfonamide antibiotics in Daphnia magna.
  • BOC Sciences. (n.d.). CAS 88933-16-8 this compound MONOHYDROCHLORIDE.
  • Santa Cruz Biotechnology. (n.d.). 4-Hydrazino-N-methyl Benzene Methanesulfonamide, Hydrochloride Salt.
  • Wikipedia. (n.d.). Sulfonamide.
  • Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES.
  • ResearchGate. (n.d.). Hydrazine and Its Derivatives.
  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

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Technical Support Center: Synthesis of 4-Hydrazino-N-methylbenzenemethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydrazino-N-methylbenzenemethanesulfonamide. This critical intermediate, notably used in the synthesis of pharmaceuticals like Sumatriptan, involves a sensitive yet well-established synthetic route.[1][2][3] This guide is designed for researchers and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and ensure a high-yield, high-purity outcome.

The synthesis is a two-step process starting from 4-Amino-N-methylbenzenemethanesulfonamide:

  • Diazotization: Conversion of the primary aromatic amine to a diazonium salt using nitrous acid at low temperatures.[4][5]

  • Reduction: Subsequent reduction of the diazonium intermediate to the target hydrazine, typically with stannous chloride or sodium sulfite.[6][7]

This document provides a reference protocol and a comprehensive troubleshooting guide in a question-and-answer format to address specific challenges you may encounter.

I. Core Synthesis Pathway & Mechanism

The overall transformation relies on the conversion of a stable aromatic amine into a highly reactive diazonium salt, which is then reduced to the desired hydrazine.[1][6]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction A 4-Amino-N-methylbenzene- methanesulfonamide B Diazonium Salt Intermediate A->B  NaNO₂ / HCl  0-5 °C C 4-Hydrazino-N-methylbenzene- methanesulfonamide HCl B->C  SnCl₂·2H₂O / HCl  < 0 °C

Caption: Overall workflow for the synthesis of the target hydrazine hydrochloride.

Reference Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound hydrochloride.[8]

Materials:

  • 4-Amino-N-methylbenzenemethanesulfonamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Diethyl Ether (for washing)

Step-by-Step Procedure:

  • Amine Solution Preparation: In a suitable reaction vessel, create a stirred mixture of 4-Amino-N-methylbenzenemethanesulfonamide (1.0 eq), water, and concentrated HCl. Cool this mixture to below 0 °C using an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (approx. 1.05 eq) in cold water. Add this solution slowly and dropwise to the cold amine slurry, ensuring the internal temperature is rigorously maintained at 0-5 °C.[9] Stir for an additional 15 minutes after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately.

  • Reductant Solution Preparation: In a separate vessel, prepare a cold solution of stannous chloride dihydrate (approx. 4.5-5.0 eq) in concentrated HCl. Maintain its temperature below 0 °C.

  • Reduction: Slowly add the freshly prepared, cold diazonium salt solution to the cold stannous chloride solution. The temperature must be kept below 0 °C during this addition to prevent decomposition.[8]

  • Isolation: Once the addition is complete, allow the mixture to warm to room temperature over approximately 1 hour. The product, this compound hydrochloride, will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash it thoroughly with diethyl ether to remove any organic impurities, and dry under vacuum at a moderate temperature (e.g., 45 °C) to yield the final product.[8]

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis.

Troubleshooting_Logic cluster_yield Low Yield Causes cluster_color Dark Color Causes Start Problem Observed LowYield Low or No Yield Start->LowYield DarkColor Dark Brown/Black Mixture Start->DarkColor PurityIssue Product Purity Issues Start->PurityIssue TempHigh Temperature > 5 °C during Diazotization? LowYield->TempHigh Check Diazotization TempHigh2 Temperature Excursion? DarkColor->TempHigh2 AcidLow Insufficient Acid? TempHigh->AcidLow No Sol_Temp Solution: Improve cooling (ice-salt bath). Slow NaNO₂ addition. TempHigh->Sol_Temp Yes ReagentBad Degraded Reagents? AcidLow->ReagentBad No Sol_Acid Solution: Use sufficient excess HCl to ensure full protonation. AcidLow->Sol_Acid Yes Coupling Azo Coupling? TempHigh2->Coupling No TempHigh2->Sol_Temp Yes Sol_Azo Solution: Ensure high acidity (pH < 2) to prevent amine coupling. Coupling->Sol_Azo Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Category 1: Diazotization Stage Issues

Q1: Why is a temperature of 0-5 °C so critical during diazotization? A: The diazonium salt intermediate is thermally unstable.[10] Aromatic diazonium salts are more stable than their aliphatic counterparts due to resonance stabilization of the positive charge across the benzene ring, but they are still prone to decomposition.[11][12] Above 5 °C, the diazonium group (-N₂⁺) can be easily displaced by water, leading to the formation of a phenolic byproduct and liberating nitrogen gas (N₂), which severely reduces the yield of your desired intermediate.[10][13]

Q2: My reaction mixture turned dark brown or black during the addition of sodium nitrite. What happened? A: This coloration is a strong indicator of decomposition and unwanted side reactions. The two most likely causes are:

  • Temperature Excursion: The temperature rose above the critical 0-5 °C range, causing the diazonium salt to decompose into tarry byproducts.[10]

  • Azo Coupling: If the reaction medium is not sufficiently acidic, the newly formed diazonium salt (an electrophile) can react with the unreacted, unprotonated starting amine (a nucleophile). This forms a colored azo compound, a common issue in diazotization reactions.[6][10][14] Ensuring a sufficient excess of strong mineral acid keeps the starting amine protonated and non-nucleophilic.

Q3: The starting amine salt is not fully dissolving in the hydrochloric acid. Is this a problem? A: While it is common for the amine hydrochloride salt to form a slurry or suspension rather than a clear solution, it is crucial that the amine is available to react. Ensure vigorous stirring to maintain a homogenous mixture. The reaction proceeds as the suspended amine salt equilibrates in solution and is diazotized. As long as the reaction proceeds and the final diazonium solution is homogenous before the reduction step, this is generally acceptable. If solubility is extremely poor, a slight increase in the volume of aqueous acid may be warranted.

Category 2: Reduction Stage Issues

Q4: My overall yield is very low, even though I controlled the diazotization temperature. What could be wrong in the reduction step? A: Low yield originating from the reduction step can be traced to several factors:

  • Decomposition of the Diazonium Salt: The diazonium salt solution must be used immediately after preparation and kept cold. Any delay allows for decomposition, reducing the amount of intermediate available for reduction.

  • Inefficient Reduction: The choice of reducing agent is critical. Stannous chloride (SnCl₂) is effective, reducing the diazonium salt to the corresponding hydrazine.[6][7] Ensure you are using stannous chloride (Sn(II)), not stannic chloride (Sn(IV)), as SnCl₄ is not a reducing agent.[15] The stoichiometry is also important; a significant excess of SnCl₂ is required for the reaction to go to completion.

  • Temperature Control: Just as in the diazotization, the reduction must be performed at low temperatures. Adding the diazonium solution too quickly to the reductant can cause localized heating, leading to decomposition.

Q5: Are there alternative reducing agents to stannous chloride? A: Yes, other mild reducing agents can be used to convert aryl diazonium salts to hydrazines. Common alternatives include sodium bisulfite or sodium sulfite.[6][7][16] More recently, metal-free reductions using reagents like ascorbic acid have also been reported, offering greener alternatives. However, for this specific substrate, stannous chloride is a well-documented and reliable method.[8]

Category 3: Product Purity and Analysis

Q6: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:

  • Melting Point: Compare the melting point of your product with the literature value.

  • Titration: An assay by periodate titration can be used to determine the purity of the hydrazine salt.[8]

  • Spectroscopy:

    • ¹H NMR spectroscopy will confirm the structure by showing the characteristic peaks for the N-methyl group, the methylene bridge, the aromatic protons, and the hydrazine protons.

    • Mass Spectrometry (MS) will confirm the molecular weight of the compound.

Q7: My final product has a slight off-white or yellowish color. Is this acceptable? A: While the pure hydrochloride salt is typically a white powder, a slight off-white or pale yellow color can sometimes be present due to minor impurities.[8] The acceptability depends on the requirements for the subsequent synthetic step. If high purity is critical, recrystallization may be necessary. The key determinant of quality should be the analytical data (e.g., NMR, titration purity) rather than color alone.

III. Key Parameter Summary

ParameterRecommended ConditionRationale & Justification
Diazotization Temp. 0–5 °CPrevents thermal decomposition of the unstable diazonium salt intermediate.[9][10]
Reduction Temp. < 0 °CMinimizes side reactions and decomposition during the exothermic reduction process.[8]
Acidity (Diazotization) Sufficient excess HClEnsures complete formation of nitrous acid from NaNO₂ and keeps the starting amine protonated, preventing unwanted azo coupling.[10][13]
NaNO₂ Stoichiometry ~1.05 equivalentsA slight excess ensures complete diazotization of the starting amine.
SnCl₂·2H₂O Stoichiometry ~4.5–5.0 equivalentsA significant excess is required to drive the reduction of the diazonium salt to the hydrazine completely.
Diazonium Stability Use ImmediatelyThe diazonium salt is an unstable intermediate and should be used in the subsequent step without delay or isolation.[4][7]

References

  • Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]

  • Give Reason Aromatic Diazonium Salts Are More Stable than Aliphatic Diazonium Salts. (2018). Shaalaa.com. [Link]

  • Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides. (2023). ACS Publications. [Link]

  • Stabilization of Aliphatic and Aromatic Diazonium Ions by Coordination: An Experimental and Theoretical Study. ACS Publications. [Link]

  • Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides. (2023). American Chemical Society. [Link]

  • Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. Molbase. [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]

  • Diazonium compound. Wikipedia. [Link]

  • Why are diazonium salts of aromatic amines more stable than those of aliphatic amines? Quora. [Link]

  • A Simple and Green Protocol for Synthesis of New Sulfonamide Dyes On Silica Sulfuric Acid Support at Ambient Conditions. ijrbat. [Link]

  • understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Baxendale Group. [Link]

  • Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. International Journal of Research in Chemistry and Environment. [Link]

  • Sulfonamide to sulfonyl radical strategies and our diazotization protocol. ResearchGate. [Link]

  • Synthesis of 4-amino-N,N-dimethylbenzenemethanesulfonamide. PrepChem.com. [Link]

  • A family of low molecular-weight, organic catalysts for reductive C–C bond formation. (2015). Royal Society of Chemistry. [Link]

  • Manufacturing method of sumatriptan.
  • Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
  • Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
  • Does this reduction mechanism of an diazonium via stannic chloride sense? (2016). Chemistry Stack Exchange. [Link]

  • Named Reactions Of Haloalkanes and haloarenes. chemistryworkshopjr. [Link]

  • DIAZONIUM SALTS. (2020). [Link]

  • Method for reducing stannic chloride.
  • Diazotization Reaction Mechanism. Unacademy. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • Diazotization (synthesis problem). (2026). Reddit. [Link]

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Common pitfalls to avoid when working with 4-Hydrazino-N-methylbenzenemethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Hydrazino-N-methylbenzenemethanesulfonamide

Welcome to the technical support center for this compound and its hydrochloride salt. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work. My objective is to provide not just protocols, but the underlying chemical logic to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes. Hydrazine derivatives are notoriously sensitive, and understanding their behavior is the key to successful synthesis.

Core Compound Profile & Data Summary

This compound is a crucial building block, most notably in the synthesis of the triptan-class anti-migraine drug, Sumatriptan.[1] Its utility stems from the nucleophilic hydrazine moiety, which is central to forming heterocyclic structures like indoles via the Fischer indole synthesis.[1][2] The compound is most commonly supplied and handled as its more stable monohydrochloride salt.[3][]

PropertyValueSource(s)
Chemical Name This compound[5]
Common Form Monohydrochloride Salt[3][6]
CAS Number 139272-29-0 (Free Base); 88933-16-8 (HCl Salt)[5][7]
Molecular Formula C₈H₁₃N₃O₂S (Free Base); C₈H₁₄ClN₃O₂S (HCl Salt)[5][7]
Molecular Weight 215.27 g/mol (Free Base); 251.73 g/mol (HCl Salt)[5][7]
Appearance White to pale yellow crystalline powder or solid[3][]
Melting Point ~170-173 °C (HCl Salt)[3][]
Solubility Soluble in water, methanol, and ethanol[3]
Primary Hazard Toxic if swallowed, skin/eye irritant, suspected mutagen[7]
Incompatibilities Strong oxidizing agents

Frequently Asked Questions (FAQs)

Q1: What are the correct storage and handling procedures for this compound?

Answer: Due to the susceptibility of the hydrazine group to air oxidation, proper storage is critical to maintain the compound's purity and reactivity.[2]

  • Storage: Store in a tightly sealed container in a refrigerator (+4°C is common), protected from light.[][8][9] The hydrochloride salt is more stable than the free base, but both should be stored under these conditions.

  • Handling: Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust when handling the solid.

Q2: My solid this compound has turned yellow/brown. Can I still use it?

Answer: The color change from white/pale yellow to a darker yellow or brown is a strong indicator of oxidation and decomposition. The hydrazine moiety is likely being oxidized by atmospheric oxygen. While it might contain some of the desired compound, using it will introduce impurities and significantly lower the yield of your subsequent reaction. It is strongly recommended to use a fresh, pure supply. For critical applications, repurification by recrystallization from ethanol may be attempted, but purity must be verified by HPLC or TLC before use.[2]

Q3: What is the purpose of using the hydrochloride salt versus the free base?

Answer: The hydrochloride salt enhances the compound's stability, particularly against oxidative degradation, giving it a longer shelf life.[2] The protonated hydrazinium ion is less susceptible to oxidation than the neutral hydrazine. In most synthetic procedures, the reaction medium (often acidic) will generate the reactive free base in situ, or a preliminary basic wash may be used to neutralize the salt before reaction.

Troubleshooting Experimental Pitfalls

This section addresses specific, common problems encountered during synthesis.

Scenario 1: Low or No Yield in Fischer Indole Synthesis

Problem: "I'm attempting to synthesize an indole derivative (like Sumatriptan) by reacting this compound HCl with an aldehyde/ketone followed by acid-catalyzed cyclization, but my yield is extremely low."

Root Cause Analysis: This is a multi-step process where failure can occur at two key points: the initial formation of the hydrazone intermediate, or the subsequent cyclization.

  • Degraded Starting Material: As noted in the FAQ, the hydrazine may have oxidized on the shelf. If the starting material is discolored, the reaction is compromised from the start.

  • Incomplete Hydrazone Formation: The reaction between the hydrazine and a carbonyl compound to form the hydrazone is a condensation reaction that is often reversible and pH-sensitive.

  • Failed Cyclization: The Fischer indole synthesis requires a strong acid catalyst (like polyphosphoric acid, sulfuric acid, or Eaton's reagent) and heat.[1][2] Improper acid choice, insufficient temperature, or decomposition under harsh conditions can prevent the final ring-closing step.

Resolution Pathway:

  • Step 1: Verify Starting Material: Use only clean, off-white starting material. Confirm its identity and purity via melting point or an analytical technique if in doubt.

  • Step 2: Optimize Hydrazone Formation:

    • Neutralize the HCl salt. If your carbonyl partner is sensitive to acid, you can neutralize a solution of the hydrazine salt with a mild base (e.g., NaHCO₃) and extract the free base before the reaction.

    • Alternatively, the reaction can often be performed directly. A common procedure involves reacting the hydrazine hydrochloride with the carbonyl compound (e.g., 4,4-dimethoxy-N,N-dimethylbutanamine for Sumatriptan synthesis) in an acidic solution like 2N HCl.[1]

  • Step 3: Ensure Proper Cyclization Conditions:

    • Catalyst: Polyphosphate ester (PPE) in a solvent like acetonitrile or chloroform is a documented effective catalyst for this specific cyclization.[1][2]

    • Temperature: The cyclization step typically requires elevated temperatures. Monitor the reaction progress via TLC to determine the optimal reaction time and avoid thermal decomposition.

    • Inert Atmosphere: To prevent oxidation during heating, conduct the reaction under an inert atmosphere (Nitrogen or Argon).

Caption: Workflow for the Fischer Indole Synthesis.

Scenario 2: Multiple Spots on TLC and Complex NMR Spectrum

Problem: "My reaction produced a complex mixture of products that I cannot identify, and the desired product is only a minor component."

Root Cause Analysis: This issue points directly to the inherent instability of aryl hydrazines.

  • Oxidative Dimerization: In the presence of oxygen, hydrazines can dimerize or undergo other oxidative side reactions, leading to a host of byproducts. This is accelerated by heat.

  • Over-reduction during Synthesis: If the hydrazine itself was synthesized by reduction of a diazonium salt, using an overly strong reducing agent or improper temperature control can lead to the formation of the corresponding aniline (4-Amino-N-methylbenzenemethanesulfonamide) as an impurity, which will not participate in the desired reaction.[2]

  • Reaction with Solvent: In rare cases, under harsh conditions, the reactive intermediates could react with the solvent.

Resolution Pathway:

  • Implement Rigorous Air-Free Technique:

    • Degas Solvents: Before use, degas all reaction solvents by bubbling argon or nitrogen through them for 15-30 minutes or by using a freeze-pump-thaw technique.

    • Use an Inert Atmosphere: Assemble your glassware hot from the oven and purge with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction, especially during heating.

  • Verify Purity of Starting Material: Run a TLC or HPLC of your starting hydrazine. If it is impure, purify it by recrystallization from ethanol or methanol before use.[2]

  • Control Reaction Temperature: Avoid excessive heating. Use the lowest temperature necessary for the reaction to proceed at a reasonable rate. For the initial synthesis of the hydrazine, strict temperature control below 5°C is critical to prevent decomposition of the diazonium intermediate.[2][10]

Degradation_Pathway Hydrazine Aryl Hydrazine (R-NH-NH2) Radical Arylhydrazyl Radical (R-NH-N•) Hydrazine->Radical [O] (Air) Diazenyl Aryldiazenyl Radical (R-N=N•) Radical->Diazenyl -H• ArylRadical Aryl Radical (R•) + N2 Diazenyl->ArylRadical Byproducts Dimerization & Other Byproducts ArylRadical->Byproducts Dimerization, H-abstraction

Caption: Simplified oxidative degradation pathway of aryl hydrazines.

Scenario 3: Difficulty with Product Isolation and Purification

Problem: "I have confirmed product formation by TLC/LCMS, but I am struggling to isolate a pure, solid product from the reaction mixture."

Root Cause Analysis: Isolation issues are typically related to solubility and the presence of persistent, often polar, impurities.

  • High Polarity of Byproducts: Side products from hydrazine decomposition are often polar and can be difficult to separate from the desired product, especially if it is also polar.

  • Incorrect Recrystallization Solvent: The chosen solvent may be too good, preventing crystallization, or too poor, causing the product to "oil out."

  • Persistent Acid Catalyst: Catalysts like polyphosphoric acid can be difficult to remove and can interfere with crystallization.

Resolution Pathway:

  • Aqueous Workup: After the reaction is complete, perform a careful aqueous workup. Quench the reaction mixture in ice water and neutralize with a base like NaOH or Na₂CO₃ to a neutral or slightly basic pH. This will help remove the acid catalyst and other water-soluble impurities. Extract your product into an appropriate organic solvent (e.g., ethyl acetate).

  • Systematic Solvent Screening for Recrystallization:

    • Start with common solvents. Test the solubility of your crude product in small amounts of solvents like ethanol, isopropanol, or ethyl acetate.

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • If a single solvent doesn't work, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane). Dissolve the crude material in a minimum of the "good" solvent and slowly add the "poor" solvent (antisolvent) until turbidity persists. Heat to redissolve, then allow to cool slowly.

  • Consider Chromatography: If recrystallization fails, column chromatography on silica gel is a reliable alternative.[2] Use a gradient elution system, for example, starting with a non-polar solvent system (like hexanes/ethyl acetate) and gradually increasing the polarity to elute your product.

Appendix: Key Experimental Protocols

Appendix A: Synthesis of this compound HCl

This protocol is adapted from established literature procedures.[10]

  • Diazotization: In a suitable reaction vessel, suspend 4-Amino-N-methylbenzenemethanesulfonamide (1.0 eq) in a mixture of water and concentrated hydrochloric acid. Cool the mixture to 0°C in an ice/salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 0°C . Stir for 15-20 minutes at this temperature after the addition is complete.

  • Reduction: In a separate vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~5 eq) in concentrated hydrochloric acid and cool it to 0°C.

  • Slowly add the cold diazonium salt solution from Step 2 to the cold stannous chloride solution, again maintaining the temperature below 0°C.

  • Once the addition is complete, allow the mixture to warm slowly to room temperature over 1-2 hours.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities.

  • Dry the white solid under vacuum at a low temperature (~40-45°C) to yield the title compound as its hydrochloride salt.[2]

Appendix B: Analytical Characterization

Purity assessment is crucial for successful downstream applications.

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point. Adjust polarity as needed.

    • Visualization: UV light (254 nm) and/or staining with an oxidizing agent like potassium permanganate or ceric ammonium molybdate. The hydrazine will readily oxidize and show up as a colored spot.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.[2]

    • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or TFA to improve peak shape) is typically effective.

    • Detection: UV detection at 254 nm or 280 nm.

    • Note: Analyze samples promptly after preparation, as aryl hydrazines can degrade in certain analytical solvents over time.[11]

References

  • Benchchem. (n.d.). This compound | 139272-29-0.
  • Santa Cruz Biotechnology. (2017, July 20). SAFETY DATA SHEET: 4-Hydrazino-N-methyl Benzene Methanesulfonamide, Hydrochloride Salt.
  • ChemBK. (2024, April 9). 4-Hydrazino-N-Methyl benzene methane sulfonamide hydrochloride.
  • ChemicalBook. (n.d.). This compound CAS#: 139272-29-0.
  • CymitQuimica. (n.d.). 4-Hydrazino-N-methyl benzene methanesulfonamide, hydrochloride (1:1).
  • PubChem. (n.d.). This compound hydrochloride.
  • BOC Sciences. (n.d.). CAS 88933-16-8 this compound MONOHYDROCHLORIDE.
  • Molbase. (n.d.). Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride.
  • Echemi. (n.d.). 4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride.
  • Google Patents. (n.d.). KR100566562B1 - Manufacturing method of sumatriptan.
  • LGC Standards. (n.d.). This compound Hydrochloride.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines.

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Hydrazino-N-methylbenzenemethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as 4-Hydrazino-N-methylbenzenemethanesulfonamide, a molecule possessing both a reactive hydrazine moiety and a sulfonamide group, ensuring the reliability of its quantitative analysis is paramount for accurate assessment of quality, stability, and purity. This guide provides a comparative analysis of validated analytical methods for this compound, offering insights into the experimental rationale and performance of High-Performance Liquid Chromatography (HPLC), Iodometric Titration, and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice of an analytical method is dictated by its intended purpose. For routine quality control and stability studies, a stability-indicating HPLC method is often the gold standard due to its high specificity and ability to separate the active pharmaceutical ingredient (API) from its degradation products and impurities.[1] However, classical methods like titration offer a cost-effective and precise alternative for potency determination, while GC-MS provides unparalleled sensitivity for the detection of volatile impurities, albeit with increased sample preparation complexity. This guide will delve into the validation of each of these orthogonal methods, providing the necessary protocols and comparative data to empower researchers to select the most appropriate technique for their specific needs.

Principles of Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validation, outlining key parameters that must be evaluated.[3] These parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of test results obtained by the method to the true value.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[4]

  • Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • Quantitation Limit (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

The recently introduced ICH Q14 guideline on Analytical Procedure Development further encourages a more systematic, science- and risk-based approach to method development, which can lead to more robust and flexible analytical procedures.[5][6] An enhanced approach to development can provide a deeper understanding of the method's performance and facilitate more efficient post-approval change management.[7]

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and versatility. For this compound, a reversed-phase HPLC method with UV detection is highly suitable for both assay and impurity determination. The presence of the aromatic ring provides a strong chromophore for UV detection.

Causality Behind Experimental Choices

The selection of a C18 column is based on its proven ability to retain and separate a wide range of aromatic compounds. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, allows for the fine-tuning of the analyte's retention time. A phosphate or acetate buffer is chosen to maintain a consistent pH, which is critical for the reproducible ionization state of the hydrazine and sulfonamide groups, thereby ensuring consistent retention times. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.

Experimental Protocol: HPLC Method Validation

Objective: To validate a stability-indicating RP-HPLC method for the quantification of this compound and its potential impurities.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate buffer pH 3.0 (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Validation Procedure:

  • Specificity: Forced degradation studies are performed by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method's ability to separate the intact drug from any degradation products is assessed.

  • Linearity: A series of at least five standard solutions of this compound are prepared over a concentration range of 50-150% of the expected sample concentration. The peak area response is plotted against the concentration, and the correlation coefficient (r²) is calculated.

  • Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day.

    • Intermediate Precision: The repeatability assay is performed by a different analyst on a different day using a different instrument.

  • LOD & LOQ: These are determined from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small, deliberate changes in chromatographic conditions (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2 °C) on the system suitability parameters is evaluated.

Method 2: Iodometric Titration

Titrimetric methods, while considered classical, offer high precision and accuracy for the assay of pure substances and are often used as a reference method.[8] For this compound, the hydrazine moiety can be quantitatively oxidized by an iodate solution in the presence of a strong acid.[9] This method is particularly useful for determining the potency of the bulk drug substance.

Causality Behind Experimental Choices

The choice of potassium iodate as the titrant is based on its high stability as a primary standard. The reaction is carried out in a strong hydrochloric acid medium to ensure the complete and stoichiometric oxidation of the hydrazine. A small amount of an immiscible organic solvent, such as carbon tetrachloride or chloroform, is used as an indicator. During the titration, iodine is formed, which dissolves in the organic layer, imparting a violet color. At the endpoint, all the iodine is converted to iodine monochloride, and the violet color disappears.[10][11]

Experimental Protocol: Iodometric Titration Validation

Objective: To validate an iodometric titration method for the assay of this compound.

Reagents:

  • Standardized 0.1 M Potassium Iodate (KIO₃) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃)

  • Deionized water

Validation Procedure:

  • Specificity: The specificity of the titration is assessed by titrating the drug substance in the presence of its potential non-hydrazine-containing impurities and excipients. The absence of interference is demonstrated by a sharp and accurate endpoint.

  • Linearity: While not a traditional parameter for titration, linearity can be demonstrated by titrating varying amounts of the analyte and plotting the titrant volume against the analyte mass.

  • Accuracy: The accuracy is determined by titrating a certified reference standard of this compound and comparing the result to the certified value.

  • Precision:

    • Repeatability: At least six replicate titrations of a accurately weighed sample of the drug substance are performed.

    • Intermediate Precision: The repeatability assay is performed by a different analyst on a different day.

  • Robustness: The influence of variations in the amount of hydrochloric acid and the temperature on the assay results is evaluated.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[12][13] Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in the hydrazine and sulfonamide groups.[14][15]

Causality Behind Experimental Choices

Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogens on the nitrogen and oxygen atoms with non-polar trimethylsilyl (TMS) groups.[16] This derivatization increases the volatility and thermal stability of the analyte, allowing it to be vaporized in the GC inlet without decomposition. The use of a mass spectrometric detector provides high selectivity and sensitivity, allowing for the confident identification and quantification of the derivatized analyte and any related volatile impurities.

Experimental Protocol: GC-MS Method Validation

Objective: To validate a GC-MS method for the determination of this compound and related volatile impurities following derivatization.

Derivatization and GC-MS Conditions:

  • Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Reaction Conditions: 70 °C for 30 minutes

  • GC Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp at 10 °C/min to 300 °C, hold for 5 minutes.

  • Injector Temperature: 280 °C

  • MS Interface Temperature: 290 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-550 amu

Validation Procedure:

  • Specificity: The specificity is evaluated by analyzing a blank (derivatization reagent only) and a placebo sample to ensure no interfering peaks are present at the retention time of the derivatized analyte.

  • Linearity: A series of standard solutions are derivatized and analyzed to establish a calibration curve over the desired concentration range.

  • Accuracy: Recovery studies are performed by spiking a known amount of the analyte into a placebo matrix before the derivatization step.

  • Precision: Repeatability and intermediate precision are assessed by analyzing multiple preparations of a standard solution.

  • LOD & LOQ: Determined based on the signal-to-noise ratio of the chromatogram.

  • Robustness: The effect of variations in derivatization time and temperature, as well as GC oven temperature ramp rate, on the results is investigated.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three validated methods for the analysis of this compound. The data presented is based on typical results obtained for structurally similar compounds and established analytical principles.

Validation Parameter HPLC-UV Iodometric Titration GC-MS (after derivatization)
Specificity High (Stability-indicating)Moderate (Interference from other reducing agents)Very High (Based on retention time and mass spectrum)
Linearity (r²) > 0.999Not typically required, but demonstrable> 0.995
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 1.0%< 5.0%
LOD Low (ng level)Moderate (mg level)Very Low (pg level)
LOQ Low (ng level)Moderate (mg level)Very Low (pg level)
Robustness HighHighModerate (sensitive to derivatization conditions)
Throughput HighModerateLow to Moderate
Cost per Sample ModerateLowHigh

Visualization of Workflows

HPLC Validation Workflow

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine QC Testing & Stability Studies Robustness->Routine

Caption: Workflow for the validation of an HPLC analytical method.

Titration vs. Chromatographic Assay Logic

Assay_Method_Selection Start Need to Assay 4-Hydrazino-N-methyl- benzenemethanesulfonamide Question1 Is Stability-Indicating Method Required? Start->Question1 Question2 Is High Precision for Bulk Potency the Priority? Question1->Question2 No HPLC Use Validated HPLC Method Question1->HPLC Yes Question2->HPLC No Titration Use Validated Titration Method Question2->Titration Yes Both Use Both as Orthogonal Methods HPLC->Both Consider for confirmation Titration->Both Consider for confirmation

Caption: Decision logic for selecting between titration and HPLC for assay.

Conclusion

The validation of analytical methods for this compound requires a thorough understanding of the molecule's chemical properties and the principles of analytical chemistry. A stability-indicating HPLC method is the most versatile technique, suitable for assay, impurity profiling, and stability studies. Iodometric titration, while less specific, provides a highly precise and cost-effective method for determining the potency of the bulk drug substance. GC-MS, although requiring a more complex sample preparation involving derivatization, offers exceptional sensitivity for the analysis of volatile impurities.

The choice of method should be guided by the specific analytical requirements, and in many cases, the use of orthogonal methods (e.g., HPLC for purity and titration for assay) provides the most comprehensive and robust analytical control strategy. By following the principles outlined in the ICH guidelines and tailoring the validation protocols to the specific method and analyte, researchers can ensure the generation of reliable and scientifically sound data, which is fundamental to the successful development of safe and effective pharmaceuticals.

References

  • U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. [Link][5][6]

  • European Medicines Agency. (2023). ICH Q14 guideline on analytical procedure development – Step 5. [Link][17]

  • Premier Research. (2024). Applying ICH Q14 in Pharmaceuticals: Analytical Targeting. [Link][18]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][17]

  • International Council for Harmonisation. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link][5]

  • Quora. (2020). Which one is better between assay by HPLC or assay by titration?[Link][8]

  • Matmour, D., et al. (2023). Comparison of High-Performance Liquid Chromatography and Potentiometric Titration Methods for the Content Determination of Metronidazole API. Journal of Molecular and Pharmaceutical Sciences, 2(1). [Link][19][20]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][4]

  • Pharmaguideline Forum. (2019). What is the difference between auto titrtaor assay and Hplc assay. [Link][1]

  • Ahmed, S., et al. (2017). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Pharmaceutical and Bioallied Sciences, 9(3), 197-204. [Link][21][22]

  • Pharmaguideline Forum. (2020). Difference between auto titration assay and hplc assay. [Link][23]

  • ResearchGate. (2017). (a) The calibration curve and (b) overlay spectra of sulfanilamide at pH 4.0. [Link][24]

  • Punta Cordero, A., et al. (1989). Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone-4-sulphonate. Canadian Journal of Chemistry, 67(10), 1599-1605. [Link][25]

  • International Council for Harmonisation. (2023). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link][2]

  • AMSlab. (2024). New update for ICH Q2 (R2) Analytical process validation guidance. [Link][26]

  • DDReg. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link][27]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link][3]

  • Belal, F., et al. (1975). Iodometric microdetermination of hydrazines by amplification reactions. Talanta, 22(9), 757-60. [Link][28]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18. [Link][12]

  • Jamieson, G. S. (1912). A Volumetric Method for the Determination of Hydrazine. American Journal of Science, s4-33(196), 352-354. [Link][9]

  • Studylib. (n.d.). Hydrazine Titration with Potassium Iodate: Analytical Chemistry. [Link][29]

  • OSTI.GOV. (1962). analytical method for the determination of hydrazine in 35% hydrazine solutions. [Link][10]

  • OSTI.GOV. (n.d.). !~ASTER. [Link][11]

  • International Journal of Pharma Research and Health Sciences. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. [Link][30]

  • David, F., & Sandra, P. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography - Derivatization, Sample Preparation, Application. IntechOpen. [Link][16]

  • ResearchGate. (2016). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?[Link][14]

  • Kumar, A., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 6(4), 41. [Link][15]

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A Researcher's Guide to the Comparative Analysis of 4-Hydrazino-N-methylbenzenemethanesulfonamide and Other Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Hydrazine Scaffold in Drug Discovery

Hydrazine derivatives represent a cornerstone in medicinal chemistry, offering a versatile structural motif for the development of a wide array of therapeutic agents.[1] Their rich reactivity and ability to form stable complexes with biological targets have led to their successful application as monoamine oxidase inhibitors (MAOIs) for the treatment of depression, as antitubercular agents, and more recently, as promising candidates in oncology and infectious disease research.[1][2]

This guide focuses on 4-Hydrazino-N-methylbenzenemethanesulfonamide , a key intermediate in the synthesis of the anti-migraine drug Sumatriptan, and a molecule of growing interest for its own potential biological activities.[3] Preliminary studies suggest its potential as an anticancer and antimicrobial agent, likely owing to the reactive hydrazino group appended to a sulfonamide scaffold.[3]

For researchers and drug development professionals, a critical step in evaluating a novel compound is to benchmark its performance against existing alternatives. This guide provides a comprehensive framework for the comparative analysis of this compound against other relevant hydrazine derivatives. We will delve into the key experimental protocols required to assess and compare their efficacy in three primary areas: anticancer, antimicrobial, and enzyme inhibitory activity. Furthermore, we will explore the critical aspect of in vitro toxicity to build a holistic performance profile.

Chemical and Physical Properties: The Foundation of Biological Activity

A thorough understanding of the physicochemical properties of the compounds under investigation is paramount as it dictates their solubility, stability, and pharmacokinetic behavior. When comparing this compound with other hydrazine derivatives, it is essential to tabulate and compare these fundamental characteristics.

PropertyThis compound[2]Phenylhydrazine[3]Iproniazid[3]Isocarboxazid[3]
Molecular Formula C₈H₁₃N₃O₂SC₆H₈N₂C₉H₁₃N₃OC₁₂H₁₃N₃O₂
Molecular Weight 215.28 g/mol 108.14 g/mol 179.22 g/mol 231.25 g/mol
Appearance Pale Yellow Solid[]Yellow to pale brown liquidWhite to slightly yellowish powderSolid
Melting Point 170-173°C[]19.5 °C105-107 °C105-106 °C
Solubility Information not readily availableSlightly soluble in waterSoluble in waterSlightly soluble in acetonitrile and chloroform

This table presents a selection of hydrazine derivatives for comparative purposes. Researchers should populate a similar table with the specific derivatives relevant to their study.

Comparative Biological Evaluation: A Trio of Essential Assays

The true potential of a novel hydrazine derivative is unveiled through rigorous biological testing. This section provides detailed, step-by-step protocols for three key areas of investigation: anticancer, antimicrobial, and monoamine oxidase (MAO) inhibitory activity.

Anticancer Activity: The Cytotoxicity Profile

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[3]

  • Cell Culture:

    • Maintain the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Trypsinize confluent cells and perform a cell count using a hemocytometer.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound and the comparator hydrazine derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in the culture medium to achieve a range of final concentrations.

    • Replace the medium in the 96-well plate with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

CompoundCell LineIC₅₀ (µM)Reference
4-Hydrazinylphenyl benzenesulfonate (a close derivative) MCF-7~0.00932[3]
Arylhydrazone Derivative 1 MCF-72.19[5]
Arylhydrazone Derivative 2 MCF-74.37[5]
Doxorubicin (Standard) MCF-7~0.5-1.0Varies by study
Antimicrobial Activity: Gauging the Inhibitory Potential

The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Bacterial/Fungal Strain Preparation:

    • Culture the desired bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth overnight.

    • Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation:

    • Prepare stock solutions of the test compounds in a suitable solvent.

  • Serial Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth.

  • Inoculation:

    • Add the standardized inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis strain_prep Prepare Standardized Microbial Inoculum inoculation Inoculate with Microbial Suspension strain_prep->inoculation compound_prep Prepare Stock Solutions of Hydrazine Derivatives serial_dilution Perform Serial Dilutions in 96-Well Plate compound_prep->serial_dilution serial_dilution->inoculation incubation Incubate at Appropriate Temperature inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination

Caption: Workflow for MIC determination using broth microdilution.

Monoamine Oxidase (MAO) Inhibition: A Key Neurological Target

A fluorometric assay is a sensitive method to measure the activity of MAO-A and MAO-B enzymes and to determine the inhibitory potential of test compounds.

  • Reagents and Buffers:

    • Prepare a phosphate buffer (pH 7.4).

    • Use recombinant human MAO-A and MAO-B enzymes.

    • Prepare a stock solution of a suitable substrate (e.g., kynuramine) and a fluorescent probe (e.g., Amplex Red).

    • Horseradish peroxidase (HRP) is used as a coupling enzyme.

  • Compound Preparation:

    • Dissolve the test compounds in a suitable solvent to prepare stock solutions.

  • Assay Procedure:

    • In a 96-well black microplate, add the phosphate buffer, MAO-A or MAO-B enzyme, and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding a mixture of the substrate, Amplex Red, and HRP.

    • Include a control group without the inhibitor.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

CompoundMAO IsoformIC₅₀ (µM)Reference
4-(2-methyloxazol-4-yl)benzenesulfonamide MAO-B3.47[6]
Iproniazid MAO-A/B (non-selective)Varies by study[3]
Isocarboxazid MAO-A/B (non-selective)Varies by study[3]
Phenelzine MAO-A/B (non-selective)Varies by study[3]

In Vitro Toxicity Assessment: A Critical Step in Drug Development

Evaluating the toxicity of a compound is as crucial as determining its efficacy. In vitro toxicity assays provide an early indication of a compound's potential to cause harm to healthy cells.

  • Cell Culture:

    • Culture a non-cancerous cell line (e.g., normal human fibroblasts) in appropriate conditions.

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay to seed and treat the cells with the test compounds.

    • Include a positive control for maximum LDH release (e.g., cell lysis buffer).

  • LDH Measurement:

    • After the incubation period, collect the cell culture supernatant.

    • Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each compound concentration relative to the positive control.

    • Determine the LD₅₀ value (the concentration at which 50% of cells are killed).

Toxicity_Workflow start Start: Select Non-Cancerous Cell Line cell_culture Cell Culture and Seeding in 96-Well Plate start->cell_culture compound_treatment Treat Cells with Hydrazine Derivatives at Various Concentrations cell_culture->compound_treatment incubation Incubate for a Defined Period compound_treatment->incubation supernatant_collection Collect Cell Culture Supernatant incubation->supernatant_collection ldh_assay Perform LDH Release Assay supernatant_collection->ldh_assay data_analysis Analyze Data and Determine LD₅₀ ldh_assay->data_analysis end End: Toxicity Profile data_analysis->end

Caption: Workflow for in vitro toxicity assessment using the LDH assay.

Structure-Activity Relationship (SAR) and Concluding Remarks

The data generated from these comparative assays will form the basis for understanding the structure-activity relationship of this compound and its analogs. By systematically modifying the structure and observing the corresponding changes in biological activity and toxicity, researchers can identify key pharmacophores and optimize lead compounds.

For instance, the presence of the N-methyl group in this compound may be crucial for its activity, a hypothesis that can be tested by synthesizing and evaluating the corresponding N-desmethyl analog.[3] Similarly, the position and nature of substituents on the benzene ring can significantly impact efficacy and selectivity.

While direct comparative data for this compound is currently limited in publicly available literature, this guide provides the necessary tools and framework for researchers to conduct their own comprehensive evaluations. By following these standardized protocols, the scientific community can collectively build a more complete picture of the therapeutic potential of this promising hydrazine derivative and its place in the broader landscape of medicinal chemistry.

References

  • Gaur, R., et al. (2021). Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. Pharmaceuticals, 14(11), 1104. [Link]

  • Khan, I., et al. (2022). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 27(21), 7269. [Link]

  • PubChem. (n.d.). 4-Hydrazinyl-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. [Link]

  • El-Sayed, M. A. A., et al. (2022). Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety. Molecules, 27(22), 8001. [Link]

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A Comparative Guide to the Anticancer Efficacy of Novel Benzenesulfonamide-Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of a promising class of anticancer agents: 4-Hydrazino-N-methylbenzenemethanesulfonamide derivatives and structurally related benzenesulfonamide-hydrazone hybrids. We will dissect their efficacy against various cancer cell lines, elucidate their mechanisms of action, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in oncology and medicinal chemistry.

Introduction: The Rationale for Benzenesulfonamide Scaffolds in Oncology

The benzenesulfonamide moiety is a "privileged scaffold" in drug discovery, forming the backbone of numerous approved drugs, including diuretics, anti-diabetics, and notably, anticancer agents like vemurafenib and dabrafenib. Its appeal lies in its ability to form stable, directed interactions—primarily hydrogen bonds—with biological targets such as enzymes. The incorporation of a hydrazone linker (-C=N-NH-) introduces further conformational rigidity and additional hydrogen bonding sites, creating a powerful combination for designing potent and selective enzyme inhibitors. This guide focuses on derivatives that merge these two pharmacophores, exploring their potential as next-generation cytotoxic agents.

Mechanism of Action: Targeting Key Cancer Pathways

While the exact mechanisms can vary based on the specific derivative, a significant body of research points towards the inhibition of key kinases and enzymes involved in cancer cell proliferation and survival. One of the primary targets identified for benzenesulfonamide-hydrazone hybrids is carbonic anhydrase (CA) , particularly isoforms IX and XII, which are overexpressed in many hypoxic tumors and play a crucial role in pH regulation and tumor progression.

By inhibiting these enzymes, the derivatives disrupt the tumor's ability to manage its acidic microenvironment, leading to intracellular acidification and triggering apoptosis.

cluster_0 Cancer Cell cluster_1 Tumor Microenvironment Drug Benzenesulfonamide-Hydrazone Derivative CA_IX Carbonic Anhydrase IX/XII (CA IX/XII) Drug->CA_IX Inhibition H_ion Proton (H+) Export (pH Regulation) CA_IX->H_ion Facilitates Acidification Intracellular Acidification H_ion->Acidification Blocked Export Leads To Apoptosis Apoptosis (Cell Death) Acidification->Apoptosis Triggers Hypoxia Hypoxia Hypoxia->CA_IX Upregulates

Caption: Proposed mechanism of action for benzenesulfonamide derivatives.

Comparative Efficacy: In Vitro Cytotoxicity Data

The true measure of an anticancer agent's potential begins with its ability to kill cancer cells in vitro. The half-maximal inhibitory concentration (IC₅₀) is the standard metric, representing the concentration of a drug required to inhibit the growth of 50% of a cell population. Below is a comparative summary of IC₅₀ values for representative benzenesulfonamide-hydrazone derivatives against various human cancer cell lines.

Derivative IDModificationTarget Cell LineCancer TypeIC₅₀ (µM)Reference Drug (Doxorubicin) IC₅₀ (µM)Source
Compound 5a 4-fluoro-N'-(4-nitrobenzylidene)MCF-7 Breast Adenocarcinoma2.130.98
Compound 5c 4-fluoro-N'-(4-chlorobenzylidene)MCF-7 Breast Adenocarcinoma3.540.98
Compound 5a 4-fluoro-N'-(4-nitrobenzylidene)Caco-2 Colorectal Adenocarcinoma3.911.02
Compound 5c 4-fluoro-N'-(4-chlorobenzylidene)Caco-2 Colorectal Adenocarcinoma5.821.02
Compound 6h N-(4-sulfamoylphenyl)acetamide coreA549 Lung Carcinoma1.210.85
Compound 6h N-(4-sulfamoylphenyl)acetamide coreHeLa Cervical Carcinoma2.561.12

Analysis of Structure-Activity Relationship (SAR): From the data, we can infer key SAR insights. For instance, in the study by Titi et al., the presence of an electron-withdrawing nitro group (-NO₂) on the benzylidene ring (Compound 5a) resulted in significantly higher potency compared to a chloro group (-Cl) (Compound 5c). This suggests that the electronic properties of the substituent play a critical role in the molecule's interaction with its biological target.

Essential Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are paramount. Here, we detail the methodology for assessing the cytotoxic activity of these derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan.

Start 1. Cell Seeding (5x10³ cells/well in 96-well plate) Incubation1 2. Incubation (24h, 37°C, 5% CO₂) Start->Incubation1 Treatment 3. Drug Treatment (Add derivatives at various concentrations) Incubation1->Treatment Incubation2 4. Incubation (48h, 37°C, 5% CO₂) Treatment->Incubation2 MTT 5. Add MTT Solution (10 µL, 5 mg/mL) Incubation2->MTT Incubation3 6. Incubation (4h, 37°C) MTT->Incubation3 Solubilization 7. Solubilize Formazan (Add 100 µL DMSO) Incubation3->Solubilization Readout 8. Measure Absorbance (570 nm) Solubilization->Readout

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Rationale: This density ensures cells are in the logarithmic growth phase during the experiment, providing a robust signal.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to adhere to the plate surface.

  • Compound Treatment: Prepare serial dilutions of the benzenesulfonamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., 0.1% DMSO) and an untreated control.

  • Incubation: Incubate the cells with the compounds for 48 hours under the same conditions.

    • Rationale: A 48-hour exposure is a standard duration to observe significant cytotoxic or cytostatic effects.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Rationale: Only metabolically active, viable cells can reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Outlook

The this compound scaffold and its related benzenesulfonamide-hydrazone hybrids represent a highly promising avenue for anticancer drug development. Their straightforward synthesis, modular nature allowing for extensive structure-activity relationship studies, and potent efficacy against a range of cancer cell lines underscore their potential. The data clearly indicates that fine-tuning the electronic properties of substituents can dramatically enhance cytotoxic activity.

Future research should focus on lead optimization to improve potency and selectivity, comprehensive mechanistic studies to identify additional molecular targets, and progression to in vivo animal models to evaluate efficacy and safety in a whole-organism context.

References

  • Titi, A., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, and in-vitro anticancer activity of novel benzenesulfonamide-hydrazone hybrids. Journal of Molecular Structure, 1264, 133279. [Link]

  • Yusof, M., et al. (2021). Synthesis, Characterization and Biological Evaluation of New Benzenesulfonamide Derivatives as Potential Anticancer Agents. Pharmaceuticals, 14(9), 895. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Anticancer activity of some synthesized sulphonamide-based hydrazone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1549-1557. [Link]

  • Akocak, S., et al. (2018). Benzenesulfonamide-hydrazone derivatives as selective inhibitors of tumor-associated carbonic anhydrase IX and XII. Bioorganic & Medicinal Chemistry, 26(12), 3469-3475. [Link]

A Comparative Guide to the Cross-Reactivity Profile of 4-Hydrazino-N-methylbenzenemethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Sulfonamide Cross-Reactivity

For decades, the potential for cross-reactivity among sulfonamide-containing compounds has been a significant concern in drug development and clinical practice. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 4-Hydrazino-N-methylbenzenemethanesulfonamide, a molecule with demonstrated anticancer and antimicrobial properties, and an intermediate in the synthesis of Sumatriptan.[1][2][3] While the dogma of broad sulfonamide cross-reactivity is being increasingly challenged by scientific evidence, a thorough and objective assessment of any new sulfonamide-containing entity remains a critical aspect of preclinical safety evaluation.[4][5]

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the structural basis of sulfonamide hypersensitivity, outline a suite of robust experimental protocols for assessing cross-reactivity, and provide a comparative analysis of this compound against other key sulfonamide drugs, supported by hypothetical but representative experimental data.

The Scientific Rationale: Deconstructing Sulfonamide Cross-Reactivity

Historically, concerns about cross-reactivity have stemmed from the shared sulfonamide moiety across a wide range of drugs. However, extensive research has revealed that the immunologic determinants for hypersensitivity reactions to sulfonamide antibiotics are often more specific.[6][7] Key structural features implicated in these reactions include:

  • The N1 Heterocyclic Ring: Present in many sulfonamide antibiotics, this ring is a primary immunologic determinant for Type I hypersensitivity reactions.[6][7]

  • The N4 Amino Nitrogen: The stereospecific metabolism of the N4 amino group in sulfonamide antibiotics can lead to the formation of reactive metabolites that trigger cytotoxic or immune responses.[6][7]

Crucially, many non-antibiotic sulfonamides lack one or both of these structural features, making the likelihood of true cross-reactivity low.[6][7] this compound does not possess a classic N1 heterocyclic ring or an N4 arylamine group, suggesting a potentially lower risk of cross-reactivity with traditional sulfonamide antibiotics. However, its hydrazine group introduces a different chemical reactivity profile that warrants careful investigation.

A Proposed Experimental Workflow for Assessing Cross-Reactivity

To definitively characterize the cross-reactivity profile of this compound, a multi-pronged approach employing both in silico and in vitro methods is recommended.

Caption: A proposed workflow for assessing the cross-reactivity of this compound.

Part 1: In Silico Profiling

In silico methods provide a rapid and cost-effective initial screen to identify potential off-targets and guide subsequent in vitro testing.

1. Molecular Similarity Analysis:

  • Objective: To quantify the structural similarity of this compound to a library of known drugs, particularly other sulfonamides.

  • Method: Utilize computational tools to calculate 2D and 3D molecular similarity coefficients (e.g., Tanimoto coefficient) against databases of approved drugs and bioactive compounds.[8]

  • Interpretation: A high degree of structural similarity to a drug with a known off-target profile may indicate a higher likelihood of cross-reactivity.

2. Target Fishing and Molecular Docking:

  • Objective: To predict potential protein targets of this compound based on its structure and to model its binding interactions.

  • Method: Employ reverse docking algorithms to screen the compound against a comprehensive library of protein structures. For high-probability targets, perform detailed molecular docking simulations to predict binding affinity and mode.

  • Interpretation: Favorable docking scores and plausible binding interactions with off-target proteins warrant further investigation through in vitro assays.

Part 2: In Vitro Experimental Validation

Based on the in silico analysis and the known targets of other sulfonamide drugs, a panel of in vitro assays should be conducted.

1. Enzyme Inhibition Assays:

  • Objective: To quantitatively measure the inhibitory activity of this compound against key enzymes known to be targeted by other sulfonamides.

  • Protocol:

    • Select a panel of enzymes, including Carbonic Anhydrases (e.g., CA-II, CA-IX), Cyclooxygenases (COX-1, COX-2), and other relevant enzymes identified through in silico screening.

    • Perform kinetic assays in the presence of varying concentrations of the test compound.

    • Determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.

  • Data Presentation:

CompoundPrimary TargetIC50 vs. MCF-7 (µM)[1]IC50 vs. CA-II (µM)IC50 vs. COX-2 (µM)
This compound (Anticancer)0.5 >100>100
Celecoxib (Comparator)COX-2 InhibitorNot Applicable250.04
Acetazolamide (Comparator)Carbonic Anhydrase InhibitorNot Applicable0.01>100

2. Receptor Binding Assays:

  • Objective: To assess the binding affinity of this compound to a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Method: Employ radioligand binding assays or fluorescence-based binding assays to determine the compound's ability to displace known ligands from their receptors.

  • Interpretation: Significant binding to off-target receptors may indicate the potential for pharmacological side effects.

3. Tissue Cross-Reactivity (TCR) Studies:

  • Objective: To identify any unintended binding of this compound to human tissues.[9][10][11][12]

  • Protocol:

    • Utilize immunohistochemistry (IHC) to apply the test compound to a panel of frozen human tissues.[12]

    • A comprehensive panel should include major organs and tissues.[9]

    • Detect binding using a labeled antibody against the compound or a derivative.

    • Evaluate the staining pattern and intensity.

  • Interpretation: Specific and high-intensity staining in unexpected tissues can reveal potential sites of off-target activity and toxicity.[9]

TCR_Workflow start Start: Compound 4-Hydrazino-N-methyl- benzenemethanesulfonamide tissue_panel Panel of Frozen Human Tissues (≥30 types) start->tissue_panel Apply to ihc Immunohistochemistry (IHC) Staining with Compound tissue_panel->ihc detection Detection with Labeled Antibody ihc->detection analysis Microscopic Analysis: Staining Pattern & Intensity detection->analysis report Final Report: Identification of Off-Target Binding analysis->report

Caption: A simplified workflow for Tissue Cross-Reactivity (TCR) studies.

Comparative Analysis and Discussion

The primary known biological activity of this compound is its anticancer effect, with a reported IC50 of 0.5 µM against the MCF-7 breast cancer cell line.[1] A successful cross-reactivity assessment would ideally demonstrate a high degree of selectivity for its intended target(s) over other proteins, particularly those targeted by clinically used sulfonamides.

Based on the hypothetical data in the table above, this compound shows high selectivity. Its potent anticancer activity is not accompanied by significant inhibition of carbonic anhydrase or COX-2, two common off-targets for some sulfonamide-containing drugs. This lack of activity against CA-II and COX-2, if experimentally confirmed, would strongly support a favorable and specific mechanism of action.

Conclusion and Future Directions

The assertion that all sulfonamide-containing drugs exhibit cross-reactivity is not supported by current scientific understanding.[4][5] A rigorous, evidence-based approach is essential to accurately characterize the safety profile of any new chemical entity. For this compound, the recommended workflow of in silico screening followed by a comprehensive panel of in vitro assays will provide the necessary data to confidently assess its cross-reactivity potential.

Future studies should also investigate the metabolic profile of this compound, as reactive metabolites can be a source of idiosyncratic adverse drug reactions. A thorough understanding of its mechanism of action and off-target profile will be crucial for its potential development as a therapeutic agent.

References

  • Benchchem. A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41–48. Available from: [Link].

  • Johnson, K. K., & Green, D. L. (2005). Sulfonamide cross-reactivity: fact or fiction?. The Annals of Pharmacotherapy, 39(2), 290–301. Available from: [Link].

  • Verma, R., & Tabb, D. L. (2012). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American Journal of Health-System Pharmacy, 69(11), 925–932. Available from: [Link].

  • ResearchGate. Sulfonamide allergy and cross-reactivity. Available from: [Link].

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. Available from: [Link].

  • ResearchGate. Cross-reactivity Between Sulfonamide Medications. Available from: [Link].

  • Creative Biolabs. Tissue Cross-Reactivity Studies. Available from: [Link].

  • Prisys Events. (2024). How To Conduct Preclinical Pharmacology/Toxicology Evaluation Of ADCs?. Available from: [Link].

  • Molbase. Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. Available from: [Link].

  • ResearchGate. In Vitro and In Vivo Tests for Drug Hypersensitivity Reactions. Available from: [Link].

  • HistoWiz. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Available from: [Link].

  • ResearchGate. Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Available from: [Link].

  • Google Patents. KR100566562B1 - Manufacturing method of sumatriptan.
  • PharmaCompass. 4-Hydrazino-N-methylbenzene methanesulphonamide hydrochloride. Available from: [Link].

  • ResearchGate. Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection. Available from: [Link].

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Comparative analysis of 4-Hydrazino-N-methylbenzenemethanesulfonamide synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Hydrazino-N-methylbenzenemethanesulfonamide is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this important intermediate, offering in-depth technical insights, detailed experimental protocols, and supporting data to inform your selection of the most suitable method.

At a Glance: A Comparative Overview of Synthesis Routes

Two principal synthetic strategies have been identified for the preparation of this compound. The most established method involves the diazotization of an aromatic amine followed by reduction. A second, less-documented but viable alternative, is the direct nucleophilic substitution of a chloro-substituted precursor with hydrazine.

Route Starting Material Key Steps Typical Yield Purity Key Considerations
Route 1: Diazotization and Reduction 4-Amino-N-methylbenzenemethanesulfonamide1. Diazotization with NaNO₂/HCl2. Reduction of the diazonium salt70-91%[1]~91%[1]Well-established, high-purity potential. Requires careful temperature control due to the unstable diazonium intermediate. The choice of reducing agent impacts cost, safety, and work-up.
Route 2: Nucleophilic Aromatic Substitution 4-Chloro-N-methylbenzenemethanesulfonamideDirect displacement of the chloro group with hydrazine hydrateModerate to High (estimated)Good to Excellent (estimated)Potentially more direct and avoids the unstable diazonium salt. Requires a suitable chloro-precursor and careful control of reaction conditions to avoid side reactions.

Route 1: The Predominant Pathway - Diazotization and Reduction

This classical and widely adopted method is a two-step process commencing with the conversion of the primary aromatic amine of 4-Amino-N-methylbenzenemethanesulfonamide into a reactive diazonium salt, which is then reduced to the desired hydrazine derivative.

Logical Workflow for Route 1

cluster_0 Synthesis of Starting Material cluster_1 Main Synthesis Start 4-Nitro-N-methylbenzenemethanesulfonamide Step1 Reduction (e.g., Hydrazine Hydrate/Catalyst) Start->Step1 Product1 4-Amino-N-methylbenzenemethanesulfonamide Step1->Product1 Product1_ref 4-Amino-N-methylbenzenemethanesulfonamide Step2 Diazotization (NaNO₂, HCl, 0-5 °C) Product1_ref->Step2 Intermediate Diazonium Salt Intermediate (Unstable) Step2->Intermediate Step3 Reduction (e.g., SnCl₂, Na₂SO₃) Intermediate->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Workflow for the synthesis of this compound via diazotization and reduction.

Step 1: Synthesis of the Starting Material: 4-Amino-N-methylbenzenemethanesulfonamide

The common precursor for the diazotization reaction is 4-Amino-N-methylbenzenemethanesulfonamide. This is typically synthesized via the reduction of 4-nitro-N-methylbenzenemethanesulfonamide.

A robust method for this reduction utilizes hydrazine hydrate as the reducing agent in the presence of a catalyst, such as Raney Nickel or another suitable metal catalyst. This approach is often preferred over methods like catalytic hydrogenation due to its operational simplicity and avoidance of high-pressure hydrogen gas.

Materials and Reagents:

  • 4-nitro-N-methylbenzenemethanesulfonamide

  • Hydrazine hydrate (80%)

  • Raney Nickel (Ra-Ni) or other suitable catalyst

  • Methanol or Ethanol

Procedure:

  • In a reaction flask equipped with a stirrer, thermometer, and reflux condenser, add methanol and 4-nitro-N-methylbenzenemethanesulfonamide.

  • Add the activated Raney Nickel catalyst to the mixture.

  • Slowly add hydrazine hydrate to the suspension.

  • The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • After completion, the reaction mixture is cooled, and the catalyst is carefully filtered off.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent to afford 4-Amino-N-methylbenzenemethanesulfonamide as a solid.

A reported synthesis using hydrazine hydrate and a catalyst indicates a yield of over 92% with high purity.[2]

Step 2: Diazotization and Reduction to this compound

This step involves the conversion of the primary amino group of 4-Amino-N-methylbenzenemethanesulfonamide to a diazonium salt, which is then immediately reduced to the hydrazine.

This protocol is a well-documented method for the synthesis of the target compound.[1]

Materials and Reagents:

  • 4-Amino-N-methylbenzenemethanesulfonamide

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Water

  • Diethyl ether

Procedure:

  • Prepare a solution of sodium nitrite in water.

  • In a separate reaction vessel, prepare a cooled (0 °C) and stirred mixture of 4-Amino-N-methylbenzenemethanesulfonamide, water, and concentrated hydrochloric acid.

  • Slowly add the sodium nitrite solution to the amine mixture, ensuring the temperature does not exceed 0 °C.

  • After stirring for approximately 15 minutes, this diazonium salt mixture is slowly added to a cold solution of stannous chloride dihydrate in concentrated hydrochloric acid, again maintaining a temperature below 0 °C.

  • Once the addition is complete, the mixture is allowed to warm to room temperature over about an hour.

  • The resulting solid is collected by filtration, washed thoroughly with diethyl ether, and dried to give this compound hydrochloride as a white powder.

This method has been reported to yield the product with a purity of 91.3%.[1]

While stannous chloride is effective, other reducing agents can be employed, each with its own set of advantages and disadvantages.

  • Sodium Sulfite (Na₂SO₃): A common and cost-effective reducing agent. The reaction typically involves adding the diazonium salt solution to a solution of sodium sulfite.

  • Sodium Bisulfite (NaHSO₃): Similar to sodium sulfite, it is a mild reducing agent for this transformation.

  • Zinc Dust: A more potent reducing agent that can also be used for this conversion.

  • Triphenylphosphine: A milder reducing agent that can offer higher selectivity in some cases, but it is also more expensive.

The choice of reducing agent will depend on factors such as cost, desired purity, and the presence of other functional groups in the molecule.

Route 2: A More Direct Approach - Nucleophilic Aromatic Substitution

An alternative, though less commonly documented, synthetic strategy involves the direct displacement of a leaving group, such as a halogen, from the aromatic ring by hydrazine. This route circumvents the need for the potentially unstable diazonium salt intermediate.

Logical Workflow for Route 2

Start 4-Chloro-N-methylbenzenemethanesulfonamide Step1 Nucleophilic Substitution (Hydrazine Hydrate) Start->Step1 FinalProduct This compound Step1->FinalProduct

Caption: Proposed workflow for the synthesis via nucleophilic aromatic substitution.

Proposed Experimental Protocol: Nucleophilic Substitution with Hydrazine

This protocol is based on analogous syntheses of similar hydrazinyl-sulfonamide compounds.

Materials and Reagents:

  • 4-Chloro-N-methylbenzenemethanesulfonamide

  • Hydrazine hydrate

  • A suitable solvent (e.g., ethanol, water, or a mixture)

Procedure:

  • In a reaction vessel, dissolve 4-Chloro-N-methylbenzenemethanesulfonamide in a suitable solvent.

  • Add an excess of hydrazine hydrate to the solution.

  • The reaction mixture is then heated to reflux for an extended period until the starting material is consumed (monitored by TLC).

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting residue can be treated with an appropriate work-up procedure, potentially involving an acid-base extraction, to isolate the desired product.

  • Further purification can be achieved by recrystallization or column chromatography.

The reactivity of the chloro-group in 4-chloro-N-methylbenzenemethanesulfonamide is enhanced, making it susceptible to nucleophilic substitution.[3]

Comparative Analysis and Concluding Remarks

The choice between these two synthetic routes will ultimately depend on the specific needs and resources of the laboratory.

  • Route 1 (Diazotization and Reduction) is a well-established and reliable method that can provide high-purity material. Its primary drawback is the handling of the unstable diazonium salt, which necessitates strict temperature control. The variety of available reducing agents offers some flexibility in terms of cost and reaction conditions.

  • Route 2 (Nucleophilic Aromatic Substitution) presents a more direct and potentially safer alternative by avoiding the diazonium intermediate. However, the availability and cost of the starting material, 4-chloro-N-methylbenzenemethanesulfonamide, may be a limiting factor. The reaction conditions, particularly temperature and reaction time, would need to be carefully optimized to achieve high yields and minimize side products.

For large-scale industrial production, the well-understood parameters of the diazotization route may be preferable. For smaller-scale laboratory synthesis, the nucleophilic substitution route could be an attractive option if the starting material is readily accessible. Further research and optimization of the nucleophilic substitution route could establish it as a more widely used method for the synthesis of this compound.

References

  • PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-N-methylbenzene methane sulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydrazinyl-N-methylbenzenemethanesulfonamide Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydrazinyl-N-methylbenzenemethanesulfonamide. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-nitro-N-methyl Benzene methane sulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N-methylbenzeneethanesulfonamide. Retrieved from [Link]

  • ChemBK. (2024, April 9). BENZENEMETHANESULFONAMIDE,N-METHYL-4-NITRO-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-N-methylbenzenesulfonamide. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, 4-Nitro-methyl-benzene-methane-sulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
  • ResearchGate. (n.d.). (PDF) 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate. Retrieved from [Link]

  • Google Patents. (n.d.). KR100566562B1 - Manufacturing method of sumatriptan.
  • Asian Journal of Chemistry. (2011). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Retrieved from [Link]

  • PubChem. (n.d.). CID 139083282 | C16H16Cl2N2O2. Retrieved from [Link]

  • Gsrs. (n.d.). This compound HYDROCHLORIDE. Retrieved from [Link]

  • Chemsrc. (2025, September 6). 4-AMINO-N-METHYLBENZENEETHANESULFONAMIDE | CAS#:98623-16-6. Retrieved from [Link]

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A Comparative Benchmarking Guide to Carbonic Anhydrase Inhibition: Profiling 4-Hydrazino-N-methylbenzenemethanesulfonamide Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Carbonic Anhydrase in Physiology and Disease

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes essential to fundamental physiological processes, including respiration, pH homeostasis, and electrolyte secretion.[1] These zinc-containing enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] In humans, various CA isoforms are expressed in different tissues, and their dysregulation is implicated in several pathologies. Consequently, CA isoforms have emerged as significant therapeutic targets for a range of conditions such as glaucoma, epilepsy, and certain cancers.[1][3]

The primary class of CA inhibitors (CAIs) consists of compounds containing an unsubstituted sulfonamide moiety (R-SO₂NH₂). This functional group coordinates with the zinc ion in the enzyme's active site, disrupting its catalytic activity.[1] This guide provides a comprehensive comparative analysis of a novel investigational compound, 4-Hydrazino-N-methylbenzenemethanesulfonamide , against two well-established, clinically relevant carbonic anhydrase inhibitors: Acetazolamide and Dorzolamide .

While direct experimental data on the CA inhibitory activity of this compound is emerging, its structural features—specifically the benzenesulfonamide core—strongly suggest it belongs to this class of inhibitors. A structurally related compound, 4-(N-Methyl-hydrazino)-benzenesulfonamide, has demonstrated potent inhibition of human carbonic anhydrase XII (hCA XII) with a Ki of 11 nM, and moderate inhibition of hCA II with a Ki of 150 nM.[4] This guide will, therefore, benchmark the theoretical potential and comparative performance of this compound within the context of these established CAIs, providing researchers with the foundational knowledge and experimental framework for its evaluation.

Mechanism of Action: A Tale of Three Sulfonamides

The inhibitory action of sulfonamide-based compounds against carbonic anhydrase is a well-elucidated mechanism centered on the interaction with the zinc ion in the enzyme's active site.

The Core Interaction: Zinc Binding

The catalytic cycle of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. Sulfonamide inhibitors function by mimicking the transition state of this reaction. The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion, displacing the catalytically crucial water molecule or hydroxide ion. This binding effectively blocks the enzyme's active site, preventing substrate access and halting catalysis.[5]

Diagram: Generalized Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

G cluster_enzyme CA Active Site cluster_inhibitor Sulfonamide Inhibitor Zn(II) Zn(II) His1 His Zn(II)->His1 His2 His Zn(II)->His2 His3 His Zn(II)->His3 H2O H₂O Zn(II)->H2O Inhibitor R-SO₂NH₂ Inhibitor->Zn(II) Displaces H₂O and binds to Zn(II)

Caption: Sulfonamide inhibitors bind to the active site zinc ion, displacing water.

Comparative Profiles of the Inhibitors

While all three compounds share the core sulfonamide pharmacophore, their distinct structural modifications influence their potency, isoform selectivity, and pharmacokinetic properties.

  • This compound : This compound features a hydrazino group, which may influence its binding kinetics and interactions with residues in the active site cleft. The N-methyl group on the sulfonamide tail can also affect its binding orientation and selectivity across different CA isoforms.

  • Acetazolamide : As a pioneering CA inhibitor, acetazolamide is a non-selective inhibitor of multiple CA isoforms.[6] Its heterocyclic thiadiazole ring contributes to its high affinity for the active site. Clinically, its systemic administration leads to broad inhibition of CAs throughout the body, resulting in diuretic effects and reduction of intraocular and intracranial pressure.[6][7][8]

  • Dorzolamide : Developed for topical ophthalmic use, dorzolamide exhibits greater selectivity for hCA II and IV, which are abundant in the ciliary processes of the eye.[9] This selectivity, combined with its localized delivery, minimizes the systemic side effects associated with oral CAIs like acetazolamide.[10][11][12]

Comparative Inhibitory Potency: A Data-Driven Overview

To provide a clear comparison, the following table summarizes the known inhibitory constants (Ki) of the benchmark compounds against key human carbonic anhydrase isoforms. While experimental data for this compound is not yet widely published, we include the data for its close structural analog to provide a reasonable estimate of its potential activity.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
4-(N-Methyl-hydrazino)-benzenesulfonamide 28000150Data not available11
Acetazolamide 25012255.7
Dorzolamide 30003.549052

Data for Acetazolamide and Dorzolamide are compiled from various literature sources. Data for 4-(N-Methyl-hydrazino)-benzenesulfonamide is from BindingDB.[4]

Experimental Protocols for Comparative Benchmarking

To empirically determine and compare the inhibitory potency of this compound, a standardized in vitro carbonic anhydrase inhibition assay is required. The following protocol outlines a robust and widely accepted colorimetric method.

Principle of the Assay

This assay leverages the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, 4-nitrophenyl acetate (p-NPA), to the yellow-colored product, 4-nitrophenol. The rate of 4-nitrophenol formation, monitored spectrophotometrically at 400-405 nm, is proportional to the CA activity. The presence of an inhibitor will decrease the rate of this reaction.[1]

Diagram: Experimental Workflow for CA Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis Reagents Prepare Assay Buffer, CA Enzyme Solution, Substrate (p-NPA), and Inhibitor Stock Solutions Plate Pipette Reagents into 96-well plate: - Enzyme Control - Inhibitor Control - Solvent Control - Test Compound Wells Reagents->Plate Incubate Pre-incubate enzyme with inhibitors for 10-15 minutes at room temperature Plate->Incubate Initiate Initiate reaction by adding p-NPA substrate to all wells Incubate->Initiate Measure Measure absorbance at 405 nm in kinetic mode for 30-60 minutes Initiate->Measure Calculate Calculate the rate of reaction (slope) for each well Measure->Calculate IC50 Determine IC₅₀ values by plotting percent inhibition versus inhibitor concentration Calculate->IC50

Caption: Workflow for the colorimetric CA inhibition assay.

Step-by-Step Methodology

1. Reagent Preparation:

  • CA Assay Buffer: 50 mM Tris-sulfate buffer, pH 7.6, containing 0.1 mM ZnCl₂.
  • CA Enzyme Solution: Prepare a working solution of purified human carbonic anhydrase (e.g., hCA II) in CA Dilution Buffer to the desired concentration. Commercially available kits often provide pre-aliquoted and quality-controlled enzyme.[13][14]
  • CA Substrate: Prepare a stock solution of 4-nitrophenyl acetate (p-NPA) in a water-miscible organic solvent like DMSO or acetonitrile.
  • Inhibitor Solutions: Prepare stock solutions of this compound, Acetazolamide, and Dorzolamide in DMSO. Create a series of dilutions to cover a range of concentrations for IC₅₀ determination.

2. Assay Procedure (96-well plate format):

  • Enzyme Control (EC) wells: Add CA Assay Buffer and CA Enzyme solution.
  • Inhibitor Control (IC) wells: Add a known potent inhibitor (e.g., Acetazolamide) at a high concentration to confirm assay performance.[13]
  • Solvent Control (SC) wells: Add CA Assay Buffer, CA Enzyme, and the same volume of DMSO used for the test compounds to account for any solvent effects.
  • Test Compound (S) wells: Add CA Assay Buffer, CA Enzyme, and the desired concentration of the test inhibitor (this compound).
  • Background Control (BC) wells: Add CA Assay Buffer and the test inhibitor, but no enzyme, to correct for any non-enzymatic hydrolysis of the substrate.
  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.[14]

3. Reaction Initiation and Measurement:

  • Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.
  • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 30-60 minutes at room temperature.[14]

4. Data Analysis:

  • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_background) / (V_enzyme_control - V_background)] x 100
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion and Future Directions

Based on its chemical structure, this compound is a promising candidate for a carbonic anhydrase inhibitor. Its performance, benchmarked against the established drugs Acetazolamide and Dorzolamide, will depend on its specific inhibitory potency (IC₅₀/Ki values) and its selectivity profile across the various human CA isoforms. The provided experimental framework offers a robust methodology for researchers to quantitatively assess its activity.

Future investigations should focus on determining the IC₅₀ values of this compound against a panel of physiologically relevant CA isoforms (e.g., I, II, IV, IX, and XII) to establish its selectivity. Furthermore, cell-based assays and in vivo studies will be crucial to evaluate its therapeutic potential and pharmacokinetic properties. This comparative guide serves as a foundational resource for drug development professionals to position this novel compound within the landscape of carbonic anhydrase inhibitors.

References

  • The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. PubMed. Available at: [Link]

  • Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Mount Sinai Scholars Portal. Available at: [Link]

  • Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition. PubMed. Available at: [Link]

  • Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-Selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. ACS Publications. Available at: [Link]

  • Topical carbonic anhydrase inhibitors. PubMed. Available at: [Link]

  • What is the mechanism of action of acetazolamide? Dr.Oracle. Available at: [Link]

  • Understanding the Dual Inhibition of COX-2 and Carbonic Anhydrase-II by Celecoxib and CG100649 Using Density Functional Theory Calculations and other Molecular Modelling Approaches. PubMed. Available at: [Link]

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  • What is the mechanism of Acetazolamide? Patsnap Synapse. Available at: [Link]

  • Effects of the selective cyclooxygenase-2 inhibitor analgesic celecoxib on renal carbonic anhydrase enzyme activity: a randomized, controlled trial. PubMed. Available at: [Link]

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  • Acetazolamide. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Clinical pharmacokinetics of dorzolamide. PubMed. Available at: [Link]

  • Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. PubMed Central. Available at: [Link]

  • Carbonic anhydrase inhibitors in glaucoma. GPnotebook. Available at: [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. Available at: [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

  • Inhibition of carbonic anhydrases with glycosyltriazole benzene sulfonamides. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PubMed Central. Available at: [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. Available at: [Link]

  • BindingDB BDBM50160669 4-(N-Methyl-hydrazino)-benzenesulfonamide::CHEMBL183913. BindingDB. Available at: [Link]

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A Comparative Guide to the Structural Activity Relationship of 4-Hydrazino-N-methylbenzenemethanesulfonamide Analogs as Potential IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, playing a pivotal role in tumor immune evasion.[1][2] Its overexpression in the tumor microenvironment leads to the depletion of the essential amino acid L-tryptophan and the accumulation of its metabolite, kynurenine. This metabolic shift suppresses the activity of effector T cells and promotes the generation of regulatory T cells (Tregs), effectively creating an immunosuppressive shield for the tumor.[1][2] Consequently, the development of small molecule inhibitors of IDO1 is a highly pursued therapeutic strategy.

This guide provides a comprehensive analysis of the structural activity relationship (SAR) of 4-Hydrazino-N-methylbenzenemethanesulfonamide and its analogs as potential IDO1 inhibitors. While direct and extensive SAR studies on this specific scaffold are emerging, this document synthesizes findings from related compound classes, particularly phenylhydrazines and sulfonamide-containing IDO1 inhibitors, to provide a predictive framework for rational drug design.

The Central Role of the Hydrazino Moiety: A Heme-Targeting Pharmacophore

The biological activity of this compound analogs as IDO1 inhibitors is likely anchored by the hydrazino (-NHNH2) group. IDO1 is a heme-containing enzyme, and a common mechanism of inhibition for many small molecules is the direct coordination of the inhibitor to the ferric or ferrous iron of the heme prosthetic group.[3]

Screening of fragment libraries has identified hydrazine-containing compounds as potent IDO1 inhibitors.[4][5] Spectroscopic and in silico docking studies have indicated that the hydrazine moiety directly interacts with the IDO1 heme.[4][5] Notably, phenylhydrazine has been identified as a potent IDO1 inhibitor with an IC50 value of 0.25 ± 0.07 μM, highlighting the significance of this functional group for inhibitory activity.[4][5] This interaction is crucial for blocking the binding of the natural substrate, L-tryptophan, to the active site.

cluster_IDO1 IDO1 Active Site cluster_Inhibitor This compound Analog Heme Heme Hydrophobic_Pocket_A Hydrophobic Pocket A Hydrophobic_Pocket_B Hydrophobic Pocket B Hydrazino Hydrazino Group Hydrazino->Heme Coordination to Heme Iron Aromatic_Ring Aromatic Ring Hydrazino->Aromatic_Ring Aromatic_Ring->Hydrophobic_Pocket_A Hydrophobic Interaction Sulfonamide_Linker Sulfonamide Linker Aromatic_Ring->Sulfonamide_Linker R_Group R-Group (e.g., N-methyl) Sulfonamide_Linker->R_Group R_Group->Hydrophobic_Pocket_B Interaction with Pocket B

Caption: Proposed binding mode of this compound analogs within the IDO1 active site.

Structural Activity Relationship (SAR) Analysis

The following sections dissect the key structural components of this compound and predict how modifications may impact IDO1 inhibitory activity based on existing literature for related inhibitors.

The Hydrazino Group and its Bioisosteres

As established, the hydrazino group is the critical pharmacophore.

  • Substitution on the Hydrazine: N'-substitution on the terminal nitrogen of the hydrazine could modulate binding affinity and pharmacokinetic properties. However, extensive substitution may disrupt the crucial interaction with the heme iron.

  • Bioisosteric Replacement: Replacing the hydrazino group with other known heme-binding moieties is a viable strategy. Potential bioisosteres include:

    • Hydroxyamidine: This group is present in the potent IDO1 inhibitor Epacadostat (INCB024360).[6]

    • Imidazole/Triazole: These heterocycles are found in several classes of IDO1 inhibitors and are known to coordinate with the heme iron.[3][7]

    • Secondary Sulfonamides: The sulfonamide moiety itself can act as a heme-binding function.[8]

The Benzenemethanesulfonamide Scaffold

The benzenemethanesulfonamide core serves as a scaffold to position the hydrazino group for optimal interaction with the heme and to engage in further interactions within the active site.

  • Substitution on the Benzene Ring: The substitution pattern on the aromatic ring can significantly influence potency and selectivity.

    • Electron-withdrawing vs. Electron-donating Groups: The electronic nature of the substituents can affect the pKa of the hydrazino group, thereby modulating its heme-binding affinity. For other IDO1 inhibitors, electron-withdrawing groups have been shown to be favorable.[9]

    • Positional Isomers: The position of the hydrazino group relative to the methanesulfonamide moiety is likely critical. The para-substitution pattern in the parent compound may be optimal for spanning key interaction points in the active site.

  • Replacement of the Benzene Ring: Replacing the benzene ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) could lead to improved properties such as solubility and metabolic stability.

The N-Methyl Group

The N-methyl group on the sulfonamide nitrogen can influence the compound's properties in several ways.

  • Steric Effects: The methyl group can provide a degree of steric hindrance that may favor a specific binding conformation.

  • Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can affect cell permeability and pharmacokinetic properties.

  • Metabolic Stability: N-alkylation of sulfonamides can influence their metabolic fate.[1][10]

  • SAR of N-Alkylation: A study on secondary sulfonamides as IDO1 inhibitors suggests that the nature of the N-substituent is important for activity.[8] Exploring a range of N-alkyl and N-aryl substituents would be a key area for optimization. Removing the methyl group to give the corresponding primary sulfonamide could also be investigated.

Summary of Predicted SAR
Molecular FragmentModificationPredicted Impact on IDO1 ActivityRationale/Supporting Evidence
Hydrazino Group N'-substitutionPotentially decreases activityMay disrupt heme coordination.[4][5]
Bioisosteric Replacement (e.g., hydroxyamidine, imidazole)Potentially maintained or improved activityKnown heme-binding pharmacophores in other potent IDO1 inhibitors.[3][6]
Benzene Ring Electron-withdrawing substituentsPotentially increases activityFavorable in other IDO1 inhibitor series.[9]
Replacement with heterocyclesMay improve physicochemical propertiesCommon drug discovery strategy.
N-Methyl Group Removal (Primary Sulfonamide)Activity may be retained or alteredSAR of secondary sulfonamides suggests importance of N-substituent.[8]
Variation of alkyl/aryl substituentActivity is likely to be sensitive to this changeModulates steric and electronic properties for interaction with hydrophobic pockets.[8]

Experimental Protocols

Synthesis of this compound Hydrochloride

A common synthetic route to this compound hydrochloride involves the diazotization of 4-Amino-N-methylbenzenemethanesulfonamide followed by reduction.[11]

Start 4-Amino-N-methyl- benzenemethanesulfonamide Step1 1. NaNO2, HCl, 0°C 2. SnCl2·2H2O, HCl, 0°C Start->Step1 Diazotization & Reduction Product 4-Hydrazino-N-methyl- benzenemethanesulfonamide·HCl Step1->Product

Caption: Synthetic scheme for this compound hydrochloride.

Step-by-Step Protocol:

  • Diazotization:

    • To a cooled (0°C) and stirred mixture of 4-Amino-N-methylbenzenemethanesulfonamide in water and concentrated hydrochloric acid, a solution of sodium nitrite in water is added slowly, maintaining the temperature below 0°C.

    • The mixture is stirred for a short period (e.g., 15 minutes) to ensure complete formation of the diazonium salt.

  • Reduction:

    • The cold diazonium salt solution is then added slowly to a cold (below 0°C) solution of stannous chloride dihydrate in concentrated hydrochloric acid.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature.

  • Isolation:

    • The resulting solid precipitate is collected by filtration, washed with a suitable organic solvent (e.g., diethyl ether), and dried to yield the final product as a hydrochloride salt.[11]

In Vitro IDO1 Inhibition Assay: HeLa Cell-Based Kynurenine Measurement

This assay measures the ability of a test compound to inhibit IDO1 activity in a cellular context.[6]

Principle: HeLa cells are stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1. The cells are then treated with the test compounds in the presence of L-tryptophan. The amount of kynurenine produced and secreted into the cell culture medium is quantified as a measure of IDO1 activity.

Step-by-Step Protocol:

  • Cell Culture and IDO1 Induction:

    • HeLa cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Compound Treatment:

    • The culture medium is replaced with fresh medium containing L-tryptophan and serial dilutions of the test compounds.

    • The cells are incubated for a further 24-48 hours.

  • Kynurenine Quantification:

    • Aliquots of the cell culture supernatant are collected.

    • The kynurenine concentration is determined by measuring the absorbance at 480 nm after the addition of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • Data Analysis:

    • The percentage of IDO1 inhibition is calculated for each compound concentration relative to a vehicle control.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of IDO1 activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6]

Conclusion and Future Directions

The structural framework of this compound presents a promising starting point for the development of novel IDO1 inhibitors. The presence of a hydrazine moiety, a known heme-binding pharmacophore, strongly suggests a direct inhibitory mechanism. The benzenemethanesulfonamide scaffold provides ample opportunities for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on a systematic SAR exploration of this chemical class. Key areas of investigation include:

  • Synthesis and evaluation of a focused library of analogs with variations in the N-substituent of the sulfonamide, substitution patterns on the aromatic ring, and bioisosteric replacements for the hydrazine group.

  • X-ray crystallography studies of potent analogs in complex with IDO1 to elucidate the precise binding mode and guide further structure-based design.

  • In vivo evaluation of lead compounds in syngeneic mouse tumor models to assess their anti-tumor efficacy and pharmacodynamic effects on tryptophan and kynurenine levels.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation IDO1 inhibitors with the potential to enhance the efficacy of cancer immunotherapy.

References

  • Molbase. (n.d.). Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. Retrieved from [Link]

  • Li, Y., et al. (2018). Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. Acta Pharmaceutica Sinica B, 8(4), 596-607.
  • Röhrig, U. F., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 947-951.
  • Google Patents. (n.d.). KR100566562B1 - Manufacturing method of sumatriptan.
  • Li, M., et al. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry, 11, 1189562.
  • Anderson, R. F., et al. (2014). Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1). Bioorganic & Medicinal Chemistry, 22(1), 70-76.
  • PubMed. (2014). Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1). Bioorganic & Medicinal Chemistry, 22(1), 70-76.
  • Drienovska, I., & Kasyan, L. I. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(2), 10-18.
  • Google Patents. (n.d.). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
  • ResearchGate. (n.d.). IDO1 inhibitory activities of synthesized compounds. Retrieved from [Link]

  • Liu, X., et al. (2018). Design, synthesis and structure-activity relationship study of novel naphthoindolizine and indolizinoquinoline-5,12-dione derivatives as IDO1 inhibitors. Bioorganic & Medicinal Chemistry, 26(18), 5035-5045.
  • Li, F., et al. (2020). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology, 11, 562128.
  • Supuran, C. T., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902.
  • Galli, F., et al. (2020). Trial watch: IDO inhibitors in cancer therapy. OncoImmunology, 9(1), 1777625.
  • ResearchGate. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Retrieved from [Link]

  • Fox, J. M., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of the American Chemical Society, 141(42), 16826-16839.
  • Krasavin, M., et al. (2020). Synthesis and carbonic anhydrase I, II, IX and XII inhibitory activity of sulfonamide derivatives of quinoxaline 1,4-dioxides. Scientific Reports, 10(1), 1-13.
  • Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795-6811.
  • PubMed. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of the American Chemical Society, 141(42), 16826-16839.
  • Ghorab, M. M., et al. (2020). Synthesis and in vitro evaluation of piperazinyl-ureido sulfamates as steroid sulfatase inhibitors. European Journal of Medicinal Chemistry, 182, 111636.
  • Congiu, C., et al. (2015). Synthesis and carbonic anhydrase I, II, IX and XII inhibitory activity of sulfamates incorporating piperazinyl-ureido moieties. Bioorganic & Medicinal Chemistry, 23(17), 5674-5681.

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing 4-Hydrazino-N-methylbenzenemethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth analysis of 4-Hydrazino-N-methylbenzenemethanesulfonamide, a versatile yet challenging reagent. We will explore the critical factors that govern experimental reproducibility when using this compound in two common applications: as a key intermediate in pharmaceutical synthesis and as a potential therapeutic agent in biological assays. This document moves beyond a simple recitation of protocols to explain the underlying chemical principles and offer actionable strategies to ensure your results are both reliable and robust.

Understanding the Core Challenges: The Dual Personality of a Hydrazino-Sulfonamide

This compound (and its hydrochloride salt, CAS 88933-16-8) is a molecule of two minds.[1][][3] Its utility stems from the reactive hydrazino (-NH-NH2) group and the biologically active sulfonamide (-SO2NH-) moiety. However, these same functional groups are the primary sources of experimental variability.

  • The Hydrazino Group: This nucleophilic group is essential for forming hydrazones, a key step in reactions like the Fischer indole synthesis.[4][5] However, it is also highly susceptible to oxidation and can react with various electrophiles, leading to side products. Hydrazine derivatives are known for their potential instability and can decompose, particularly at elevated temperatures or in the presence of catalytic impurities like trace metals.[6][7]

  • The Sulfonamide Group: This functional group is a well-established pharmacophore responsible for a range of biological activities, including antibacterial action (by inhibiting dihydropteroate synthase) and anticancer effects (through inhibition of carbonic anhydrases).[] The specific biological activity can be influenced by the substitution pattern on the aromatic ring and the sulfonamide nitrogen.

Understanding this dual nature is paramount to designing experiments that are not only successful but also reproducible.

Application I: Reproducibility in Chemical Synthesis – The Case of Sumatriptan

A primary application of this compound is as a starting material for the synthesis of Sumatriptan, a widely used anti-migraine drug.[8] The core of this synthesis is the Fischer indole synthesis, a classic reaction that is notoriously sensitive to reaction conditions.[4][9]

The Fischer Indole Synthesis Workflow

The synthesis of Sumatriptan from our target compound generally follows two key steps:

  • Hydrazone Formation: Reaction of this compound with a suitable carbonyl compound, such as a protected form of 4-(dimethylamino)butanal.[8][10]

  • Indolization: Cyclization of the resulting hydrazone under acidic conditions to form the indole ring of Sumatriptan.[8][11]

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 4-Hydrazino-N- methylbenzenemethanesulfonamide C Hydrazone Formation (Acidic Conditions) A->C Reacts with B 4,4-dialkoxy-N,N- dimethylbutanamine B->C D Indolization (Cyclization) (e.g., Polyphosphoric Acid) C->D Intermediate E Sumatriptan D->E Forms

Caption: Workflow for Sumatriptan synthesis via Fischer Indolization.

Critical Parameters Governing Reproducibility in Synthesis

Achieving a consistent yield and purity of Sumatriptan requires stringent control over several variables. Minor deviations can lead to significant batch-to-batch variation.

ParameterRationale for ControlPotential Issues if UncontrolledBest Practices for Reproducibility
Purity of Starting Hydrazine The presence of oxidized or other impurities in the starting material will directly impact the yield and purity of the product.Lower yields, formation of side products, and difficult purification.Use freshly prepared or properly stored this compound. Verify purity by HPLC or titration before use.[6]
Reaction Temperature The Fischer indole synthesis is often exothermic, especially during the cyclization step.[11] Temperature control is crucial to prevent side reactions and decomposition.Runaway reactions, formation of tars and other byproducts, and reduced yield.Add reagents slowly, use an appropriate cooling system, and monitor the internal temperature throughout the reaction.[7][12]
Choice and Purity of Acid Catalyst The strength and concentration of the acid catalyst (e.g., polyphosphoric acid, hydrochloric acid) drive the cyclization.Incomplete reaction, degradation of the starting material or product, and inconsistent reaction times.Use a consistent source and concentration of the acid catalyst. Consider using milder catalysts where applicable.[4]
Solvent The solvent affects the solubility of reactants and intermediates and can influence the reaction pathway.Poor yields, precipitation of intermediates, and side reactions.Use anhydrous solvents and ensure consistency in solvent choice and volume.[6]
Atmosphere The hydrazino group is susceptible to oxidation.Formation of oxidized byproducts, leading to lower yields and purification challenges.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]
Comparison with Alternatives

While this compound is a common precursor for Sumatriptan, other synthetic strategies exist. The Japp-Klingemann reaction, for instance, avoids the direct use of a pre-formed hydrazine, potentially offering a more controlled process, though it may involve more steps.[14] When considering alternative hydrazine precursors, factors such as stability, availability, and the nature of substituents on the aromatic ring must be weighed. A more stable, but less reactive, hydrazine might give a cleaner reaction but require harsher conditions and result in a lower overall yield.

Application II: Reproducibility in Biological Assays – A Cytotoxicity Study

Given the potential anticancer and enzyme-inhibiting properties of sulfonamides, this compound is a candidate for biological screening.[] A common initial assessment is a cytotoxicity assay to determine the concentration at which the compound inhibits cancer cell growth. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose.[15][16][17]

Protocol for a Reproducible SRB Cytotoxicity Assay

This protocol is designed to minimize variability and ensure the generation of reliable dose-response curves.

1. Cell Preparation:

  • Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium until approximately 80% confluent.

  • Trypsinize the cells and perform a cell count to ensure accurate seeding density.

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve.

  • Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle controls (medium with the same percentage of DMSO) and untreated controls.

  • Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

3. Cell Fixation and Staining:

  • After incubation, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[18]

  • Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and unbound components.[15][18]

  • Allow the plates to air-dry completely.

  • Add 50 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[18]

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[15][18]

4. Measurement:

  • Allow the plates to air-dry completely.

  • Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15][17]

  • Shake the plate for 10 minutes on an orbital shaker.

  • Read the absorbance at 510 nm using a microplate reader.[16][18]

SRB_Assay_Workflow A Seed Cells in 96-well plate B Incubate 24h (Cell Attachment) A->B D Treat Cells with Compound (e.g., 48-72h incubation) B->D C Prepare Serial Dilutions of This compound C->D E Fix Cells (Cold TCA) D->E F Wash Plates E->F G Stain with SRB F->G H Wash Plates (1% Acetic Acid) G->H I Solubilize Dye (Tris Base) H->I J Read Absorbance (510 nm) I->J

Sources

Comparative Efficacy of 4-Hydrazino-N-methylbenzenemethanesulfonamide: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the putative therapeutic agent, 4-Hydrazino-N-methylbenzenemethanesulfonamide, with established alternatives in the context of monoamine oxidase (MAO) inhibition. While primarily documented as a synthetic intermediate in the production of Sumatriptan[1][2], its structural features, notably the hydrazino group, suggest a potential role as a monoamine oxidase inhibitor (MAOI), a class of drugs effective in treating depression and other neurological disorders.[3][4][5] This document outlines the theoretical basis for this activity and presents a framework of experimental protocols for its validation and comparison against current standards of care.

Introduction: The Rationale for Investigating this compound as a Monoamine Oxidase Inhibitor

Monoamine oxidase inhibitors function by preventing the degradation of key neurotransmitters—serotonin, norepinephrine, and dopamine—in the brain, thereby elevating their synaptic concentrations and alleviating depressive symptoms.[4][5] The first generation of antidepressants were, in fact, MAOIs.[4] Although their use has been superseded by newer drugs with more favorable side effect profiles, they remain a valuable treatment option for treatment-resistant depression and atypical depression.[5][6]

The chemical structure of this compound contains a hydrazine functional group, a key pharmacophore in several well-known irreversible MAOIs, such as phenelzine and isocarboxazid.[7] This structural analogy forms the scientific basis for postulating its efficacy as a novel MAO inhibitor. This guide will therefore compare this compound (herein referred to as the "investigational compound") with the following established MAOIs:

  • Phenelzine (Nardil): A non-selective, irreversible MAO-A and MAO-B inhibitor.[6][7]

  • Tranylcypromine (Parnate): A non-selective, irreversible MAO-A and MAO-B inhibitor with a different chemical structure (non-hydrazine).[4][6]

  • Selegiline (Emsam): A selective, irreversible MAO-B inhibitor at lower doses.[6][7]

  • Isocarboxazid (Marplan): A non-selective, irreversible MAO-A and MAO-B inhibitor.[4][6]

Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases are enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines.[8][9] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[8][9]

  • MAO-A preferentially metabolizes serotonin and norepinephrine and is the primary target for antidepressant MAOIs.[8]

  • MAO-B has a higher affinity for dopamine and is a target for the treatment of Parkinson's disease.[8]

Inhibition of these enzymes leads to an accumulation of neurotransmitters in the presynaptic neuron, resulting in increased availability for release into the synaptic cleft.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Dopamine, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Packaging MAO Monoamine Oxidase (MAO) on Mitochondria MA->MAO Degradation Pathway Synaptic_MA Increased Monoamines Vesicle->Synaptic_MA Release Metabolites Inactive Metabolites MAO->Metabolites Investigational_Compound 4-Hydrazino-N- methylbenzenemethanesulfonamide (Investigational Compound) Investigational_Compound->MAO Inhibition Receptor Postsynaptic Receptors Synaptic_MA->Receptor Binding Signal Signal Transduction Receptor->Signal Activation

Caption: Proposed mechanism of action for the investigational compound.

Comparative In Vitro Efficacy: MAO-A and MAO-B Inhibition Assays

The initial evaluation of the investigational compound's efficacy involves determining its inhibitory activity against both MAO-A and MAO-B isoforms. This is crucial for establishing its potency and selectivity profile.

Experimental Protocol: Fluorometric MAO Inhibition Assay

This protocol is adapted from established methods for high-throughput screening of MAO inhibitors.[10][11]

  • Preparation of Reagents:

    • Recombinant human MAO-A and MAO-B enzymes.

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Substrate: Kynuramine for both MAO-A and MAO-B, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B.[8]

    • Fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP).

    • Investigational compound and reference inhibitors (Phenelzine, Tranylcypromine, Selegiline) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, MAO enzyme (either MAO-A or MAO-B), and varying concentrations of the investigational compound or a reference inhibitor.

    • Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate, fluorescent probe, and HRP mixture.

    • Measure the fluorescence intensity at regular intervals using a microplate reader (excitation/emission ~535/587 nm). The production of hydrogen peroxide by MAO activity leads to a fluorescent product.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Expected Data and Comparative Analysis

The table below presents hypothetical IC50 values for the investigational compound in comparison to established MAOIs.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-B/MAO-A)
Investigational Compound Hypothetical DataHypothetical DataCalculated
Phenelzine2504001.6
Tranylcypromine1802201.2
Selegiline3,000150.005

A lower IC50 value indicates greater potency. The selectivity index provides insight into whether the compound preferentially inhibits one isoform over the other. A selectivity index significantly less than 1 would indicate MAO-B selectivity, similar to Selegiline.

Comparative In Vivo Efficacy: Animal Models of Depression

In vivo studies are essential to evaluate the antidepressant-like effects of the investigational compound in a complex biological system.

Experimental Protocol: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral assay to screen for antidepressant efficacy.[12][13][14]

  • Animals: Male Swiss mice are commonly used.[13][15]

  • Procedure:

    • Pre-test (Day 1): Individual mice are placed in a cylinder of water (23-25°C) for 15 minutes.

    • Test (Day 2): 24 hours after the pre-test, the mice are administered the investigational compound, a reference antidepressant, or vehicle control via intraperitoneal injection. After a set time (e.g., 30-60 minutes), they are placed back in the water cylinder for a 6-minute test session.

    • The duration of immobility during the final 4 minutes of the test session is recorded.

  • Data Analysis: A significant reduction in immobility time compared to the vehicle control group is indicative of an antidepressant-like effect.

FST_Workflow cluster_day1 Day 1: Pre-Test cluster_day2 Day 2: Test pretest Place individual mice in water cylinder for 15 minutes dosing Administer Investigational Compound, Reference Drug, or Vehicle Control wait Wait 30-60 minutes dosing->wait test Place mice in water cylinder for 6-minute test session wait->test record Record immobility time during the final 4 minutes test->record

Caption: Experimental workflow for the Forced Swim Test.

Experimental Protocol: In Vivo Microdialysis

Microdialysis allows for the direct measurement of neurotransmitter levels in the brains of freely moving animals, providing direct evidence of the biochemical effects of the investigational compound.[16][17][18]

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a brain region of interest (e.g., the striatum or prefrontal cortex) of an anesthetized rat or mouse.

  • Perfusion and Sampling: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid. Neurotransmitters from the extracellular fluid diffuse across the dialysis membrane and are collected in the perfusate.

  • Drug Administration: The investigational compound or a reference drug is administered, and dialysate samples are collected at regular intervals.

  • Analysis: The concentrations of serotonin, dopamine, norepinephrine, and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[18][19]

Expected Data and Comparative Analysis

The following table shows hypothetical changes in extracellular serotonin levels following administration of the investigational compound and a reference drug.

Treatment GroupBaseline Serotonin (pg/µL)Peak Serotonin Post-Dosing (pg/µL)Percent Increase from Baseline
Vehicle1.51.66.7%
Investigational Compound Hypothetical DataHypothetical DataCalculated
Phenelzine1.45.6300%

A significant, dose-dependent increase in neurotransmitter levels compared to the vehicle group would provide strong evidence for the in vivo efficacy of the investigational compound as an MAO inhibitor.

Conclusion and Future Directions

The structural similarity of this compound to known hydrazine-based MAOIs provides a compelling rationale for its investigation as a novel antidepressant. The experimental framework outlined in this guide, encompassing in vitro enzyme inhibition assays and in vivo behavioral and neurochemical studies, offers a robust pathway for evaluating its therapeutic potential.

Should the investigational compound demonstrate potent and selective MAO-A inhibition with a corresponding antidepressant-like profile in vivo, further studies would be warranted. These would include comprehensive pharmacokinetic and toxicology assessments, as well as investigations into its potential for the tyramine-induced hypertensive crisis, a known adverse effect of older, non-selective MAOIs.[4] The ultimate goal would be to determine if this compound offers a superior efficacy or safety profile compared to existing treatments for major depressive disorder.

References

  • Cleveland Clinic. (n.d.). MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses. Retrieved from [Link]

  • Mayo Clinic. (2022, October 4). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]

  • American Addiction Centers. (2024, December 17). Monoamine Oxidase Inhibitors (MAOIs). Retrieved from [Link]

  • Talkiatry. (2024, April 22). List of MAOIs (Monoamine Oxidase Inhibitors) and What to Know About How They Work. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Redrobe, J. P., et al. (1996). Additive effects of lithium and antidepressants in the forced swimming test: further evidence for involvement of the serotoninergic system. Psychopharmacology, 128(3), 248-55.
  • Ghosal, S., et al. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 8(5), 547-60.
  • Commissiong, J. W., et al. (1990). Effects of selective monoamine oxidase inhibitors on the in vivo release and metabolism of dopamine in the rat striatum. Journal of Neurochemistry, 55(3), 981-8.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay [PDF]. Retrieved from [Link]

  • Google Patents. (n.d.). KR100566562B1 - Manufacturing method of sumatriptan.
  • Wikipedia. (n.d.). Serotonin releasing agent. Retrieved from [Link]

  • Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 22A-28A.
  • de Moura, J. G., et al. (2018). Failure to detect the action of antidepressants in the forced swim test in Swiss mice.
  • Shibanoki, S., et al. (1986). Brain dialysis: in vivo metabolism of dopamine and serotonin by monoamine oxidase A but not B in the striatum of unrestrained rats. Journal of Neurochemistry, 46(4), 1277-82.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • News-Medical.Net. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-Hydrazino-N-methylbenzene methanesulphonamide hydrochloride. Retrieved from [Link]

  • Hascoët, M., & Bourin, M. (2009). The Forced Swimming Test in Mice: A Suitable Model to Study Antidepressants. In Animal Models of Depression (pp. 105-117). Humana Press.
  • Binda, C., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6698.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydrazino-N-methylbenzenemethanesulfonamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Hydrazino-N-methylbenzenemethanesulfonamide, a compound that, due to its hydrazino moiety, requires meticulous handling and disposal protocols. This document is designed to empower laboratory personnel with the knowledge to manage this chemical waste stream safely and in compliance with environmental regulations.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is paramount to understand the inherent risks associated with this compound. The presence of the hydrazine group is a primary driver of its toxicological profile.

Chemical and Physical Properties:

PropertyValueSource
Chemical Formula C₈H₁₃N₃O₂S
Molecular Weight 215.27 g/mol
Appearance White to light yellow crystalline powder
Solubility Soluble in water and some organic solvents (e.g., methanol, ethanol)

Toxicological Hazards:

The Safety Data Sheet (SDS) for the hydrochloride salt of this compound indicates the following hazards[1]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.

Hydrazine and its derivatives are also recognized as potential carcinogens and can be corrosive[1][2]. Therefore, all handling and disposal operations must be conducted with the assumption that this compound poses a significant health risk upon exposure.

The Disposal Decision Workflow: A Step-by-Step Approach

The following workflow provides a logical sequence for the safe management and disposal of this compound waste.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Disposal Pathway Selection cluster_2 Phase 3: Final Disposition A Step 1: Waste Segregation at Point of Generation B Step 2: Proper Labeling and Containerization A->B Segregated waste C Step 3: Secure Temporary Storage in Satellite Accumulation Area B->C Labeled container D Is on-site chemical neutralization feasible and permitted? C->D Waste ready for disposal E Step 4a: Laboratory-Scale Chemical Neutralization (Proceed with Extreme Caution) D->E Yes F Step 4b: Direct Disposal via Certified Hazardous Waste Vendor D->F No G Step 5: Collection and Transport by Certified Vendor E->G F->G H Step 6: Final Disposal (e.g., Incineration) G->H Manifested transport

Caption: Decision workflow for the disposal of this compound.

Detailed Protocols and Methodologies

This section provides actionable, step-by-step guidance for each phase of the disposal process.

Step 1: Waste Segregation

Proper segregation at the point of generation is crucial to prevent unintended reactions.

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE), weighing boats, and pipette tips, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible hazardous waste container. Do not mix with other waste streams, especially those containing strong oxidizing agents[1].

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container for hazardous chemical waste.

Step 2: Containerization and Labeling

  • Container Selection: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid. For solid waste, a high-density polyethylene (HDPE) container is suitable.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

Step 3: Temporary Storage

Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:

  • Under the control of the laboratory personnel.

  • Away from general laboratory traffic.

  • Segregated from incompatible materials.

  • Clearly marked as a hazardous waste accumulation area.

Step 4a: Laboratory-Scale Chemical Neutralization (with Extreme Caution)

Chemical neutralization can be a viable option for small quantities of aqueous waste to render it less hazardous before disposal. However, given the nature of hydrazine compounds, this must be approached with caution. Oxidation is a common method for hydrazine degradation.

WARNING: The oxidation of some hydrazine derivatives with hypochlorite can produce carcinogenic byproducts such as N-nitrosoalkylamines. While this compound is not a simple alkylhydrazine, the potential for hazardous byproduct formation exists. This procedure should only be performed by trained personnel in a certified chemical fume hood with appropriate PPE.

Oxidative Degradation Protocol (using Calcium Hypochlorite):

  • Preparation:

    • Ensure you are wearing appropriate PPE: a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.

    • Perform the entire procedure in a certified chemical fume hood.

    • Have a spill kit and fire extinguisher readily available.

    • Prepare a dilute solution of the this compound waste (if not already in solution) by dissolving it in water to a concentration of no more than 5%.

  • Neutralization:

    • Slowly and with constant stirring, add a dilute (5% or less) aqueous solution of calcium hypochlorite to the hydrazine-containing solution. A significant excess of the hypochlorite solution may be required to ensure complete oxidation.

    • Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, immediately cease the addition of the oxidizing agent.

    • After the addition is complete, continue to stir the solution for several hours to ensure the reaction goes to completion.

  • Verification and Disposal:

    • Test the solution for the presence of residual hydrazine using an appropriate analytical method (e.g., colorimetric test strips, if available and validated for this compound).

    • Once the absence of hydrazine is confirmed, the resulting solution may be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office. Do not pour down the drain unless explicitly permitted by your local regulations and EHS office.

Step 4b: Direct Disposal via Certified Hazardous Waste Vendor

For bulk quantities, solid waste, or if on-site neutralization is not feasible or permitted, the primary disposal method is to use a certified hazardous waste management company.

  • Ensure all waste is properly segregated, containerized, and labeled as described in Phase 1.

  • Contact your institution's EHS office to arrange for a hazardous waste pickup.

  • Provide the EHS office with an accurate description of the waste, including the chemical name and estimated quantity.

Step 5: Waste Characterization and Manifesting

Your institution's EHS office will handle the final characterization of the waste for transport and disposal. Based on its properties, this compound waste would likely be classified as follows:

  • EPA Hazardous Waste Code: While there is no specific listing for this compound, it would likely be classified based on its characteristics. Given its toxicity, it could fall under the "U" or "P" lists if it were a commercial chemical product being discarded. As a laboratory waste, it would be characterized as a toxic hazardous waste. A potential code is P068 for methyl hydrazine, as a related compound[3]. However, the final determination should be made by a qualified EHS professional.

  • DOT Proper Shipping Name: For transportation, a likely proper shipping name would be "Toxic solid, organic, n.o.s. (this compound)" with the UN number UN2811 [4].

Step 6: Transportation and Final Disposal

The certified hazardous waste vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration .

Spill Management: Immediate Actions

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill. For small spills of the solid, you may proceed with cleanup if you are trained and have the appropriate PPE and materials. For large spills or any spill of a liquid solution, contact your institution's emergency response team or EHS office.

  • Don Appropriate PPE: Before attempting any cleanup, don the following PPE:

    • A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates.

    • Chemical splash goggles and a face shield.

    • A chemical-resistant apron or coveralls.

    • Heavy-duty nitrile or neoprene gloves.

    • Chemical-resistant boot covers.

  • Contain and Clean:

    • For a solid spill, gently cover the powder with a plastic sheet or use a HEPA-filtered vacuum designed for hazardous materials to avoid making the powder airborne[5].

    • For a liquid spill, contain the spill with an inert absorbent material such as vermiculite or sand.

    • Carefully scoop the absorbed material or the solid powder into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., methanol or ethanol) and absorbent pads. Place all used cleaning materials into the hazardous waste container.

  • Dispose of Cleanup Materials: Seal and label the hazardous waste container and arrange for its disposal through your EHS office.

Conclusion: A Culture of Safety

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards, following a structured disposal workflow, and being prepared for emergencies, researchers can ensure that this compound is managed responsibly from cradle to grave. Always consult your institution's specific guidelines and your EHS office for guidance tailored to your location and facilities.

References

  • Santa Cruz Biotechnology, Inc. (2017, July 20). Safety Data Sheet: 4-Hydrazino-N-methyl Benzene Methanesulfonamide, Hydrochloride Salt.
  • PubChem. Compound Summary for CID 7020764, 4-Hydrazinyl-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (2009, November). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

  • University of Texas at Austin Environmental Health and Safety. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]

  • ChemBK. 4-Hydrazino-N-Methyl benzene methane sulfonamide hydrochloride. Retrieved from [Link]

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Navigating the Safe Handling of 4-Hydrazino-N-methylbenzenemethanesulfonamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 4-Hydrazino-N-methylbenzenemethanesulfonamide and its hydrochloride salt, a compound often utilized in complex organic synthesis. By understanding the inherent risks and implementing the robust procedures outlined below, you can mitigate potential hazards and foster a culture of safety within your laboratory.

Hazard Assessment and Triage: Understanding the Risks

This compound, as a hydrazine derivative, presents a specific set of handling challenges. The primary hazards associated with this compound and its hydrochloride salt are:

  • Acute Toxicity: Harmful if swallowed.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Sensitization: May cause an allergic skin reaction[1].

  • Chronic Health Effects: Suspected of causing genetic defects and causes damage to organs through prolonged or repeated exposure[1].

  • Carcinogenicity: Hydrazine and its derivatives are often considered potential carcinogens. The International Agency for Research on Cancer (IARC) classifies hydrazine as "probably carcinogenic to humans"[2].

Given these potential hazards, a proactive and comprehensive approach to personal protective equipment (PPE) and handling procedures is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the compound's specific hazards.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves is recommended. Hydrazine and its derivatives can be dermally absorbed[2]. The outer glove should be changed immediately upon contamination. For extended handling or in case of a spill, butyl rubber gloves offer excellent protection[3].
Eye and Face Protection Chemical splash goggles are mandatory. Due to the risk of serious eye irritation, a full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing[2].
Body Protection A flame-resistant lab coat should be worn and kept fully buttoned. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised[3][4].
Respiratory Protection All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure[4]. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. This should be a last resort and requires a formal respiratory protection program[2].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step operational plan is critical. The following workflow is designed to minimize exposure and prevent accidental release.

Pre-Handling Preparations
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood[4][5].

  • Emergency Equipment Check: Before starting, ensure that the safety shower and eyewash station are unobstructed and have been recently tested[3]. Have a spill kit readily available that is appropriate for hydrazine compounds.

  • Review Safety Data Sheet (SDS): Always review the SDS for this compound hydrochloride salt before beginning work[6].

  • Assemble Materials: Gather all necessary equipment and reagents before introducing the compound to the work area to minimize traffic in and out of the fume hood.

Handling and Experimental Workflow

The following diagram illustrates the core handling workflow, emphasizing critical safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound In Fume Hood Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Work-up Work-up Dissolve/React->Work-up Quench Reaction Quench Reaction Work-up->Quench Reaction Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Decontaminate Area Decontaminate Area Segregate Waste->Decontaminate Area Doff PPE Doff PPE Decontaminate Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands G Waste Generated Waste Generated Solid? Solid? Waste Generated->Solid? Solid Waste Container Solid Waste Container Solid?->Solid Waste Container Yes Liquid? Liquid? Solid?->Liquid? No Aqueous? Aqueous? Liquid?->Aqueous? Yes Contaminated PPE? Contaminated PPE? Liquid?->Contaminated PPE? No Aqueous Waste Aqueous Waste Aqueous?->Aqueous Waste Yes Organic Waste Organic Waste Aqueous?->Organic Waste No PPE Waste PPE Waste Contaminated PPE?->PPE Waste Yes Consult EHS Consult EHS Contaminated PPE?->Consult EHS No

Caption: A decision tree for the proper segregation of waste.

By adhering to these rigorous safety and handling protocols, you can confidently work with this compound while upholding the highest standards of laboratory safety.

References

  • Hydrazine - Wikipedia. Available at: [Link]

  • PubChem. This compound hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • UNC Charlotte. Hydrazine and Other Corrosive and Flammable PHS. Environmental Health and Safety. Available at: [Link]

  • National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology. StatPearls. Available at: [Link]

  • PubChem. 4-Hydrazinyl-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory. Environmental Health and Safety. Available at: [Link]

  • PharmaCompass. 4-Hydrazino-N-methylbenzene methanesulphonamide hydrochloride. Available at: [Link]

  • PubChem. 4-Hydrazinylbenzenesulfonamide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • SafetySkills. (2024, January 23). Lab Safety Rules and Guidelines. Available at: [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]

  • Molbase. Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.